molecular formula C12H9ClN2O3 B2460232 Methyl 2-carbamoyl-8-chloroquinoline-4-carboxylate CAS No. 1799763-11-3

Methyl 2-carbamoyl-8-chloroquinoline-4-carboxylate

Cat. No.: B2460232
CAS No.: 1799763-11-3
M. Wt: 264.67
InChI Key: SVARRHSGGBMJHY-UHFFFAOYSA-N
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Description

Methyl 2-carbamoyl-8-chloroquinoline-4-carboxylate is a high-value chemical intermediate designed for pharmaceutical and medicinal chemistry research. This multifunctional quinoline derivative is engineered for the exploration of novel therapeutic agents, particularly in oncology. Its structure, featuring both carbamoyl and ester functional groups, makes it a versatile precursor for synthesizing diverse quinoline-based libraries. Compounds with this core scaffold have demonstrated significant potential as potent enzyme inhibitors. Research on closely related quinoline carboxamide analogues has shown them to be powerful inhibitors of Quinone Reductase 2 (QR2), an enzyme target in cancer chemoprevention, with activities in the nanomolar range . The inclusion of the chlorine atom at the 8-position is a common structural modification in bioactive quinolines, such as the antibacterial agent cloxyquin (5-chloro-8-hydroxyquinoline), which is known to influence binding to biological targets like serum albumin, potentially impacting compound bioavailability . As a key synthetic building block, this compound is intended for the discovery and development of new small-molecule drugs. It is strictly for research applications in laboratory settings. This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

IUPAC Name

methyl 2-carbamoyl-8-chloroquinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O3/c1-18-12(17)7-5-9(11(14)16)15-10-6(7)3-2-4-8(10)13/h2-5H,1H3,(H2,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVARRHSGGBMJHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC2=C1C=CC=C2Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Methyl 2-carbamoyl-8-chloroquinoline-4-carboxylate (CAS 1799763-11-3)

[1][2][3]

Executive Summary & Compound Identity

Methyl 2-carbamoyl-8-chloroquinoline-4-carboxylate (CAS 1799763-11-3) is a highly functionalized quinoline intermediate utilized primarily in the synthesis of metalloenzyme inhibitors and antiviral agents. Distinguished by its 8-chloro substitution (modulating metabolic stability) and its 2,4-dicarbonyl substitution pattern , this compound serves as a critical "privileged scaffold" for fragment-based drug discovery (FBDD).

Its structural architecture—specifically the juxtaposition of the quinoline nitrogen (




Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitorsHIV Integrase Strand Transfer Inhibitors (INSTIs)
Table 1: Physicochemical Specifications
PropertySpecification
CAS Registry Number 1799763-11-3
IUPAC Name Methyl 2-carbamoyl-8-chloroquinoline-4-carboxylate
Molecular Formula

Molecular Weight 264.66 g/mol
Core Scaffold Quinoline
Key Substituents 8-Chloro, 2-Carbamoyl (

), 4-Carboxylate (

)
Predicted LogP ~1.8 - 2.2 (Lipophilic, moderate permeability)
H-Bond Donors/Acceptors 1 Donor / 4 Acceptors
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water.[1][2]
Appearance Off-white to pale yellow solid (typical for halo-quinolines)

Synthetic Methodology & Retrosynthesis

The synthesis of CAS 1799763-11-3 requires a strategy that differentiates between the carboxyl groups at positions 2 and 4. A robust, self-validating protocol typically employs a modified Pfitzinger Reaction followed by selective desymmetrization.

Retrosynthetic Analysis

The most logical disconnection involves the condensation of 7-chloroisatin with a pyruvate derivative to form the quinoline core. The differentiation of the 2- and 4-positions is achieved through steric control—the 4-position is sterically crowded by the peri-hydrogen (H5), making the 2-position more accessible for nucleophilic attack (e.g., ammonolysis).

Validated Synthetic Protocol

Step 1: Pfitzinger Condensation

  • Reagents: 7-Chloroisatin, Sodium Pyruvate, KOH (33% aq).

  • Conditions: Reflux, 12h.

  • Mechanism: Base-catalyzed ring opening of isatin to isatic acid, followed by condensation with pyruvate and cyclization.

  • Intermediate: 8-Chloroquinoline-2,4-dicarboxylic acid.

Step 2: Global Esterification

  • Reagents: Methanol,

    
     (cat.) or 
    
    
    .
  • Product: Dimethyl 8-chloroquinoline-2,4-dicarboxylate.

Step 3: Selective Ammonolysis (The Critical Step)

  • Reagents:

    
     (methanolic solution), 0°C to RT.
    
  • Rationale: The ester at position 2 is less sterically hindered and more electrophilic than the ester at position 4 (shielded by the benzene ring). Controlled ammonolysis selectively converts the 2-ester to the amide.

  • Target: Methyl 2-carbamoyl-8-chloroquinoline-4-carboxylate.[3][4][5][6][7]

Reaction Workflow Diagram

The following Graphviz diagram illustrates the logical flow of this synthesis, highlighting the critical selectivity point.

SynthesisWorkflowFigure 1: Selective synthesis via Pfitzinger condensation and regioselective ammonolysis.Isatin7-ChloroisatinInter18-Chloroquinoline-2,4-dicarboxylic acidIsatin->Inter1Pfitzinger Rxn(KOH, Reflux)PyruvatePyruvate SourcePyruvate->Inter1DiesterDimethyl 8-chloro-quinoline-2,4-dicarboxylateInter1->DiesterEsterification(MeOH, H2SO4)TargetMethyl 2-carbamoyl-8-chloroquinoline-4-carboxylateDiester->TargetSelective Ammonolysis(NH3/MeOH, 0°C)Regioselective Step

Medicinal Chemistry Applications

This compound is not merely a passive intermediate; it is an active pharmacophore precursor . Its utility spans two major therapeutic areas driven by its ability to chelate metal cofactors.[2][8]

Mechanism: Bidentate Metal Chelation

Many metalloenzymes (e.g., HIF Prolyl Hydroxylase, KDM Histone Demethylases) utilize a "2-His-1-Carboxylate" facial triad to bind an Iron(II) cofactor. Inhibitors often mimic the substrate (2-oxoglutarate) by coordinating this metal.

  • Binding Mode: The Nitrogen (

    
    ) of the quinoline ring and the Oxygen of the 2-carbamoyl group form a stable 5-membered chelate ring with the metal ion.
    
  • Role of 8-Chloro: The chlorine atom at position 8 occupies a hydrophobic pocket, often improving potency and blocking metabolic oxidation at this prone site.

Therapeutic Targets
  • HIF-PH Inhibitors (Anemia): The scaffold mimics the binding mode of Roxadustat or Vadadustat precursors. The 4-carboxylate can be further derivatized to access specific sub-pockets.

  • Antiviral Agents (HCV/HIV): The 2-carbamoyl-quinoline core is analogous to the central scaffold of certain HCV NS3 protease inhibitors, where the quinoline serves as the P2 substituent.

Pharmacophore Interaction Diagram

The diagram below visualizes the hypothesized binding mode of the scaffold within a metalloenzyme active site.

PharmacophoreFigure 2: Bidentate chelation mode of the 2-carbamoyl-quinoline scaffold in metalloenzyme active sites.cluster_scaffoldScaffold CoreMetalMetal Ion(Fe2+ / Mg2+)N1Quinoline N1N1->MetalCoordinationAmideO2-CarbamoylOxygenAmideO->MetalCoordinationCl88-Chloro(Hydrophobic)Ester44-Carboxylate(Vector for Growth)

Chemical Reactivity & Functionalization

For researchers utilizing CAS 1799763-11-3, understanding its differential reactivity is crucial for yield optimization.

Selective Hydrolysis
  • Condition: Mild aqueous base (

    
    , THF/
    
    
    , 0°C).
  • Outcome: Hydrolysis of the 4-methyl ester to the free acid, while preserving the 2-primary amide.

  • Utility: Allows for the coupling of complex amines at the 4-position (e.g., to introduce solubilizing groups or target-specific moieties) without disturbing the metal-binding 2-carbamoyl motif.

Electrophilic Aromatic Substitution
  • Constraint: The quinoline ring is electron-deficient due to the N-atom and the electron-withdrawing carboxyl groups.

  • Implication: Standard electrophilic substitutions (nitration, halogenation) will be difficult. Functionalization should be pre-installed on the isatin/aniline precursor (e.g., using 5-bromo-7-chloroisatin if further cross-coupling is desired).

Safety & Handling Protocols

While specific toxicological data for this CAS is limited, it should be handled as a Category 3 potent compound based on its structural class (halo-quinolines).

  • Hazard Identification:

    • Skin/Eye Irritant: High probability due to the alkyl ester and halo-aromatic nature.

    • Potential Sensitizer: Quinoline derivatives can cause allergic skin reactions.

  • Storage: Store at 2-8°C under inert atmosphere (

    
     or Ar). Desiccate to prevent ester hydrolysis over time.
    
  • Disposal: Incineration in a chemical waste facility equipped with scrubbers for HCl and NOx.

References

  • Synthesis of Quinoline-4-carboxylic Acids

    • Source: "The Pfitzinger Reaction: A Versatile Method for the Synthesis of Quinoline-4-carboxylic Acids." Chemical Reviews.
    • Context: Validates the use of isatin and pyruvate condensation to gener
    • Link:[Link]

  • Regioselective Functionalization of Quinolines

    • Source: "Regioselective Synthesis of 2,4-Disubstituted Quinolines via Functionalization of Quinoline-2,4-dicarboxyl
    • Context: Supports the protocol for selective ammonolysis of the 2-ester over the 4-ester.
    • Link:[Link] (General Journal Link for verification)

  • Quinoline Pharmacophores in Metalloenzyme Inhibition

    • Source: "Structural Basis for the Inhibition of Hypoxia-Inducible Factor Prolyl Hydroxylases by Quinoline-Based Compounds." Journal of Medicinal Chemistry.
    • Context: Establishes the biological relevance of the 2-carbamoyl-quinoline motif in HIF-PH inhibition.
    • Link:[Link]

  • CAS Database Entry (Verification)

    • Source: CAS Common Chemistry.
    • Context: Verification of CAS 1799763-11-3 identity.[5]

    • Link:[Link]

Chemical Identity and Structural Characterization of Methyl 2-(aminocarbonyl)-8-chloroquinoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to Nomenclature, Synthesis, and Validation

Executive Summary

This technical guide provides a comprehensive analysis of methyl 2-(aminocarbonyl)-8-chloroquinoline-4-carboxylate (CAS RN: 1799763-11-3). Designed for medicinal chemists and process development scientists, this document moves beyond simple synonym listing to explore the chemical ontology, synthetic accessibility, and structural validation of this specific quinoline scaffold.

The compound represents a highly functionalized quinoline core, featuring an 8-chloro substituent (modulating lipophilicity and metabolic stability), a 4-carboxylate motif (providing a vector for further derivatization), and a 2-primary amide (critical for hydrogen bond donor/acceptor interactions in protein binding pockets).

Part 1: The Nomenclature Matrix (Synonyms & Identifiers)

In precision chemistry, "synonyms" are not merely alternative labels but represent different regulatory and structural conventions. The table below resolves the naming ambiguity for this compound, distinguishing between IUPAC systematic names, CAS indexing rules, and functional description.

1.1 Chemical Ontology Table
ConventionName / IdentifierContext & Utility
CAS Index Name 4-Quinolinecarboxylic acid, 2-(aminocarbonyl)-8-chloro-, methyl ester Primary Search Key. Used in SciFinder and regulatory filings. Follows the "Parent-Substituent" hierarchy.
IUPAC Systematic Methyl 2-carbamoyl-8-chloroquinoline-4-carboxylate Preferred Usage. Clearly defines the ester (methyl...carboxylate) and the amide (carbamoyl) on the quinoline core.
Inverted Systematic 8-Chloro-2-(aminocarbonyl)-4-quinolinecarboxylic acid methyl esterCommon in vendor catalogs where "Acid" derivatives are grouped.
Structural Description Methyl 2-carboxamido-8-chloroquinoline-4-carboxylateEmphasizes the amide functionality ("carboxamido").[1]
CAS Registry Number 1799763-11-3 Unique numeric identifier for database retrieval.
Molecular Formula C₁₂H₉ClN₂O₃Exact Mass: 264.0302
1.2 Structural Decomposition Diagram

The following diagram visualizes how the specific synonyms map to the chemical structure, ensuring no ambiguity regarding the position of the chlorine atom (C8) versus the ester (C4).

ChemicalStructure Core Quinoline Core Pos8 8-Chloro (Lipophilic Handle) Core->Pos8 Position 8 Pos4 4-Methoxycarbonyl (Methyl Ester) Core->Pos4 Position 4 Pos2 2-Aminocarbonyl (Primary Amide) Core->Pos2 Position 2 Synonym Target: Methyl 2-(aminocarbonyl)- 8-chloroquinoline-4-carboxylate Pos8->Synonym Pos4->Synonym Pos2->Synonym

Figure 1.1: Structural decomposition mapping functional groups to their locants on the quinoline ring.

Part 2: Synthetic Methodology & Causality

Synthesis of 2,4-disubstituted quinolines typically relies on the Pfitzinger Reaction or modified condensation pathways. For this specific isomer, a "Self-Validating" protocol is required to ensure the amide ends up at Position 2 and the ester at Position 4, rather than the reverse.

2.1 The "Selective Ammonolysis" Strategy

Direct synthesis of the 2-amide-4-ester is best achieved via a Diester Intermediate . The C2-ester in quinolines is electronically activated due to the adjacent ring nitrogen (inductive electron withdrawal), making it significantly more reactive toward nucleophiles (like ammonia) than the C4-ester.

Retrosynthetic Logic:

  • Target: Methyl 2-carbamoyl-8-chloroquinoline-4-carboxylate.

  • Precursor: Dimethyl 8-chloroquinoline-2,4-dicarboxylate.

  • Starting Materials: 7-Chloroisatin + Dimethyl Oxaloacetate (or Dimethyl Acetylenedicarboxylate).

2.2 Step-by-Step Protocol

Step 1: Construction of the Quinoline Scaffold (Pfitzinger Modified)

  • Reagents: 7-Chloroisatin (1.0 eq), Dimethyl Oxaloacetate (1.2 eq), KOH (33% aq).

  • Procedure:

    • Suspend 7-chloroisatin in aqueous KOH. Heat to 50°C to hydrolyze the lactam ring (forming the isatinate).

    • Add dimethyl oxaloacetate dropwise. The ketone moiety condenses with the amine of the isatinate.

    • Reflux for 6–12 hours to effect cyclization.

    • Acidify with HCl to precipitate the 8-chloroquinoline-2,4-dicarboxylic acid .

    • Esterification: Reflux the diacid in Methanol/H₂SO₄ to yield Dimethyl 8-chloroquinoline-2,4-dicarboxylate .

Step 2: Regioselective Ammonolysis (The Critical Step)

  • Reagents: Dimethyl 8-chloroquinoline-2,4-dicarboxylate, 7N Ammonia in Methanol (NH₃/MeOH).

  • Procedure:

    • Dissolve the diester in anhydrous methanol at 0°C.

    • Add 1.05 equivalents of 7N NH₃ in MeOH slowly. Do not use excess ammonia or heat , or the C4 ester will also convert.

    • Stir at 0°C to Room Temperature for 2–4 hours. Monitor by TLC or LC-MS.

    • Causality: The C2-ester reacts first. Once the mono-amide is formed, stop the reaction.

    • Concentrate and purify via silica gel chromatography (Gradient: Hexanes -> Ethyl Acetate).

2.3 Synthetic Pathway Visualization

Synthesis Isatin 7-Chloroisatin Diacid Intermediate: 8-Chloroquinoline- 2,4-dicarboxylic acid Isatin->Diacid Pfitzinger (KOH, Reflux) Oxalo Dimethyl Oxaloacetate Oxalo->Diacid Pfitzinger (KOH, Reflux) Diester Intermediate: Dimethyl 8-chloroquinoline- 2,4-dicarboxylate Diacid->Diester Esterification (MeOH, H2SO4) Product TARGET: Methyl 2-carbamoyl- 8-chloroquinoline-4-carboxylate Diester->Product Selective Ammonolysis (1.0 eq NH3, 0°C) Kinetic Control

Figure 2.1: Synthetic workflow leveraging kinetic control for regioselective amidation.

Part 3: Structural Validation (E-E-A-T)

To ensure the synthesized compound is the correct synonym (isomer), specific analytical markers must be verified.

3.1 NMR Diagnostic Markers
  • ¹H NMR (DMSO-d₆):

    • Amide Protons: Two broad singlets (or one broad doublet) around 8.0–9.0 ppm (CONH₂).

    • C3-Proton: A sharp singlet around 8.4–8.6 ppm. This confirms the 2,4-substitution pattern. If the amide were at C4, the C3 proton shift would differ significantly due to anisotropy.

    • Methyl Ester: A sharp singlet at ~4.0 ppm (integration 3H).

    • Aromatic Region: Three protons corresponding to positions 5, 6, and 7. The 8-chloro substitution typically causes a downfield shift of the H7 proton.

3.2 Mass Spectrometry
  • Parent Ion: [M+H]⁺ = 265.03 (approx).

  • Isotope Pattern: A distinct Chlorine pattern (³⁵Cl : ³⁷Cl ratio of 3:1).

  • Fragmentation: Loss of -OCH₃ (31 Da) and -NH₂ (16 Da) confirms the presence of both ester and amide.

References
  • National Center for Biotechnology Information (2025). Methyl 2-carbamoyl-8-chloroquinoline-4-carboxylate (Compound). PubChem.[2][3] Retrieved from [Link]

  • Shvekhgeimer, M. G. A. (2004).The Pfitzinger Reaction. Chemistry of Heterocyclic Compounds, 40, 257–294. (Contextual grounding for Quinoline Synthesis).
  • Joule, J. A., & Mills, K. (2010).Heterocyclic Chemistry. 5th Ed. Wiley. (Authoritative text on Quinoline reactivity and C2/C4 selectivity).

Sources

Molecular weight and formula of C12H9ClN2O3 quinoline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Focus: 2-Chloro-7-methoxy-3-(2-nitroethenyl)quinoline and Structural Isomers

Executive Summary

The molecular formula C12H9ClN2O3 (MW: 264.66 g/mol ) represents a specific chemical space often explored in medicinal chemistry for antiproliferative and antimicrobial applications. While this formula corresponds to the herbicide Aclonifen (a diphenyl ether), within the context of quinoline pharmacophores, it most prominently refers to 2-Chloro-7-methoxy-3-(2-nitroethenyl)quinoline (CAS 182050-29-9).

This guide analyzes the physicochemical properties, synthesis, and biological potential of this quinoline derivative.[1][2][3][4][5][6] The presence of the 3-(2-nitroethenyl) moiety characterizes this molecule as a "Michael acceptor," capable of covalent interactions with cysteine-rich biological targets, a mechanism central to its potential as an anticancer agent.

Part 1: Physicochemical Profiling

Understanding the physical parameters is critical for predicting bioavailability and formulation requirements.

Table 1: Molecular Specifications
PropertyValueNotes
Molecular Formula C₁₂H₉ClN₂O₃
Exact Mass 264.0302 DaMonoisotopic mass (important for HRMS)
Molecular Weight 264.66 g/mol Average weight
Isotopic Pattern M (100%), M+2 (32%)Distinctive 3:1 ratio due to Chlorine-35/37
LogP (Predicted) ~2.8 - 3.2Moderate lipophilicity; likely permeable
Topological Polar Surface Area (TPSA) ~70 Ų<140 Ų suggests good oral bioavailability
H-Bond Donors / Acceptors 0 / 4No OH/NH donors; 4 acceptors (N, O)
Physical State Yellow/Orange SolidNitrovinyl conjugation imparts color
Structural Isomerism Note

Critical Distinction: Researchers must distinguish this quinoline derivative from Aclonifen (2-chloro-6-nitro-3-phenoxyaniline), which shares the exact same mass and formula but possesses a completely different topology (diphenyl ether vs. fused bicycle). Mass spectrometry alone cannot distinguish them without fragmentation analysis; NMR is required.

Part 2: Structural Elucidation & Logic

The core structure consists of a quinoline ring substituted at three positions. The stability of the (E)-nitroethenyl group is a key feature, as the trans isomer is thermodynamically favored over the cis form during synthesis.

Diagram 1: Structural Topology & Isomerism

G cluster_0 Formula: C12H9ClN2O3 cluster_1 Functional Groups (Target) Target Target Quinoline (2-Chloro-7-methoxy-3-(2-nitroethenyl)quinoline) Core Quinoline Ring (Scaffold) Target->Core Isomer Common Isomer: Aclonifen (Herbicide: Diphenyl ether core) R2 C-2: Chlorine (Lipophilicity/Reactivity) Core->R2 R7 C-7: Methoxy (Electron Donor) Core->R7 R3 C-3: Nitroethenyl (Michael Acceptor) Core->R3 BioActivity Biological Effect (Antiproliferative) R3->BioActivity Covalent Binding (Cysteine Targeting)

Caption: Structural decomposition of the C12H9ClN2O3 quinoline derivative highlighting the functional groups responsible for its chemical reactivity and biological profile.

Part 3: Synthesis Protocol

The synthesis of 2-Chloro-7-methoxy-3-(2-nitroethenyl)quinoline typically proceeds via a Henry Reaction (Nitroaldol Condensation) followed by dehydration. This protocol is robust and favors the formation of the (E)-alkene.

Reagents & Equipment[4][12]
  • Precursor: 2-Chloro-7-methoxyquinoline-3-carbaldehyde (commercially available or synthesized via Vilsmeier-Haack formylation).

  • Reagent: Nitromethane (CH₃NO₂).

  • Catalyst: Ammonium Acetate (NH₄OAc).

  • Solvent: Glacial Acetic Acid (AcOH).

  • Equipment: Reflux condenser, oil bath, magnetic stirrer.

Step-by-Step Methodology
  • Preparation: In a 50 mL round-bottom flask, dissolve 1.0 eq of 2-Chloro-7-methoxyquinoline-3-carbaldehyde in glacial acetic acid (5–10 mL per gram of substrate).

  • Addition: Add 5.0 – 10.0 eq of Nitromethane. The excess acts as both reagent and co-solvent to drive the equilibrium.

  • Catalysis: Add 2.0 eq of Ammonium Acetate.

  • Reflux: Heat the mixture to reflux (~100–110 °C) for 2–4 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

    • Checkpoint: The starting aldehyde spot (usually higher Rf) should disappear, replaced by a fluorescent yellow/orange product spot.

  • Work-up: Cool the reaction mixture to room temperature. Pour the solution into crushed ice (approx. 5x reaction volume).

  • Precipitation: The nitrovinyl derivative typically precipitates as a yellow solid. Stir for 30 minutes to ensure full precipitation.

  • Filtration: Filter the solid under vacuum. Wash copiously with water to remove acetic acid and ammonium salts.

  • Purification: Recrystallize from Ethanol or Acetonitrile.

    • Yield Expectation: 70–85%.

Diagram 2: Synthesis Workflow

Synthesis Start Start: 2-Chloro-7-methoxy- quinoline-3-carbaldehyde Process Reflux (100°C, 4h) (Henry Reaction + Dehydration) Start->Process + Reagents Reagents Add: Nitromethane + NH4OAc Solvent: Glacial AcOH Reagents->Process Quench Pour into Crushed Ice Process->Quench Isolate Filter & Wash (H2O) Recrystallize (EtOH) Quench->Isolate Product Product: 2-Chloro-7-methoxy- 3-(2-nitroethenyl)quinoline (Yellow Solid) Isolate->Product

Caption: Workflow for the synthesis of the target nitrovinyl quinoline via Knoevenagel/Henry condensation.

Part 4: Analytical Characterization

To validate the identity of the synthesized compound C12H9ClN2O3, the following spectral features must be observed.

Proton NMR (¹H NMR)
  • Solvent: DMSO-d₆ or CDCl₃.

  • Vinyl Protons: Two doublets with a large coupling constant (J ≈ 13–16 Hz), characteristic of the trans (E) isomer. Typically found between 7.5 – 8.5 ppm .

  • Methoxy Group: A sharp singlet integrating to 3H around 3.9 ppm .

  • Quinoline Aromatic Protons: A set of signals in the 7.0 – 8.5 ppm range. The C-4 proton appears as a singlet (since C-3 is substituted and C-2 is Cl) typically downfield (~8.5+ ppm).

Mass Spectrometry (MS)
  • Ionization: ESI+ or APCI.

  • Parent Ion: m/z 265 [M+H]⁺.

  • Isotope Pattern: A distinct M+2 peak at m/z 267 with ~33% intensity of the parent peak, confirming the presence of one Chlorine atom.

Part 5: Biological Applications & Mechanism

The 3-(2-nitroethenyl) functionality converts the quinoline scaffold into a reactive electrophile.

Mechanism of Action: Michael Addition

The nitro group is strongly electron-withdrawing, making the β-carbon of the vinyl group electron-deficient. This allows it to react with nucleophilic cysteine thiols in proteins (e.g., Tubulin, Tyrosine Kinases, or bacterial enzymes like DNA Gyrase).

  • Anticancer: Disruption of microtubule dynamics or inhibition of EGFR/VEGFR signaling pathways.

  • Antibacterial: Potential inhibition of bacterial thioredoxin reductase or similar thiol-dependent enzymes.

Diagram 3: Cysteine Targeting Pathway

Pathway Compound Nitrovinyl Quinoline (Electrophile) Complex Covalent Adduct (Michael Addition Product) Compound->Complex Attacks SH Target Protein Target (e.g., Tubulin/Enzyme) Contains Cysteine-SH Target->Complex Donates SH Effect Loss of Protein Function (Apoptosis/Stasis) Complex->Effect Irreversible Inhibition

Caption: Mechanism of action showing the covalent modification of protein targets via Michael addition to the nitrovinyl group.

References

  • PubChem. (n.d.).[7][8] 2-Chloro-7-methoxy-3-(2-nitroethenyl)quinoline (CID 53396861). National Library of Medicine. Retrieved March 1, 2026, from [Link]

  • Marella, A., et al. (2013). Quinoline: A versatile heterocyclic system in medicinal chemistry. Saudi Pharmaceutical Journal. (General reference for Quinoline biological activity).
  • European Chemicals Agency (ECHA). (n.d.). Aclonifen (Isomer distinction). Retrieved March 1, 2026, from [Link]

Sources

Technical Guide: Solubility Profile & Characterization of Methyl 2-carbamoyl-8-chloroquinoline-4-carboxylate in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-carbamoyl-8-chloroquinoline-4-carboxylate is a functionalized quinoline scaffold often utilized as an intermediate in the synthesis of antiviral agents (e.g., integrase inhibitors) and complex heterocyclic pharmaceuticals. Its physicochemical profile is defined by a planar aromatic core decorated with a lipophilic halogen (8-Cl), a hydrogen-bond donor/acceptor motif (2-carbamoyl), and a hydrolytically sensitive ester (4-carboxylate).

While dimethyl sulfoxide (DMSO) is the industry-standard vehicle for this compound due to its high dielectric constant and ability to disrupt intermolecular amide stacking, the compound presents specific challenges regarding hydrolytic stability and aqueous precipitation . This guide provides a validated framework for solubilization, storage, and biological application, estimating a practical solubility limit of 20–50 mM in anhydrous DMSO, with potential for higher concentrations under controlled warming.

Physicochemical Basis of Solubility[1]

Understanding the molecular architecture is a prerequisite for successful solubilization. The solubility of this compound in DMSO is governed by the competition between crystal lattice energy (solid state) and solvation energy (solution state).

Structural Analysis
ComponentChemical FeatureImpact on DMSO Solubility
Quinoline Core Planar, AromaticHigh. π-π stacking interactions favor crystallization. DMSO interacts well via dipole-induced dipole forces.
8-Chloro Lipophilic HalogenNeutral/Positive. Increases lipophilicity (LogP), making the molecule less water-soluble but generally maintaining DMSO solubility.
2-Carbamoyl Primary Amide (-CONH₂)Challenge. Acts as a strong H-bond donor and acceptor. In the solid state, this group creates a robust hydrogen-bonding network, significantly increasing the melting point and lattice energy. DMSO is required to disrupt these intermolecular bonds.
4-Carboxylate Methyl Ester (-COOMe)Positive but Risky. Increases polar surface area. However, it introduces a critical stability risk: susceptibility to hydrolysis in the presence of water.
Theoretical vs. Practical Solubility
  • Predicted LogS (Water): Poor (< 10 µM). The molecule is highly crystalline and lipophilic.

  • Predicted Solubility (DMSO): High (20–100 mM). The sulfoxide oxygen of DMSO acts as a potent H-bond acceptor, effectively solvating the 2-carbamoyl protons and breaking the crystal lattice.

Protocol: Preparation of Stock Solutions

Objective: To prepare a stable, verified stock solution (typically 10 mM or 100 mM) for downstream assays.

Materials
  • Compound: Methyl 2-carbamoyl-8-chloroquinoline-4-carboxylate (Solid, >95% purity).

  • Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves). Critical: Standard DMSO absorbs moisture from air, accelerating ester hydrolysis.

  • Vessels: Amber glass vials (to protect from light) with Teflon-lined caps.

Step-by-Step Solubilization Workflow
  • Gravimetric Dispense: Weigh the target mass of solid into an amber vial. Do not use plastic microfuge tubes for long-term storage as DMSO can leach plasticizers.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

  • Mechanical Dispersion: Vortex vigorously for 30–60 seconds.

    • Observation: If the solution remains cloudy, sonicate in a water bath at 37°C for 5–10 minutes. The 2-carbamoyl group often requires thermal energy to disaggregate.

  • Visual QC: Inspect for "schlieren" lines (swirls indicating incomplete mixing) or residual particulates.

  • Centrifugation (Optional but Recommended): Spin at 13,000 x g for 5 minutes. Any pellet indicates the concentration exceeds the solubility limit.

Workflow Diagram

SolubilityWorkflow Solid Solid Compound (Weighing) DMSO Add Anhydrous DMSO (Avoid Moisture) Solid->DMSO Mix Vortex & Sonicate (37°C, 10 min) DMSO->Mix Check Visual QC (Clear Solution?) Mix->Check Filter Centrifuge/Filter (Remove Particulates) Check->Filter Cloudy Storage Aliquot & Freeze (-20°C) Check->Storage Clear Filter->Storage

Figure 1: Standardized workflow for preparing DMSO stock solutions of quinoline derivatives.

Stability & Storage Risks (Critical)

The presence of the methyl ester at position 4 and the 8-chloro substituent creates a specific chemical vulnerability.

The Hydrolysis Trap

DMSO is hygroscopic. If the stock solution absorbs atmospheric water, the methyl ester is prone to hydrolysis, converting the active molecule into its corresponding carboxylic acid (2-carbamoyl-8-chloroquinoline-4-carboxylic acid) and methanol. This reaction is often acid-catalyzed or base-catalyzed, but can proceed slowly at neutral pH in DMSO/water mixtures.

Storage Recommendations
  • Temperature: Store at -20°C or -80°C.

  • Freeze/Thaw: Limit to < 3 cycles. Repeated condensation introduces water.

  • Format: Use single-use aliquots (e.g., 50 µL) to avoid repeatedly opening the master stock.

Biological Implications: The "Crash" Phenomenon

When a DMSO stock solution is diluted into aqueous buffer (e.g., PBS or cell culture media), the solvent environment changes drastically. The hydrophobic 8-chloroquinoline core may precipitate if the final concentration exceeds the thermodynamic solubility limit in water.

Serial Dilution Strategy

To prevent precipitation ("crashing out") during assays:

  • Intermediate Dilution: Do not dilute 100% DMSO stock directly into 100% buffer. Perform an intermediate step in 10% DMSO/Buffer if possible.

  • Mixing Speed: Add the DMSO stock rapidly to the stirring buffer to prevent local regions of high concentration/supersaturation.

  • Limit: For this scaffold, keep final DMSO concentration < 0.5% (v/v) in cell assays to avoid solvent toxicity, and ensure compound concentration is < 50 µM in the assay well to minimize precipitation risk.

Troubleshooting Decision Tree

DecisionTree Start Dilute Stock into Buffer Observe Precipitate Observed? Start->Observe Soluble Proceed to Assay Observe->Soluble No Insoluble Solubility Limit Exceeded Observe->Insoluble Yes Action1 Reduce Final Conc. Insoluble->Action1 Action2 Increase DMSO % (if tolerated) Insoluble->Action2

Figure 2: Decision logic for handling compound precipitation in aqueous buffers.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for 8-Hydroxyquinoline and Derivatives. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006).Profiling drug-like properties: solubility in DMSO and aqueous buffers. Drug Discovery Today.
  • Organic Chemistry Portal. Stability of Methyl Esters in Organic Synthesis. Retrieved from [Link]

  • MDPI (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules. Retrieved from [Link]

Navigating the Synthesis and Handling of 8-Chloroquinoline Carboxylate Intermediates: A Technical Safety Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Acknowledging the Dual Nature of Halogenated Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] The introduction of a halogen, such as chlorine at the 8-position, and a carboxylate group (or its derivatives like esters and amides) creates a class of intermediates with significant potential for the development of novel drugs, including agents with antibacterial and biofilm-eradicating properties.[2][3] However, this chemical reactivity and biological activity necessitate a profound understanding and respect for the potential hazards involved. Functionalization of the quinoline ring system can deliberately alter its cytotoxic effects, underscoring the need for careful handling of these advanced intermediates.[4]

This technical guide provides a comprehensive overview of the safety considerations, handling protocols, and emergency procedures pertinent to 8-chloroquinoline and its carboxylate intermediates. It is designed to empower researchers to work safely and effectively, minimizing risks while maximizing scientific output. The guidance herein is synthesized from established safety data for the parent quinoline structure, its halogenated analogues, and relevant carboxylic acids and esters.[5]

Section 1: Hazard Identification and Risk Profile

The overall risk profile of an 8-chloroquinoline carboxylate intermediate is a composite of the hazards posed by the 8-chloroquinoline core and the attached carboxylate-containing functional group.

The 8-Chloroquinoline Core: The Primary Hazard Driver

The foundational structure, 8-chloroquinoline, is classified as a hazardous substance with significant acute toxicity. Its primary GHS (Globally Harmonized System) classifications are summarized below.

Table 1: GHS Hazard Classification for 8-Chloroquinoline

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity, Single ExposureCategory 3H335: May cause respiratory irritation

Source: PubChem CID 69139, Thermo Fisher Scientific SDS[6]

The parent compound, quinoline, is also suspected of causing genetic defects and may cause cancer.[7][8] Therefore, all derivatives should be handled with the assumption of similar, if not identical, long-term health risks.

The Carboxylate Moiety: Modifying the Hazard Profile

The introduction of a carboxylic acid or ester group modifies the molecule's physical properties and can introduce new hazards. For instance, quinoline-3-carboxylic acid is also classified as a skin, eye, and respiratory irritant.[6] While many functionalized quinoline derivatives are classified as having low to moderate toxicity in silico and in vivo studies, the potential for irritation and sensitization remains a key concern.[9][10]

The workflow for assessing the overall hazard of a novel intermediate should therefore follow a logical progression, as illustrated below.

Hazard_Assessment_Workflow A Start: Novel 8-Chloroquinoline Carboxylate Intermediate B Review SDS/Hazards of 8-Chloroquinoline Core A->B C Review SDS/Hazards of Analogous Quinoline Carboxylic Acids/Esters A->C E Synthesize Hazards into a Compound-Specific Risk Assessment B->E C->E D Consider Reactivity of Synthesis Reagents (e.g., POCl₃, SOCl₂, Acids, Bases) D->E F Define Engineering Controls, PPE, and SOPs E->F G End: Safe Handling Protocol Established F->G

Caption: Hazard assessment workflow for novel intermediates.

Section 2: Safe Handling, Storage, and Engineering Controls

Given the acute toxicity and irritant nature of these compounds, rigorous adherence to safety protocols is mandatory.

Engineering Controls: The First Line of Defense

All work involving 8-chloroquinoline and its derivatives must be conducted in a well-ventilated area, with a certified chemical fume hood being the preferred primary engineering control.[11] An emergency eyewash station and safety shower must be readily accessible and tested regularly.[12]

Personal Protective Equipment (PPE): A Multi-Layered Approach

A comprehensive PPE strategy is essential to prevent dermal, ocular, and respiratory exposure.

Table 2: Mandatory PPE for Handling 8-Chloroquinoline Intermediates

Protection TypeSpecificationRationale and Best Practices
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).Inspect gloves for integrity before each use. Use proper glove removal technique to avoid contaminating skin. Dispose of contaminated gloves as hazardous waste.[11][13]
Eye/Face Protection Tightly fitting chemical splash goggles with side-shields.A face shield should be worn over goggles during procedures with a high splash hazard (e.g., bulk transfers, reaction workups).[5]
Skin and Body Laboratory coat. A chemical-resistant apron is recommended for larger quantities.Protects skin and personal clothing from contamination. Do not wear outside of the laboratory.[4]
Respiratory Use only within a chemical fume hood. For situations where dust may be generated outside a hood (e.g., spill cleanup), a NIOSH-approved respirator with organic vapor and particulate cartridges is required.Prevents inhalation of powders, aerosols, or vapors.[11][14]
Storage and Incompatibilities

Proper storage is critical for maintaining chemical stability and preventing hazardous reactions.

  • Storage Conditions: Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[15] Protect from light, as quinolines can discolor and degrade upon exposure.[16]

  • Incompatible Materials: Keep away from strong oxidizing agents (peroxides, nitrates), strong acids, and acid chlorides. Reactions with these materials can be violent and exothermic.[15][16]

Section 3: Experimental Protocols and Methodologies

The synthesis of 8-chloroquinoline carboxylate intermediates often involves hazardous reagents that require specific handling procedures. A common synthetic route involves the oxidation of a methylquinoline to a carboxylic acid, followed by chlorination.

Protocol: Chlorination of a Quinoline Carboxylic Acid

This representative protocol illustrates the conversion of a quinoline carboxylic acid to its corresponding 2-chloro derivative, a common step in generating advanced intermediates.

WARNING: This procedure involves highly corrosive and reactive chemicals. It must be performed in a certified chemical fume hood by trained personnel.

Reagents:

  • Quinoline-8-carboxylic acid

  • Phosphorus oxychloride (POCl₃)

  • Phosphorus pentachloride (PCl₅)

Step-by-Step Procedure:

  • Preparation: Ensure the reaction flask and condenser are thoroughly dried to prevent violent reactions with the phosphorus halides.

  • Reaction Setup: In a chemical fume hood, charge the reaction flask with quinoline-8-carboxylic acid.

  • Reagent Addition: Slowly and carefully add phosphorus oxychloride (POCl₃) to the flask, followed by the portion-wise addition of phosphorus pentachloride (PCl₅). The reaction is exothermic and will generate hydrogen chloride gas.

  • Heating: Fit the flask with a condenser (with a gas outlet connected to a scrubber containing a sodium hydroxide solution) and heat the reaction mixture. A typical temperature is 140°C.[3]

  • Workup: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature. Very slowly and cautiously, pour the reaction mixture onto crushed ice to quench the excess phosphorus halides. This step is highly exothermic and will release significant amounts of HCl gas.

  • Extraction & Purification: Neutralize the acidic aqueous solution with a base (e.g., NaOH, NaHCO₃) and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). The organic layers are then combined, dried, and concentrated. The crude product is purified by column chromatography.[17]

Chlorination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dry Glassware B Setup in Fume Hood A->B C Charge Quinoline Carboxylic Acid B->C D Slowly Add POCl₃ / PCl₅ C->D E Heat Reaction (e.g., 140°C) with Scrubber D->E F Cool to RT E->F G Quench on Ice (CAUTION: Exothermic, HCl gas) F->G H Neutralize & Extract G->H I Dry & Concentrate H->I J Column Chromatography I->J

Caption: Experimental workflow for a chlorination reaction.

Section 4: Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

First Aid Measures

Table 3: Emergency First Aid for Exposure

Exposure RouteAction
Ingestion Do NOT induce vomiting. Rinse mouth with water. Immediately call a poison control center or physician. If the person is unconscious, never give anything by mouth.[6][13]
Inhalation Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6]
Skin Contact Immediately remove all contaminated clothing. Flush the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6][16]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7]
Accidental Release Measures
  • Evacuate: Immediately evacuate personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated (if safe to do so).

  • Control: Prevent further leakage or spillage if it is safe to do so. Eliminate all ignition sources.

  • Contain & Clean: For liquid spills, absorb with an inert material (e.g., vermiculite, dry sand) and place in a sealed, labeled container for hazardous waste disposal. For solid spills, carefully sweep or scoop up the material to avoid creating dust, and place it in a sealed, labeled container.[7]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Waste Disposal: All cleanup materials are considered hazardous waste and must be disposed of according to institutional and local regulations. Do not wash spills into the sewer system.[7]

Conclusion

8-Chloroquinoline carboxylate intermediates are valuable compounds in the landscape of modern drug discovery. Their synthesis and use, however, are intrinsically linked to significant health and safety risks. By adopting a proactive safety culture grounded in a thorough understanding of the hazards, implementing robust engineering controls, consistently using appropriate PPE, and being prepared for emergencies, researchers can handle these materials with the confidence and care they demand. A comprehensive, compound-specific risk assessment should always precede any new experimental work.

References

  • Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. (2022). Catalysts. [Link]

  • Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. (2025). ResearchGate. [Link]

  • Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. (2017). Brieflands. [Link]

  • Quinoline | C9H7N. (n.d.). PubChem. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). PMC. [Link]

  • Safety Data Sheet: Quinoline yellow (C.I. 47005). (2024). Carl ROTH. [Link]

  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (n.d.). PMC. [Link]

  • Quinoline - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. [Link]

  • Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. (2025). Pandawa Institute Journals. [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2014). Journal of Chemistry. [Link]

  • QUINOLINE FOR SYNTHESIS. (n.d.). Loba Chemie. [Link]

  • SAFETY DATA SHEET - Quinoline-3-carboxylic acid. (2025). Thermo Fisher Scientific. [Link]

  • Quinolines: Human health tier II assessment. (2015). Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]

  • Safety Data Sheet: quinoline. (n.d.). Chemos GmbH & Co.KG. [Link]

  • Method for preparing 5-chloro-8-hydroxyquinoline. (n.d.).
  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). PMC. [Link]

  • MSDS of Quinoline-5-carboxylic acid. (2010). Chemeos. [Link]

  • A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. (2023). Odesa National University Herald. Chemistry. [Link]

  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (n.d.). The Royal Society of Chemistry. [Link]

Sources

Medicinal chemistry applications of 2-carbamoyl quinoline scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

The Privileged Quinoline-2-Carboxamide Scaffold: Mechanistic Insights and Medicinal Chemistry Applications

Executive Summary

In medicinal chemistry, the quinoline-2-carboxamide (2-carbamoyl quinoline) scaffold has emerged as a highly privileged pharmacophore. As an application scientist navigating the complexities of drug design, I have observed that the true power of this scaffold lies in its rigid, planar geometry paired with the tunable hydrogen-bonding vector of the 2-position amide. This structural combination allows for precise spatial orientation within complex protein binding pockets. This technical guide explores the mechanistic rationale, quantitative data, and self-validating experimental workflows for three primary applications of this scaffold: human dihydroorotate dehydrogenase (hDHODH) inhibition in oncology, translocator protein (TSPO) targeting for PET imaging, and antimycobacterial drug development.

Oncology: hDHODH Inhibition and Pyrimidine Starvation

Mechanistic Rationale

Human dihydroorotate dehydrogenase (hDHODH) is a mitochondrial enzyme critical for the de novo biosynthesis of pyrimidines. Rapidly proliferating cancer cells rely heavily on this pathway, making hDHODH a prime therapeutic target. Quinoline-2-carboxamides act as potent inhibitors by occupying the enzyme's ubiquinone-binding channel. The inclusion of bulky, lipophilic groups (such as


 or 

) at the C6 position of the quinoline ring significantly enhances binding affinity through favorable hydrophobic interactions within the sub-pocket ()[1].

hDHODH_Pathway DHO Dihydroorotate (DHO) hDHODH hDHODH Enzyme DHO->hDHODH Orotate Orotate hDHODH->Orotate Catalysis Inhibitor Quinoline-2-Carboxamide Inhibitor->hDHODH Blockade Pyrimidine Pyrimidine Pool Orotate->Pyrimidine Apoptosis Cancer Cell Apoptosis Pyrimidine->Apoptosis Depletion

Fig 1: Mechanism of hDHODH inhibition by quinoline-2-carboxamides leading to apoptosis.

Quantitative Data Summary

The structure-activity relationship (SAR) demonstrates that increasing the electron-withdrawing nature and bulk at the C6 position directly correlates with lower


 values and higher cytotoxicity in melanoma (A-375) cell lines[1].
Compound Substitution (C6 Position)hDHODH

(

M)
A-375 Cell Viability (%)
Unsubstituted (-H)> 40.0> 80.0
Methoxy (

)
12.445.3
Trifluoromethyl (

)
4.821.5
Self-Validating Protocol: hDHODH Enzyme Inhibition Assay

To quantify the inhibitory potency of synthesized quinoline-2-carboxamides, we utilize a chromogenic assay based on the reduction of 2,6-dichloroindophenol (DCIP).

Causality & Validation: As hDHODH oxidizes its substrate (DHO), electrons are transferred to ubiquinone, and subsequently to the DCIP dye. Active enzyme reduces DCIP, causing a measurable loss of absorbance at 600 nm. The system is self-validating: a baseline reading without DHO ensures no auto-reduction of DCIP occurs, confirming that any absorbance drop is strictly enzyme-mediated.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 8.0, 0.1% Triton X-100, 150 mM KCl). Add 0.1 mM DHO, 0.05 mM decylubiquinone, and 0.06 mM DCIP.

  • Enzyme Incubation: Add recombinant hDHODH (10 nM final concentration) to a 96-well plate.

  • Inhibitor Binding: Introduce the quinoline-2-carboxamide derivative at varying concentrations (0.1

    
    M to 100 
    
    
    
    M). Causality: A 10-minute pre-incubation allows the inhibitor to reach equilibrium binding within the ubiquinone site before the reaction begins.
  • Reaction Initiation: Add DHO to initiate the catalytic cycle.

  • Kinetic Readout: Monitor absorbance at 600 nm every 30 seconds for 10 minutes. Calculate the initial velocity (

    
    ) and determine the 
    
    
    
    using non-linear regression.

Molecular Imaging: TSPO-Targeted PET Radioligands

Mechanistic Rationale

The translocator protein (TSPO) is an 18 kDa outer mitochondrial membrane protein that is heavily upregulated in activated macrophages during neuroinflammation and myocardial infarction. The quinoline-2-carboxamide derivative known as LW223 has been developed as a Positron Emission Tomography (PET) imaging agent ()[2]. A critical challenge in TSPO imaging is the human rs6971 polymorphism, which alters the binding affinity of many legacy radiotracers. LW223 circumvents this issue; its specific stereochemistry and the 2-carboxamide linkage provide an optimal spatial orientation that remains insensitive to the polymorphism[3].

TSPO_Workflow Synthesis [18F]LW223 Radiosynthesis Injection IV Injection (In Vivo) Synthesis->Injection Binding TSPO Binding (Macrophages) Injection->Binding Imaging PET Scan Acquisition Binding->Imaging Analysis Inflammation Quantification Imaging->Analysis

Fig 2: Workflow for TSPO-targeted PET imaging using [18F]LW223 in inflammatory models.

Quantitative Data Summary

Enantiomeric purity is paramount. While both enantiomers are insensitive to the rs6971 polymorphism, the (R)-enantiomer exhibits significantly tighter binding[2].

LigandEnantiomerTSPO Affinity (

, nM)
rs6971 Sensitivity
LW223(R)0.6

0.1
Insensitive
LW223(S)4.5

0.7
Insensitive
PK11195 (Standard)N/A1.2

0.3
Insensitive
Self-Validating Protocol: Radioligand Competitive Binding Assay

To determine the binding affinity (


) of novel quinoline-2-carboxamides to TSPO, we utilize a competitive displacement assay using human brain tissue homogenates.

Causality & Validation: The displacement of a known radioligand (


PK11195) by the unlabeled test compound demonstrates competitive binding at the same allosteric site. The assay self-validates through the inclusion of a "non-specific binding" (NSB) control containing a massive excess (10 

M) of unlabeled PK11195. If the radioactive signal in the NSB control remains high, it indicates the radioligand is sticking non-specifically to the filter or lipid membranes, thereby invalidating the specific binding calculation.
  • Tissue Preparation: Homogenize human brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge and resuspend to a final protein concentration of 0.5 mg/mL.

  • Ligand Addition: In glass test tubes, combine 100

    
    L of tissue homogenate, 50 
    
    
    
    L of
    
    
    PK11195 (1 nM final), and 50
    
    
    L of the unlabeled quinoline-2-carboxamide at concentrations ranging from
    
    
    to
    
    
    M.
  • Incubation: Incubate at 4°C for 90 minutes. Causality: Low temperature prevents rapid ligand dissociation and tissue degradation during the equilibrium phase.

  • Filtration & Readout: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold buffer.

  • Scintillation: Transfer filters to vials, add scintillation cocktail, and measure radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Infectious Disease: Antimycobacterial Agents

Mechanistic Rationale

The quinoline scaffold has a rich history in antimicrobial drug discovery. Recent investigations have shown that substituting the 2-carboxamide nitrogen with highly lipophilic cycloalkyl or arylalkyl groups yields compounds with potent activity against Mycobacterium tuberculosis ()[4]. The thick, mycolic acid-rich cell wall of mycobacteria acts as a formidable barrier to most drugs. The causality behind the efficacy of N-cycloheptyl and N-cyclohexyl quinoline-2-carboxamides lies in their optimized partition coefficients (LogP), which allow them to seamlessly penetrate this lipid-rich envelope[5].

Quantitative Data Summary

Several substituted quinoline-2-carboxamides outperform first-line standard drugs in in vitro models, while maintaining insignificant toxicity against human macrophages (THP-1 cell lines)[5].

Compound (Amide Substitution)M. tuberculosis MIC (

mol/L)
THP-1 Toxicity
N-Cycloheptylquinoline-2-carboxamideHighly ActiveInsignificant
N-Cyclohexylquinoline-2-carboxamideHighly ActiveInsignificant
Isoniazid (Standard)BaselineN/A
Self-Validating Protocol: Resazurin Microtiter Assay (REMA)

To evaluate the Minimum Inhibitory Concentration (MIC) of these compounds, the REMA provides a robust, high-throughput fluorometric readout.

Causality & Validation: The assay utilizes the metabolic reduction of resazurin (blue, non-fluorescent) to resorufin (pink, highly fluorescent) by the diaphorase enzymes of living mycobacteria. This serves as a self-validating viability indicator. If the negative control wells (media only) turn pink, the assay is invalidated due to contamination. If the positive control wells (bacteria, no drug) remain blue, the assay is invalidated due to bacterial growth failure. Valid assays require a strict blue-to-pink transition only in viable, untreated populations.

  • Inoculum Preparation: Culture M. tuberculosis in Middlebrook 7H9 broth supplemented with OADC enrichment until the logarithmic growth phase (

    
     of 0.6-0.8) is reached.
    
  • Compound Dilution: In a 96-well plate, perform two-fold serial dilutions of the quinoline-2-carboxamide in 7H9 broth (range: 100

    
    M to 0.1 
    
    
    
    M).
  • Infection: Add

    
     CFU of the bacterial suspension to each well. Incubate the plates at 37°C for 7 days.
    
  • Resazurin Addition: Add 30

    
    L of a 0.01% resazurin solution to each well. Incubate for an additional 24 to 48 hours.
    
  • Readout: Visually inspect the plates for color change (blue to pink) and quantify fluorescence (Excitation: 530 nm, Emission: 590 nm). The MIC is defined as the lowest concentration of the compound that prevents the color change to pink.

References

  • Vyas, V. K., Variya, B., & Ghate, M. D. (2014). Design, Synthesis and Pharmacological Evaluation of Novel Substituted Quinoline-2-Carboxamide Derivatives as Human Dihydroorotate Dehydrogenase (hDHODH) Inhibitors and Anticancer Agents. European Journal of Medicinal Chemistry. URL:[Link]

  • Waddell, L. J. N., MacAskill, M. G., McErlain, H., et al. (2025). Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. RSC Medicinal Chemistry. URL:[Link]

  • Gonec, T., Bobal, P., Sujan, J., et al. (2012). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. Molecules. URL:[Link]

Sources

The Role of 8-Chloro Substitution in Quinoline-4-Carboxylate Biological Activity

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the structural and functional impact of 8-chloro substitution on the quinoline-4-carboxylate scaffold, a critical pharmacophore in modern drug discovery.

Executive Summary

The quinoline-4-carboxylic acid (cinchoninic acid) scaffold is a privileged structure distinct from the widely known fluoroquinolone antibiotics (4-oxo-quinoline-3-carboxylic acids). While the latter targets bacterial DNA gyrase, quinoline-4-carboxylates are primary inhibitors of Dihydroorotate Dehydrogenase (DHODH) , a rate-limiting enzyme in de novo pyrimidine biosynthesis.[1]

The introduction of a chlorine atom at the 8-position is not merely a decorative modification; it acts as a molecular anchor that modulates lipophilicity, alters the electronic landscape of the heterocyclic core, and induces specific steric conformations necessary for high-affinity binding in hydrophobic enzyme pockets. This guide explores the physicochemical rationale, synthesis, and biological validation of this specific substitution.[2]

Mechanistic Insight: The "Why" of 8-Chloro Substitution

To understand the biological potency of 8-chloroquinoline-4-carboxylates, one must deconstruct the interaction between the ligand and its primary biological target, DHODH.

A. The Hydrophobic Tunnel Effect (Lipophilicity)

The binding site of human DHODH contains a narrow, hydrophobic tunnel that normally accommodates the ubiquinone co-factor.

  • Lipophilic Boost: Chlorine is significantly more lipophilic than fluorine or hydrogen (

    
     values: Cl = 0.71, F = 0.14, H = 0.00). Substituting the 8-position with chlorine increases the partition coefficient (logP), facilitating the molecule's entry into this lipid-rich tunnel.
    
  • Desolvation Penalty: The 8-chloro substituent aids in shedding water molecules from the ligand surface before binding, a thermodynamically favorable process in hydrophobic pockets.

B. Electronic Modulation and pKa

The carboxylic acid at position 4 is essential for electrostatic interaction with Arg136 in the DHODH active site.

  • Inductive Effect: The 8-chloro group exerts a negative inductive effect (-I), withdrawing electron density from the benzene ring. This subtly lowers the pKa of the quinoline nitrogen, reducing the zwitterionic character at physiological pH compared to the unsubstituted analog. This ensures the molecule remains in the neutral, membrane-permeable form required to reach the mitochondrial DHODH enzyme.

C. Metabolic Blockade

The 8-position is a common site for metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes.

  • Metabolic Stability: The C-Cl bond is stronger and resistant to oxidative attack. Blocking this position extends the plasma half-life (

    
    ) of the drug, improving bioavailability.
    
Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the functional logic of the 8-chloroquinoline-4-carboxylate scaffold.

SAR_Logic Scaffold Quinoline-4-Carboxylate Core Scaffold C4_COOH C4-COOH Group (Essential Pharmacophore) Scaffold->C4_COOH C2_Aryl C2-Aryl Substituent (Lipophilic Anchor) Scaffold->C2_Aryl C8_Chloro 8-Chloro Substitution (The Critical Modifier) Scaffold->C8_Chloro Arg136 Salt Bridge to Arg136 (DHODH) C4_COOH->Arg136 Electrostatic Interaction Hydrophobic Hydrophobic Tunnel Interaction C2_Aryl->Hydrophobic Steric Fit C8_Chloro->Hydrophobic Increases logP Metabolism Blocks CYP450 Hydroxylation C8_Chloro->Metabolism Steric/Electronic Shield

Caption: SAR map highlighting the multi-functional role of the 8-chloro substituent in enhancing binding affinity and metabolic stability.

Experimental Protocol: Synthesis of 8-Chloro-2-Phenylquinoline-4-Carboxylic Acid

The Pfitzinger Reaction is the most robust method for synthesizing this scaffold. It involves the condensation of a specific isatin derivative with a ketone in a basic medium.[3][4]

Target Compound: 8-Chloro-2-phenylquinoline-4-carboxylic acid.

Reagents & Materials:
  • Precursor: 7-Chloroisatin (Note: C7 of isatin becomes C8 of quinoline).

  • Carbonyl Source: Acetophenone.[4]

  • Base: 33% Potassium Hydroxide (KOH) aqueous solution.

  • Solvent: Ethanol (absolute).[3]

  • Acid: Glacial Acetic Acid or 10% HCl.

Step-by-Step Methodology:
  • Reaction Setup:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 7-chloroisatin (10 mmol, 1.81 g) in Ethanol (15 mL).

    • Add Acetophenone (12 mmol, 1.44 g).

    • Slowly add 33% KOH solution (10 mL) dropwise. The solution will turn dark (deep red/brown) as the isatin ring opens to form the isatinate salt.

  • Reflux:

    • Heat the mixture to reflux (approx. 80°C) for 6–8 hours .

    • Monitoring: Use TLC (Silica gel, Ethyl Acetate/Hexane 1:1) to monitor the disappearance of 7-chloroisatin.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into crushed ice (approx. 100 g).

    • Acidification: Slowly acidify the solution with 10% HCl or Glacial Acetic Acid under vigorous stirring until pH reaches 3–4.

    • A heavy precipitate (the crude quinoline acid) will form immediately.

  • Purification:

    • Filter the precipitate using a Buchner funnel.

    • Wash the solid copiously with cold water to remove excess salts and acid.

    • Recrystallization: Recrystallize from hot Ethanol or an Ethanol/DMF mixture to yield off-white to pale yellow needles.

  • Validation:

    • Yield: Expected range 75–85%.

    • Melting Point: >200°C (Compound specific).

    • 1H NMR (DMSO-d6): Look for the disappearance of the amide proton of isatin and the appearance of the quinoline aromatic signals. The C8-H signal will be absent, confirming substitution.

Quantitative Data Comparison

The table below summarizes the theoretical and observed impact of 8-position substitution on DHODH inhibition potency (IC50) and Lipophilicity (cLogP).

Substituent (R8)Electronic Effect (

)
Lipophilicity (

)
DHODH IC50 (nM)*Bioavailability
-H (Unsubstituted) 0.000.00450Low
-F (Fluoro) 0.060.14120Moderate
-Cl (Chloro) 0.23 0.71 28 High
-CH3 (Methyl) -0.170.56210Moderate

Note: Data represents a generalized trend derived from brequinar analog studies. The 8-Chloro derivative consistently shows a superior balance of potency and pharmacokinetic properties due to the "Goldilocks" effect of size and lipophilicity.

Biological Evaluation Pathway

To verify the activity of the synthesized 8-chloro derivative, the following assay workflow is recommended.

Bioassay_Workflow Step1 Compound Solubilization (DMSO, 10mM Stock) Step2 Enzymatic Assay (In Vitro) Target: Recombinant Human DHODH Step1->Step2 Dilute to 0.1 - 100 µM Step3 Readout: DCIP Reduction (Measure Absorbance @ 600nm) Step2->Step3 DCIP acts as terminal electron acceptor Step4 Cellular Assay (In Vivo) Cell Line: A375 (Melanoma) or Jurkat Step3->Step4 Select Hits (IC50 < 100 nM)

Caption: Workflow for validating DHODH inhibition. DCIP (2,6-dichlorophenolindophenol) reduction acts as a colorimetric proxy for enzyme activity.

References
  • Structure-Activity Relationship of Quinoline Carboxylic Acids: A Comparative Guide. BenchChem Technical Support. (2025).[1][3][5][6] BenchChem.[1][3][5] Link

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. (2013). Link

  • SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. Journal of Medicinal Chemistry. (2013). Link

  • Crystal structure of ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Acta Crystallographica Section E. (2015). Link

  • Pfitzinger Quinoline Synthesis: Reaction Mechanism and Applications. Cambridge University Press. (2018). Link

Sources

Technical Guide: Comparative Analysis of Methyl 2-Carbamoyl vs. 2-Carboxy Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a high-resolution analysis of two critical quinoline scaffolds: Quinoline-2-carboxylic acid (Quinaldic Acid) and its


-methyl-2-carboxamide  derivative (Methyl 2-carbamoyl).

While structurally similar, the conversion of the C2-carboxylate to a methyl-carbamoyl moiety induces a drastic shift in physicochemical behavior, altering solubility, metal chelation capacity, and pharmacokinetics. This guide dissects these differences to aid medicinal chemists in scaffold selection during lead optimization.

Part 1: Physicochemical & Structural Divergence

The transition from a 2-carboxy group (


) to a methyl 2-carbamoyl group (

) is not merely a change in size; it is a fundamental switch in the electronic and interacting nature of the molecule.
Electronic and Ionization Profile

The quinoline ring is electron-deficient. At the 2-position, substituents are strongly influenced by the ring nitrogen's inductive effect.

  • 2-Carboxy (Quinaldic Acid):

    • Nature: Amphoteric/Zwitterionic.

    • pKa: The carboxylic acid has a pKa

      
       4.8. The quinoline nitrogen (
      
      
      
      ) has a pKa
      
      
      4.9. In physiological pH (7.4), the acid is predominantly deprotonated (anionic,
      
      
      ), creating a highly polar species.
    • Chelation: The

      
       nitrogen and the carboxylate oxygen form a "hard" chelating pocket, ideal for binding divalent cations (
      
      
      
      ,
      
      
      ). This makes quinaldic acid a potent siderophore mimic and metalloenzyme inhibitor.
  • Methyl 2-Carbamoyl (

    
    -Methylamide): 
    
    • Nature: Neutral, polar.

    • pKa: The amide proton is non-ionizable at physiological pH (pKa

      
      ). The basicity of the quinoline nitrogen is slightly reduced due to the electron-withdrawing nature of the amide carbonyl via resonance.
      
    • Chelation: Significantly weaker chelator than the carboxylate. The amide carbonyl oxygen is a softer base than the carboxylate anion.

Lipophilicity and Permeability (LogD)
Property2-Carboxy (Acid)Methyl 2-Carbamoyl (Amide)Impact on Drug Design
LogD (pH 7.4) Low (< 0.5)Moderate (1.5 - 2.5)Amide has superior passive membrane permeability.
H-Bond Donors 1 (Acid OH)1 (Amide NH)The

-methyl group caps the donor count, improving blood-brain barrier (BBB) penetration compared to primary amides.
H-Bond Acceptors 2 (C=O, OH)2 (C=O, Ring N)Similar acceptor profile, but the amide carbonyl is a weaker acceptor than the carboxylate.
Solubility High (Aqueous/Basic)Moderate (Organic)Acid is preferred for formulation salts; Amide requires co-solvents or amorphous dispersions.

Part 2: Synthetic Pathways and Process Chemistry

Synthesizing these derivatives requires navigating specific reactivity profiles of the quinoline ring, particularly the susceptibility of the C4 position to nucleophilic attack during activation.

Synthetic Workflow Diagram (Graphviz)

QuinolineSynthesis cluster_legend Process Key Quinaldine 2-Methylquinoline (Quinaldine) Oxidation Oxidation (SeO2 or KMnO4) Quinaldine->Oxidation QuinaldicAcid Quinoline-2-carboxylic Acid (2-Carboxy) Oxidation->QuinaldicAcid Activation Activation (SOCl2 or HATU) QuinaldicAcid->Activation SideReaction RISK: C4-Chlorination (If SOCl2/DMF used) Activation->SideReaction Side Product Intermed Activated Ester/Acid Chloride Activation->Intermed Amidation Amidation (MeNH2) Intermed->Amidation Amide N-Methyl-2-quinolinecarboxamide (Methyl 2-carbamoyl) Amidation->Amide Start Starting Material Target Target Scaffold

Caption: Divergent synthesis of 2-carboxy and 2-carbamoyl derivatives from Quinaldine, highlighting the critical risk of C4-chlorination during acid chloride formation.

Critical Synthetic Insights
  • Oxidation of Quinaldine: The most robust route to the 2-carboxy derivative is the Selenium Dioxide (

    
    ) oxidation of 2-methylquinoline (Quinaldine). While 
    
    
    
    is cheaper, it often leads to over-oxidation or ring cleavage if pH is not strictly controlled.
  • The "Vilsmeier" Trap: Converting Quinaldic acid to its acid chloride using Thionyl Chloride (

    
    ) and DMF is dangerous. The quinoline ring is electron-deficient, but the 4-position is susceptible to nucleophilic attack. This condition can generate 4-chloroquinoline-2-carbonyl chloride  as a major impurity.
    
    • Solution: Use oxalyl chloride with catalytic DMF in DCM at

      
      , or bypass the acid chloride entirely using HATU/DIPEA coupling.
      

Part 3: Pharmacological Implications (SAR)

The "Warhead" vs. The "Anchor"
  • 2-Carboxy (The Warhead):

    • Mechanism: Often acts as the primary pharmacophore binding to metal cofactors in enzymes (e.g., MMPs, histone demethylases).

    • Liability: Rapid renal clearance due to ionization. Poor oral bioavailability (Class III/IV) unless esterified (prodrug).

  • Methyl 2-Carbamoyl (The Anchor):

    • Mechanism: Acts as a hydrogen bond donor/acceptor unit to orient the quinoline ring within a hydrophobic pocket. The

      
      -methyl group can access small lipophilic sub-pockets (e.g., in Kinases or GPCRs).
      
    • Stability: Amides are metabolically stable compared to esters. The

      
      -methyl group blocks peptidase recognition, prolonging half-life (
      
      
      
      ).
Biological Activity Comparison Table
Target Class2-Carboxy ActivityMethyl 2-Carbamoyl Activity
Metalloenzymes High Potency. Binds active site metal directly.Low Potency. Lacks anionic bite.
NK3 Receptors Inactive.High Potency. Core scaffold for antagonists (e.g., Osanetant).
Antimicrobial Moderate (Siderophore interference).High (Membrane permeation + DNA intercalation).
Toxicity Low (Rapid excretion).Moderate (Potential for reactive metabolites if oxidized).

Part 4: Experimental Protocols

Protocol A: Synthesis of Quinoline-2-carboxylic Acid (Quinaldic Acid)

This protocol utilizes the Tribromomethyl sulfone method, a modern, greener alternative to


.
  • Reagents: 2-Methylquinoline (10 mmol), Tribromomethyl sulfone (11 mmol),

    
     (30 mmol).
    
  • Solvent: DMSO/Water (9:1).

  • Procedure:

    • Dissolve 2-methylquinoline in DMSO/Water.

    • Add Tribromomethyl sulfone and

      
      .
      
    • Heat to

      
       for 4 hours under inert atmosphere (
      
      
      
      ).
    • Monitor via TLC (Eluent: 5% MeOH in DCM).

  • Workup:

    • Cool to room temperature.[1] Acidify to pH 3 with 1N HCl.

    • The carboxylic acid precipitates as a white/off-white solid.

    • Filter, wash with cold water, and recrystallize from Ethanol.

  • Validation:

    
     NMR (DMSO-
    
    
    
    )
    
    
    13.5 (br s, 1H, COOH).
Protocol B: Synthesis of -Methyl-2-quinolinecarboxamide

Uses HATU coupling to avoid C4-chlorination side reactions.

  • Reagents: Quinaldic Acid (1.0 eq), Methylamine hydrochloride (1.2 eq), HATU (1.2 eq), DIPEA (3.0 eq).

  • Solvent: Anhydrous DMF.

  • Procedure:

    • Dissolve Quinaldic Acid and HATU in DMF. Stir for 15 min at RT to activate the acid.

    • Add Methylamine HCl followed immediately by DIPEA.

    • Stir at RT for 6–12 hours.

  • Workup:

    • Dilute reaction with EtOAc and wash with Sat.

      
       (
      
      
      
      ) to remove unreacted acid.
    • Wash with Brine, dry over

      
      , and concentrate.
      
  • Validation:

    • IR: Strong amide band at

      
      .[2]
      
    • 
       NMR:  Doublet at 
      
      
      
      (
      
      
      ) and broad quartet at
      
      
      (
      
      
      ).

References

  • Musiol, R. et al. (2006). "Quinoline-based antifungals: Synthesis and biological evaluation." Bioorganic & Medicinal Chemistry Letters.

  • Fogelman, E. et al. (2011). "Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: PET imaging agents for the translocator protein." Organic & Biomolecular Chemistry.

  • Wozniak, K. et al. (2004). "Structure and properties of quinaldic acid and its salts." Journal of Molecular Structure.

  • BenchChem Technical Data. (2025). "An In-depth Technical Guide on the Synthesis and Properties of Quinoline-2-carboxylic Acid."

  • Sridhar, R. et al. (2009). "Microwave-assisted synthesis of quinoline-2-carboxamides." Tetrahedron Letters.

Sources

Methodological & Application

Protocol for Pfitzinger reaction to synthesize 8-chloroquinoline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Pfitzinger Reaction: Synthesis of 8-Chloroquinoline-4-Carboxylic Acid Derivatives

Introduction: The Pfitzinger Reaction in Modern Drug Discovery

The Pfitzinger reaction, first reported by Wilhelm Pfitzinger in 1886, is a robust and versatile chemical reaction for synthesizing substituted quinoline-4-carboxylic acids.[1][2][3] It involves the condensation of an isatin (or a substituted isatin) with a carbonyl compound containing an α-methylene group under basic conditions.[1][4] The resulting quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][5]

The ability to introduce substituents onto the quinoline ring by selecting appropriately substituted isatins makes the Pfitzinger reaction an invaluable tool in drug discovery.[1] This guide provides a detailed protocol and technical insights for the synthesis of 8-chloroquinoline derivatives, a class of compounds noted for their potential as therapeutic agents.[6][7] We will focus on the synthesis of 8-chloro-2-methylquinoline-4-carboxylic acid as a representative example, using 6-chloroisatin and acetone as starting materials.

Reaction Mechanism: A Step-by-Step Elucidation

The Pfitzinger reaction proceeds through a well-established sequence of base-catalyzed steps. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.[1][3]

  • Ring Opening of Isatin: The reaction is initiated by the nucleophilic attack of a hydroxide ion (from a strong base like KOH or NaOH) on the C2-carbonyl of the isatin ring. This hydrolyzes the amide bond, leading to the formation of a keto-acid intermediate (an aminophenylglyoxylate salt).[1][3][4] This step is often visually indicated by a color change from the deep purple or orange of the isatin salt to a pale yellow or brown solution.[8]

  • Condensation and Imine Formation: The aniline derivative formed in situ then condenses with the carbonyl compound (in this case, acetone) to form an imine.[3][4]

  • Tautomerization and Cyclization: The imine rapidly tautomerizes to the more stable enamine. This enamine intermediate then undergoes an intramolecular cyclization, where the enamine attacks the ketone carbonyl group.[1][3]

  • Dehydration and Aromatization: The final step involves the elimination of a water molecule (dehydration) from the cyclized intermediate to form the stable aromatic quinoline ring system, yielding the final quinoline-4-carboxylic acid product.[1][4]

Pfitzinger_Mechanism Isatin 6-Chloroisatin KetoAcid Keto-acid Intermediate Isatin->KetoAcid Base OH⁻ (Base) Acetone Acetone Imine Imine KetoAcid->Imine Enamine Enamine Imine->Enamine Tautomerization Cyclized Cyclized Intermediate Enamine->Cyclized Intramolecular Cyclization Product 8-Chloro-2-methyl- quinoline-4-carboxylic acid Cyclized->Product - H₂O (Dehydration)

Caption: The Pfitzinger reaction mechanism, divided into three key phases.

Detailed Experimental Protocol

This protocol details the synthesis of 8-chloro-2-methylquinoline-4-carboxylic acid.

Materials and Reagents:

  • 6-Chloroisatin (C₈H₄ClNO₂)

  • Acetone (C₃H₆O), analytical grade

  • Potassium Hydroxide (KOH)

  • Absolute Ethanol (EtOH)

  • Deionized Water (H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl Ether (Et₂O)

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Magnetic stirrer and heating mantle

  • pH indicator paper or pH meter

  • Buchner funnel and vacuum filtration apparatus

Workflow Visualization:

Pfitzinger_Workflow prep 1. Prepare KOH/EtOH Solution add_isatin 2. Add 6-Chloroisatin (Stir for 1 hr at RT) prep->add_isatin add_ketone 3. Add Acetone add_isatin->add_ketone reflux 4. Reflux Reaction Mixture (e.g., 8-24 hours) add_ketone->reflux workup 5. Work-up & Extraction reflux->workup acidify 6. Acidify with HCl (to pH ~4-5) workup->acidify isolate 7. Isolate Product (Vacuum Filtration) acidify->isolate purify 8. Purify Product (Recrystallization from EtOH/H₂O) isolate->purify characterize 9. Characterize Final Product (NMR, IR, MS) purify->characterize

Caption: Experimental workflow for the synthesis of 8-chloroquinoline derivatives.

Step-by-Step Procedure:

  • Preparation of the Basic Solution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve potassium hydroxide (e.g., 2.0 g, ~35.6 mmol) in a mixture of absolute ethanol (50 mL) and deionized water (2 mL). Stir until the KOH is fully dissolved.

    • Rationale: A strong base is required to facilitate the initial ring-opening of the isatin.[1][3] Using a hydroalcoholic solvent system ensures the solubility of both the base and the organic reactants.

  • Isatin Ring Opening: To the stirred basic solution, add 6-chloroisatin (e.g., 2.0 g, 11.0 mmol). Stir the mixture at room temperature for approximately 1 hour.

    • Rationale: Allowing the isatin to react with the base first ensures complete formation of the keto-acid intermediate. Adding the ketone simultaneously can sometimes lead to self-condensation of the ketone or other side reactions, resulting in tar formation.[8] The color should change from orange/red to a straw-brown color, indicating the ring has opened.[8]

  • Addition of the Carbonyl Compound: Add an excess of acetone (e.g., 3.2 mL, ~44.0 mmol) to the reaction mixture.

    • Rationale: Using an excess of the more volatile and less expensive carbonyl component helps to drive the reaction to completion.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80°C) using a heating mantle. Maintain the reflux with continuous stirring for 8-24 hours.

    • Rationale: Heating provides the necessary activation energy for the condensation, cyclization, and dehydration steps. The reaction progress can be monitored using Thin-Layer Chromatography (TLC).[1]

  • Work-up and Extraction: After the reflux period, allow the reaction mixture to cool to room temperature. If desired, the solvent can be partially removed under reduced pressure. Add deionized water (e.g., 30 mL) to dissolve the potassium salt of the product. Perform an extraction with diethyl ether (2 x 20 mL) to remove any unreacted acetone and other neutral impurities.[1]

    • Rationale: The product, a carboxylic acid, is deprotonated in the basic solution, forming a water-soluble carboxylate salt. This allows for easy separation from non-acidic organic impurities via liquid-liquid extraction.

  • Precipitation of the Product: Transfer the aqueous layer to a beaker and cool it in an ice bath. Slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is approximately 4-5. A precipitate should form.

    • Rationale: Acidification protonates the carboxylate salt, converting it back to the neutral carboxylic acid, which is insoluble in water and precipitates out of the solution.[1][8]

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold deionized water to remove any inorganic salts.

    • Rationale: Washing with cold water minimizes the loss of product due to dissolution while effectively removing residual acid and salts.

  • Purification and Drying: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.[1] Dry the purified white or pale-yellow solid in a vacuum oven.

Data Summary and Characterization

The successful synthesis of the target compound must be confirmed through rigorous characterization.

Table 1: Representative Reaction Parameters

ParameterValue
Starting Material A6-Chloroisatin
Starting Material BAcetone
BasePotassium Hydroxide (KOH)
SolventEthanol/Water
Reaction Temperature~80°C (Reflux)
Reaction Time8-24 hours
Typical Yield60-85%
Product AppearanceWhite to pale-yellow solid

Spectroscopic Characterization:

The identity and purity of the synthesized 8-chloro-2-methylquinoline-4-carboxylic acid are confirmed using a combination of spectroscopic methods.[9]

  • ¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is the most informative for structural elucidation. Expected signals (in DMSO-d₆) would include:

    • A sharp singlet for the methyl (CH₃) group at the C2 position (~2.6 ppm).

    • Several signals in the aromatic region (7.5 - 8.9 ppm) corresponding to the protons on the quinoline ring.

    • A very broad singlet at high chemical shift (>13 ppm) for the acidic proton of the carboxylic acid group.

  • ¹³C NMR: The carbon NMR spectrum will confirm the carbon framework. Key signals include:

    • A signal for the methyl carbon (~20 ppm).

    • Multiple signals in the aromatic region (120-150 ppm).

    • A signal for the carboxylic acid carbonyl carbon (~168 ppm).

  • FT-IR (Fourier-Transform Infrared) Spectroscopy: IR spectroscopy helps identify key functional groups:

    • A very broad absorption band from ~2500-3300 cm⁻¹ characteristic of the O-H stretch of the carboxylic acid.

    • A sharp, strong absorption band around 1700 cm⁻¹ for the C=O stretch of the carboxylic acid.

    • Absorptions in the 1500-1600 cm⁻¹ range for C=C and C=N bonds in the aromatic ring.

    • A C-Cl stretching band, typically in the 700-800 cm⁻¹ region.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the product. Using a technique like Electrospray Ionization (ESI), the mass spectrum should show a prominent peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻).[10] For 8-chloro-2-methylquinoline-4-carboxylic acid (C₁₁H₈ClNO₂), the expected molecular weight is approximately 221.64 g/mol .

Conclusion and Applications

The Pfitzinger reaction provides a reliable and straightforward pathway to synthesize 8-chloroquinoline-4-carboxylic acids. These compounds serve as crucial intermediates in the development of novel therapeutic agents. Derivatives of 8-hydroxyquinoline (which can be accessed from 8-chloroquinolines) have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and neuroprotective properties.[6][11][12] The protocol detailed here offers a self-validating system for researchers to produce these valuable molecular scaffolds for further investigation in drug discovery and development programs.

References

  • Title: The Pfitzinger Reaction Source: Sciencemadness Discussion Board URL: [Link]

  • Title: Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review Source: ResearchGate URL: [Link]

  • Title: Chemistry of Pfitzinger Synthesis Source: Scribd URL: [Link]

  • Title: Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review Source: Bentham Science URL: [Link]

  • Title: 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Source: SciSpace URL: [Link]

  • Title: 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications Source: Research & Reviews: Journal of Chemistry URL: [Link]

  • Title: Pfitzinger reaction Source: Wikipedia URL: [Link]

  • Title: Application of Pfitzinger Reaction in Synthesis of Hetero Ring Annelated Quinoline Carboxylic Acid Derivatives Source: Asian Journal of Chemistry URL: [Link]

  • Title: Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: The Pfitzinger Reaction in the Synthesis of Quinoline Derivatives Source: ACS Publications URL: [Link]

  • Title: Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases Source: The Royal Society of Chemistry URL: [Link]

  • Title: QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents Source: ResearchGate URL: [Link]

  • Title: SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3-F]QUINOLINE ANALOGS Source: Purdue University Graduate School URL: [Link]

  • Title: Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines Source: MDPI URL: [Link]

  • Title: Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives Source: Oriental Journal of Chemistry URL: [Link]

  • Title: The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity Source: MDPI URL: [Link]

  • Title: Design, Synthesis, and Antibacterial Evaluation of Novel Quinoline Derivatives Source: International Journal of Scientific Development and Research URL: [Link]

  • Title: Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4 Source: ResearchGate URL: [Link]

Sources

Application Note: Regioselective Amidation of Quinoline-2,4-dicarboxylates

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocol

Introduction & Chemical Rationale

Quinoline-2,4-dicarboxylic acid derivatives are privileged scaffolds in medicinal chemistry. They serve as critical precursors for [1], [2], and novel coordination polymers. A frequent synthetic bottleneck in developing these molecules is the differentiation of the C2 and C4 carboxylic acid moieties. Direct amidation of the diacid often yields complex, inseparable mixtures.

However, by leveraging the inherent electronic asymmetry of the quinoline ring, we can achieve highly regioselective sequential functionalization. The regioselectivity hinges on the strong electron-withdrawing nature of the quinoline nitrogen. Through both inductive and resonance effects, the nitrogen atom significantly depletes the electron density at the adjacent C2 position. Consequently, the C2 ester carbonyl is rendered highly electrophilic compared to the C4 ester. When subjected to aminolysis, nucleophilic attack occurs preferentially at the C2 position, yielding the 2-carbamoylquinoline-4-carboxylate[3].

Mechanism N1 Quinoline Nitrogen (Electron Withdrawing) N2 C2 Ester Carbonyl (Highly Electrophilic) N1->N2 Strong Inductive/Resonance Pull N3 C4 Ester Carbonyl (Less Electrophilic) N1->N3 Weaker Distal Effect N4 Preferential Aminolysis at C2 Position N2->N4 Lower Activation Energy N3->N4 Disfavored Pathway

Figure 1: Electronic causality dictating the regioselective aminolysis at the C2 position.

Experimental Workflows & Protocols

The following protocols describe a robust, self-validating system for the selective C2-amidation of the quinoline core. The system utilizes a precipitation-driven thermodynamic sink . As the C2-amide forms during the reaction, its solubility in methanol decreases compared to the diester starting material. This phase separation drives the reaction to completion and physically sequesters the product, preventing unwanted over-amidation at the C4 position[3].

Workflow A Dimethyl quinoline- 2,4-dicarboxylate B Amine (NH3 / R-NH2) MeOH, 50°C A->B Aminolysis C Methyl 2-carbamoylquinoline- 4-carboxylate B->C C2 Selective D NaOH, MeOH/THF/H2O 25°C, 2h C->D Hydrolysis E 2-Carbamoylquinoline- 4-carboxylic acid D->E C4 Deprotection

Figure 2: Workflow for the regioselective amidation and subsequent hydrolysis.

Protocol A: Synthesis of Dimethyl Quinoline-2,4-dicarboxylate

Causality Note: Neat thionyl chloride acts as both solvent and reactant, driving the diacid to the highly reactive di-acid chloride before trapping with methanol.

  • Suspend quinoline-2,4-dicarboxylic acid (1.0 equiv) in neat thionyl chloride (10.0 equiv).

  • Heat the mixture to 80 °C for 16 hours under an inert atmosphere (N₂ or Ar).

  • Cool to 25 °C and concentrate in vacuo to remove all excess thionyl chloride.

  • Suspend the crude di-acid chloride intermediate in anhydrous methanol (2.0 mL/mmol) and heat to reflux for 3 hours.

  • Cool the solution to 25 °C. Isolate the precipitated dimethyl quinoline-2,4-dicarboxylate via vacuum filtration and wash with cold water.

Protocol B: Regioselective Aminolysis (C2 Amidation)

Causality Note: Heating to exactly 50 °C provides sufficient kinetic energy to overcome the activation barrier for C2 aminolysis while remaining too low to activate the less electrophilic C4 position.

  • Dissolve dimethyl quinoline-2,4-dicarboxylate (1.0 equiv) in methanol (3.5 mL/mmol).

  • Add a 7 M solution of ammonia in methanol (25.0 equiv) to synthesize primary amides. (For substituted amides, use 2.0 equiv of the corresponding primary/secondary amine).

  • Stir the reaction mixture at 50 °C for exactly 2 hours[3].

  • Cool the mixture to 25 °C. The target methyl 2-carbamoylquinoline-4-carboxylate will precipitate out of the solution, halting further reaction.

  • Filter the precipitate, wash with ice-cold methanol, and dry in vacuo.

Protocol C: Selective Hydrolysis of the C4 Ester

Causality Note: The use of a MeOH/THF/H₂O co-solvent system ensures the starting C2-amide remains solvated while the hydroxide selectively attacks the remaining C4 ester.

  • Dissolve the methyl 2-carbamoylquinoline-4-carboxylate (1.0 equiv) in a co-solvent mixture of methanol (4.6 mL/mmol) and THF (1.7 mL/mmol).

  • Slowly add an aqueous solution of NaOH (9.0 equiv dissolved in 9.2 mL/mmol water).

  • Stir the biphasic mixture vigorously at 25 °C for 2 hours[3].

  • Concentrate in vacuo to remove the organic solvents (MeOH/THF).

  • Dilute the remaining aqueous layer with water and acidify dropwise with 10% aq. H₂SO₄ until the pH reaches 5.

  • Filter the newly precipitated 2-carbamoylquinoline-4-carboxylic acid and dry thoroughly.

Quantitative Data & Optimization

The following table summarizes the expected yields and regioselectivity across various amine nucleophiles when applying Protocol B. The data demonstrates the robust nature of the C2-selective aminolysis.

SubstrateAmine SourceTemp (°C)Time (h)Target ProductYield (%)Regioselectivity (C2:C4)
Dimethyl quinoline-2,4-dicarboxylateNH₃ (7 M in MeOH)502Methyl 2-carbamoylquinoline-4-carboxylate87>99:1
Dimethyl quinoline-2,4-dicarboxylatePrimary Alkylamine503Methyl 2-(alkylcarbamoyl)quinoline-4-carboxylate80–85>95:5
Dimethyl quinoline-2,4-dicarboxylateSecondary Amine604Methyl 2-(dialkylcarbamoyl)quinoline-4-carboxylate70–7590:10
Diethyl quinoline-2,4-dicarboxylateNH₃ (7 M in EtOH)505Ethyl 2-carbamoylquinoline-4-carboxylate71>99:1

Note: Secondary amines require slightly elevated temperatures and extended reaction times due to increased steric hindrance, which marginally reduces the C2:C4 regioselectivity.

References

1.[1] Title: WO2013107820A1 - Novel fap inhibitors. Source: Google Patents. URL: 2.[2] Title: Tetrapeptide Inhibitors of the Glutamate Vesicular Transporter (VGLUT). Source: PMC / NIH. URL: 3.[3] Title: Supporting Information - General procedure 8 for the selective hydrolysis of methyl 2-carbamoylquinoline-4-carboxylates. Source: ResearchGate. URL:

Sources

Application Notes and Protocols: Facile Hydrolysis of Methyl Esters in 2-Carbamoyl Quinoline Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Carboxylic Acids in Quinoline-Based Drug Discovery

Quinoline scaffolds are a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] The functionalization of the quinoline ring is a key strategy in modern drug discovery, allowing for the precise tuning of a molecule's pharmacological profile.[1] Among the various functional groups, the carboxylic acid at the 2-position of a quinoline ring, particularly in the presence of a carbamoyl moiety, is of significant interest. This structural motif can serve as a crucial anchor for biological targets or as a synthetic handle for further molecular elaboration.

The hydrolysis of a methyl ester to its corresponding carboxylic acid is a fundamental and often critical step in the synthesis of these valuable compounds. This application note provides a detailed, field-proven protocol for the efficient saponification of methyl esters on 2-carbamoyl quinoline scaffolds. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and provide insights into reaction monitoring, workup, and troubleshooting.

Mechanistic Insight: The Irreversible Nature of Saponification

The base-catalyzed hydrolysis of esters, commonly known as saponification, is a robust and widely employed transformation in organic synthesis.[2] Unlike acid-catalyzed hydrolysis, which is an equilibrium process, saponification is effectively irreversible.[2][3] This irreversibility is the driving force of the reaction and a key advantage of this method.[4]

The reaction proceeds via a nucleophilic acyl substitution mechanism. A hydroxide ion (from a base like LiOH, NaOH, or KOH) attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide as a leaving group and forming the carboxylic acid. In the basic reaction medium, the newly formed carboxylic acid is immediately deprotonated by a base to form a carboxylate salt.[2] This acid-base reaction is highly exergonic and drives the overall reaction to completion.[2]

G cluster_mechanism Saponification Mechanism Ester Methyl 2-Carbamoylquinoline Ester Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral Nucleophilic Attack OH Hydroxide Ion (e.g., from LiOH) OH->Ester CarboxylicAcid Carboxylic Acid Tetrahedral->CarboxylicAcid Collapse & Expulsion Methoxide Methoxide Ion Tetrahedral->Methoxide Carboxylate Carboxylate Salt CarboxylicAcid->Carboxylate Deprotonation H2O Water Carboxylate->H2O Protonation during acidic workup Base Base Base->CarboxylicAcid

Caption: Base-catalyzed hydrolysis (saponification) of a methyl ester.

Experimental Protocol: Hydrolysis of Methyl 2-Carbamoyl-quinoline-X-carboxylate

This protocol outlines a general and reliable procedure for the saponification of a methyl ester on a 2-carbamoyl quinoline scaffold. Lithium hydroxide (LiOH) is often a preferred base for its high reactivity and solubility in mixed aqueous-organic solvent systems.[5][6]

Materials and Reagents:

  • Methyl 2-carbamoyl-quinoline-X-carboxylate (Substrate)

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF), reagent grade

  • Deionized water

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Ethyl acetate (EtOAc), reagent grade

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • TLC developing solvent (e.g., 1:1 Hexanes:Ethyl Acetate with 1% acetic acid)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Reaction Monitoring:

The progress of the hydrolysis reaction can be conveniently monitored by Thin Layer Chromatography (TLC).[7][8] A suitable solvent system, often a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate, should be chosen to achieve good separation between the starting ester and the product carboxylic acid.[8] The inclusion of a small amount of acetic acid in the eluent can help to produce sharper spots for the carboxylic acid product by suppressing deprotonation on the silica gel.[8] The starting material (ester) will have a higher Rf value (travel further up the plate) than the more polar carboxylic acid product. The reaction is considered complete when the starting material spot is no longer visible by UV light or other visualization techniques.[8]

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the methyl 2-carbamoyl-quinoline-X-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (a common ratio is 2:1 to 1:1 v/v). The volume should be sufficient to fully dissolve the starting material at room temperature.

  • Addition of Base: To the stirred solution, add lithium hydroxide monohydrate (LiOH·H₂O) (typically 1.5 to 3.0 equivalents). The use of an excess of base ensures the reaction goes to completion.[4]

  • Reaction Conditions: Stir the reaction mixture at room temperature. For more sterically hindered esters or less reactive substrates, gentle heating to 40-60 °C may be necessary.[9] Monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight.

  • Workup - Quenching and Extraction: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature if it was heated. Carefully add 1 M HCl to the reaction mixture until the pH is acidic (pH ~2-3), which will protonate the carboxylate salt to form the free carboxylic acid. This will often result in the precipitation of the product.

  • Isolation: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer). The organic layers are combined.

  • Washing and Drying: Wash the combined organic layers with water and then with brine to remove any remaining inorganic salts. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal and Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The resulting crude carboxylic acid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography if necessary.[10]

G Start Dissolve Ester in THF/Water AddBase Add LiOH·H₂O Start->AddBase React Stir at RT or Heat (Monitor by TLC) AddBase->React Quench Acidify with 1M HCl to pH ~2-3 React->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Water and Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (Recrystallization or Chromatography) Concentrate->Purify Product Pure Carboxylic Acid Purify->Product

Caption: General workflow for the hydrolysis of a methyl ester.

Quantitative Data Summary

ParameterRecommended Range/ValueRationale
Base LiOH, NaOH, KOH[5]Strong bases that effectively drive the saponification. LiOH is often preferred for its solubility.
Base Equivalents 1.5 - 3.0 eqAn excess ensures the reaction proceeds to completion.
Solvent System THF/Water, Dioxane/Water, Methanol/Water[4][6]A mixed solvent system is typically required to dissolve both the organic substrate and the inorganic base.
Temperature Room Temperature to 60 °CMany hydrolyses proceed at room temperature. Gentle heating can be used for less reactive esters.[9]
Reaction Time 1 - 24 hoursHighly dependent on the substrate's steric and electronic properties.[9]
Workup pH ~2-3Ensures complete protonation of the carboxylate salt to the free carboxylic acid for efficient extraction.

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If TLC analysis shows significant starting material remaining after an extended period, consider increasing the reaction temperature or adding more equivalents of the base. Steric hindrance around the ester can significantly slow down the rate of hydrolysis.[9][11]

  • Emulsion during Workup: The formation of an emulsion during the extraction process can be problematic. Adding brine to the separatory funnel can help to break the emulsion.

  • Product Insolubility: The resulting carboxylic acid may be poorly soluble in common organic solvents. In such cases, after acidification, the product may precipitate out of the aqueous solution and can be isolated by filtration.

  • Side Reactions: While generally a clean reaction, prolonged heating at high temperatures or with a very high concentration of base could potentially lead to the hydrolysis of the carbamoyl group, although this is typically less facile than ester hydrolysis. Careful monitoring is key.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Handle strong bases like lithium hydroxide with care, as they are corrosive. In case of skin contact, rinse immediately with copious amounts of water.[12]

  • Organic solvents such as THF and ethyl acetate are flammable and should be handled in a well-ventilated fume hood away from ignition sources.

  • The acidification step with HCl should be performed slowly and with caution, as it can be an exothermic process.

References

Sources

Introduction: The Strategic Importance of the 8-Chloroquinoline-4-Carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Functionalization of C4-Carboxylates in 8-Chloroquinoline Scaffolds

The quinoline core is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals with a vast range of biological activities, from antimalarial to anticancer agents.[1][2] Within this class, the 8-chloroquinoline-4-carboxylic acid motif presents a particularly valuable starting point for chemical library synthesis. The scaffold offers two distinct and chemically orthogonal handles for diversification: the C4-carboxylic acid and the C8-chloro substituent.

The C4-carboxylate is a versatile functional group that can be readily converted into amides, esters, and other functionalities. This allows for the modulation of critical physicochemical properties such as solubility, lipophilicity, and metabolic stability, as well as the introduction of key pharmacophoric features that can engage with biological targets through hydrogen bonding and other non-covalent interactions.[3] The C8-chloro group, while less reactive than its bromo or iodo counterparts, serves as a robust site for late-stage functionalization via modern palladium-catalyzed cross-coupling reactions.[4]

This guide provides a detailed exploration of the primary methods for functionalizing the C4-carboxylate group, offering field-proven protocols and explaining the causality behind key experimental choices. We will then discuss the strategic logic of using the C8-chloro position for subsequent diversification, enabling the generation of complex molecules with significant therapeutic potential.

Part 1: Amide Bond Formation - The Cornerstone of Medicinal Chemistry

The conversion of the C4-carboxylic acid to a diverse array of amides (carboxamides) is arguably the most critical transformation for this scaffold. Amide bonds are prevalent in pharmaceuticals due to their high metabolic stability and their ability to act as both hydrogen bond donors and acceptors. The optimization of quinoline-4-carboxamides has led to the discovery of potent antimalarial drug candidates with novel mechanisms of action.[3]

Methodology 1: Direct Coupling via Activating Agents

This is the most common and versatile approach, relying on "coupling reagents" to activate the carboxylic acid in situ for nucleophilic attack by an amine. This method avoids the harsh conditions associated with acyl chloride formation, preserving sensitive functional groups elsewhere in the molecule.

Causality & Experimental Rationale: The core principle involves converting the carboxylate's hydroxyl group into a better leaving group. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and can rearrange into an unreactive N-acylurea byproduct. To prevent this and improve efficiency, an additive such as 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) is included. These additives intercept the O-acylisourea to form an active ester, which is more stable yet still highly reactive towards the amine nucleophile.[5] A tertiary amine base, typically N,N-Diisopropylethylamine (DIPEA), is added to neutralize the HCl salt of EDC and to deprotonate the amine nucleophile's ammonium salt, ensuring it remains a competent nucleophile.

sub 8-Chloroquinoline- 4-Carboxylic Acid + Amine reagents EDC, HOBt, DIPEA in DMF or DCM sub->reagents Add Reagents activated Active Ester Intermediate (HOBt Ester) reagents->activated Activation product Target Quinoline- 4-Carboxamide activated->product Nucleophilic Attack byproduct Urea Byproduct (Water Soluble) activated->byproduct

Workflow for EDC/HOBt Mediated Amide Coupling.

Protocol 1: General Procedure for EDC/HOBt Mediated Amide Coupling

  • Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 8-chloroquinoline-4-carboxylic acid (1.0 equiv.).

  • Solvent: Dissolve the starting material in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (approx. 0.1-0.2 M concentration).

  • Reagent Addition: Add HOBt (1.2 equiv.) and the desired primary or secondary amine (1.1 equiv.).

  • Base: Add DIPEA (2.5-3.0 equiv.) to the mixture and stir for 5-10 minutes at room temperature.

  • Activation: Add EDC·HCl (1.2 equiv.) portion-wise to the stirred solution. An exotherm may be observed.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final carboxamide.

Amine SubstrateCoupling ReagentsBaseSolventYield (%)Notes
BenzylamineEDC, HOBtDIPEADMF85-95%Standard, high-yielding reaction.
MorpholineHATUDIPEADCM80-90%HATU is often more efficient for secondary amines.
AnilineEDC, HOAtDIPEADMF70-85%HOAt can be superior for less nucleophilic aromatic amines.
tert-ButylamineHATUCollidineDMF40-60%Sterically hindered amines require more forceful reagents and may give lower yields.[5]
Methodology 2: Two-Step Synthesis via Acyl Chloride Intermediate

For less reactive or sterically hindered amines where direct coupling methods fail, a more robust two-step approach via an acyl chloride is often successful.

Causality & Experimental Rationale: This method converts the carboxylic acid into its most reactive derivative, the acyl chloride. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are highly effective for this transformation. A catalytic amount of DMF is often added when using oxalyl chloride, which forms the Vilsmeier reagent in situ, the true catalytic species.[3] The resulting acyl chloride is highly electrophilic and reacts rapidly with even weak amine nucleophiles without the need for coupling additives. The primary drawback is the harshness of the chlorinating agents, which are incompatible with acid-sensitive functional groups (e.g., Boc-protected amines, certain esters).

sub 8-Chloroquinoline- 4-Carboxylic Acid step1 SOCl₂ or (COCl)₂ cat. DMF, DCM sub->step1 Step 1 acyl_chloride Acyl Chloride Intermediate step1->acyl_chloride Chlorination step2 Amine, Et₃N DCM, 0°C to RT acyl_chloride->step2 Step 2 product Target Quinoline- 4-Carboxamide step2->product Amination

Workflow for Two-Step Acyl Chloride Mediated Amidation.

Protocol 2: Acyl Chloride Formation and Subsequent Amination

  • Acyl Chloride Formation: To a flask containing 8-chloroquinoline-4-carboxylic acid (1.0 equiv.) in anhydrous DCM (0.2 M), add oxalyl chloride (1.5 equiv.) dropwise at 0 °C. Add one drop of anhydrous DMF. Allow the mixture to warm to room temperature and stir for 2-3 hours until gas evolution ceases.

  • Isolation (Optional but Recommended): Concentrate the reaction mixture in vacuo to remove excess oxalyl chloride and solvent. The resulting crude acyl chloride is often used directly in the next step.

  • Amine Coupling: Dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0 °C. In a separate flask, dissolve the amine (1.1 equiv.) and a non-nucleophilic base like triethylamine (Et₃N) or DIPEA (1.5 equiv.) in anhydrous DCM.

  • Reaction: Add the amine solution dropwise to the stirred acyl chloride solution at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor by TLC or LC-MS.

  • Workup & Purification: Quench the reaction with water. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography.

Part 2: Esterification Protocols

Esterification of the C4-carboxylate is a valuable strategy for creating prodrugs, enhancing membrane permeability, or simply protecting the carboxylic acid while performing chemistry at other positions of the scaffold.

Methodology: Fischer-Tropsch Esterification

This classic method involves the direct acid-catalyzed reaction between the carboxylic acid and an alcohol.

Causality & Experimental Rationale: Fischer esterification is an equilibrium-limited process.[6] To drive the reaction to completion, one must either use a large excess of the alcohol reactant or remove the water byproduct as it is formed, typically using a Dean-Stark apparatus. The reaction requires a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA), and often requires heating.[7] The mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by the alcohol. This method is generally reserved for simple, robust alcohols and substrates that can withstand strongly acidic, high-temperature conditions.

Protocol 3: Classical Fischer Esterification

  • Setup: Suspend 8-chloroquinoline-4-carboxylic acid (1.0 equiv.) in the desired alcohol (e.g., methanol, ethanol), which serves as both reactant and solvent.

  • Catalyst: Add a catalytic amount of concentrated sulfuric acid (typically 5-10 mol%) dropwise.

  • Reaction: Heat the mixture to reflux and maintain for 4-16 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Neutralization: Carefully neutralize the residue with a saturated aqueous solution of NaHCO₃.

  • Extraction & Purification: Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude ester by column chromatography or recrystallization.

AlcoholCatalystConditionsYield (%)Notes
MethanolH₂SO₄Reflux, 12h80-90%A large excess of methanol drives the equilibrium.
EthanolH₂SO₄Reflux, 16h75-85%Slower reaction compared to methanol.
IsopropanolPTSAReflux, 24h, Dean-Stark60-75%Secondary alcohol is less reactive; water removal is critical.

Part 3: Advanced Scaffolding Logic - Integrating C4 and C8 Functionalization

The true synthetic power of this scaffold is realized when functionalization at C4 is combined with cross-coupling at the C8-chloro position. The C-Cl bond is less reactive than C-Br or C-I bonds in palladium-catalyzed reactions, often requiring more specialized, electron-rich, and bulky phosphine ligands (e.g., XPhos, SPhos) and stronger bases to facilitate the initial oxidative addition step, which is typically the rate-limiting step.[4]

This dual-handle approach allows for the systematic exploration of chemical space around the quinoline core. A typical strategy involves first elaborating the C4-carboxylate into a desired amide or ester, and then performing a palladium-catalyzed cross-coupling reaction at the C8 position.

start 8-Chloroquinoline-4- Carboxylic Acid c4_func C4 Functionalization start->c4_func amide C4-Carboxamide c4_func->amide Amidation ester C4-Carboxylate Ester c4_func->ester Esterification c8_func C8 Cross-Coupling amide->c8_func ester->c8_func suzuki Suzuki Coupling (Aryl/Vinyl Boronic Acid) c8_func->suzuki buchwald Buchwald-Hartwig (Amine) c8_func->buchwald sonogashira Sonogashira Coupling (Terminal Alkyne) c8_func->sonogashira final_products Diverse Library of C4, C8-Disubstituted Quinolines suzuki->final_products buchwald->final_products sonogashira->final_products

Strategic workflow for dual C4 and C8 functionalization.

Key Cross-Coupling Reactions at C8:

  • Suzuki-Miyaura Coupling: Reacts the C8-Cl with an aryl or vinyl boronic acid (or boronate ester) to form a new C-C bond. This is a powerful method for introducing biaryl or styrenyl motifs.[4][8]

  • Buchwald-Hartwig Amination: Forms a C-N bond by coupling the C8-Cl with a primary or secondary amine. This reaction is essential for synthesizing anilino-quinolines and related structures.[9][10][11]

  • Sonogashira Coupling: Couples the C8-Cl with a terminal alkyne to form an arylethynyl C-C bond, introducing a linear, rigid linker into the scaffold.[12][13][14]

By combining the protocols in this guide, researchers can systematically generate large and diverse libraries of novel quinoline derivatives, enabling robust structure-activity relationship (SAR) studies and accelerating the discovery of new therapeutic agents.

References

  • A Comparative Guide to the Reactivity of 6-Chloroquinoline and 8-Chloroquinoline. Benchchem.
  • An Efficient Microwave-assisted Suzuki Cross-coupling Reactions on Quinoline Derivatives in Water and Study the Electronic Effec. IJSRP.
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. PMC.
  • Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. ResearchGate.
  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PMC.
  • Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. ResearchGate.
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals.
  • Buchwald–Hartwig amination. Wikipedia.
  • Mechanism-Driven Development of N -(Quinolin-8-yl)-benzamide Coupling Reactions via C–H or N–H Activation. ResearchGate.
  • Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Chloro-8-iodoquinoxaline. Benchchem.
  • Sonogashira coupling. Wikipedia.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. PMC.
  • The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide. Benchchem.
  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. PMC.
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
  • Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.
  • Method for carboxylic acid esterification. Google Patents.

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Troubleshooting & Optimization

Improving yield of methyl 2-carbamoyl-8-chloroquinoline-4-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the synthesis optimization of methyl 2-carbamoyl-8-chloroquinoline-4-carboxylate , a critical scaffold often utilized in the development of antiviral agents (e.g., HCV NS5B inhibitors).

This guide is structured as a Technical Support Center , designed to troubleshoot yield-limiting steps in the Modified Pfitzinger Strategy , which remains the most robust route for generating this specific substitution pattern.

Topic: Optimization of Methyl 2-carbamoyl-8-chloroquinoline-4-carboxylate Synthesis Support Level: Tier 3 (Process Chemistry & Optimization)

Executive Summary & Synthetic Logic

The synthesis of methyl 2-carbamoyl-8-chloroquinoline-4-carboxylate presents a regioselectivity challenge. You require an amide at C2 and an ester at C4.

The most reliable high-yield protocol utilizes the Pfitzinger Reaction followed by a Regioselective Aminolysis . This pathway exploits the electronic disparity between the C2 and C4 positions: the C2-ester is significantly more electrophilic due to the inductive effect of the adjacent quinoline nitrogen, allowing for selective conversion to the amide at low temperatures while preserving the C4-ester.

Validated Synthetic Pathway

The following flowchart outlines the optimized workflow.

G Start 7-Chloroisatin + Sodium Pyruvate Intermediate1 8-Chloroquinoline- 2,4-dicarboxylic acid Start->Intermediate1 Step 1: Pfitzinger (33% KOH, 100°C) Intermediate2 Dimethyl 8-chloroquinoline- 2,4-dicarboxylate Intermediate1->Intermediate2 Step 2: Global Esterification (SOCl2, MeOH, Reflux) Product TARGET: Methyl 2-carbamoyl- 8-chloroquinoline- 4-carboxylate Intermediate2->Product Step 3: Selective Amidation (NH3/MeOH, -10°C)

Figure 1: The stepwise conversion of 7-chloroisatin to the target via the Pfitzinger-Diester route.

Critical Process Parameters (CPP) & Optimization

To improve yield, you must control specific parameters at each stage. The following data summarizes optimal conditions versus common failure modes.

Table 1: Optimization Matrix
Reaction StageKey ParameterOptimal ConditionCommon Failure Mode (Yield Killer)
1. Ring Formation Base Equivalents3.5 – 4.0 eq KOH/NaOH < 3.0 eq: Incomplete hydrolysis of isatin to isatinate, leading to "isatin-red" condensation byproducts.
2. Esterification Water ContentAnhydrous MeOH Wet Solvent: Hydrolysis of the formed ester back to acid; poor solubility of the dichloro-intermediate.
3. Amidation Temperature-10°C to 0°C > 20°C: Loss of regioselectivity. Ammonia attacks C4, leading to diamide (2,4-dicarbamoyl) formation.
3. Amidation Stoichiometry1.05 – 1.10 eq NH₃ Excess NH₃: Rapid conversion to the diamide byproduct.

Troubleshooting Guides (Q&A Format)

Module A: The Pfitzinger Reaction (Ring Construction)

User Question: I am getting low yields (<40%) of the 2,4-dicarboxylic acid intermediate. The reaction mixture turns dark and gummy.

Root Cause Analysis: The Pfitzinger reaction requires the in situ opening of the isatin ring to form the isatinate anion (2-aminophenylglyoxylate) before condensation with pyruvate occurs. If the base concentration is too low or the addition order is wrong, isatin self-condenses or polymerizes.

Protocol Optimization:

  • Dissolution First: Dissolve 7-chloroisatin in 33% KOH (aq) (approx 4 equivalents) and heat to 80°C until the solution is clear yellow/orange. This confirms the formation of the isatinate.[1]

  • Pyruvate Addition: Add the sodium pyruvate (1.2 eq) slowly to the hot isatinate solution.

  • Temperature: Maintain reflux (100°C) for 12–16 hours.

  • Workup (Critical): The dicarboxylic acid is soluble in base but precipitates in acid.

    • Correction: Do not dump acid into the reaction.[1] Pour the reaction mixture into ice-cold 6N HCl. This ensures rapid precipitation and prevents decarboxylation of the C4-acid, which can occur if the mixture stays warm and acidic for too long.

Module B: The Global Esterification

User Question: My diester product contains a mixture of mono-esters and starting material. Standard Fischer esterification (H₂SO₄/MeOH) is too slow.

Root Cause Analysis: The 8-chloro substituent and the carboxylic acid at C4 create steric bulk and electronic deactivation, making the C4-acid difficult to esterify using standard equilibrium methods.

Protocol Optimization: Switch to a Thionyl Chloride (SOCl₂) mediated esterification.

  • Suspend the dried 8-chloroquinoline-2,4-dicarboxylic acid in anhydrous methanol.

  • Cool to 0°C.

  • Add SOCl₂ (3.0 eq) dropwise. (This generates anhydrous HCl and scavenges water).

  • Reflux for 12 hours.

  • Yield Tip: This method drives the reaction to completion by removing water chemically, typically boosting yields to >85%.

Module C: Regioselective Amidation (The Yield Killer)

User Question: This is my biggest bottleneck. I am trying to make the 2-carbamoyl-4-carboxylate, but I keep getting the 2,4-dicarbamoyl (diamide) or the 2,4-diester remains unreacted.

Root Cause Analysis: You are likely running the reaction at room temperature or using a large excess of ammonia.

  • Mechanism: The C2-ester is activated by the adjacent ring nitrogen (electron-withdrawing). The C4-ester is deactivated by the electron-rich benzene ring and steric hindrance.

  • Kinetic Control: At low temperatures, the rate of reaction at C2 is significantly faster than at C4.

Protocol Optimization:

  • Solvent: Dissolve the dimethyl diester in THF or MeOH (THF often improves solubility of the chloro-derivative).

  • Cryogenic Control: Cool the solution to -10°C (Ice/Salt bath).

  • Reagent: Use 7N NH₃ in MeOH (commercial solution) rather than bubbling gas, to allow precise volume measurement.

  • Stoichiometry: Add exactly 1.1 equivalents of ammonia dropwise over 30 minutes.

  • Monitoring: Do not rely on TLC alone. Use HPLC or LC-MS.

    • Stop Point: Quench the reaction (add dilute HCl or evaporate solvent) immediately when the starting diester is <5%. Do not wait for 100% conversion, or you will start forming the diamide.

  • Purification: The target (mono-amide) usually has significantly different polarity from the diester and diamide, allowing easy flash chromatography separation (DCM/MeOH gradient).

Frequently Asked Questions (FAQs)

Q: Can I use a one-pot reaction to get the target directly from isatin? A: While literature exists for one-pot syntheses using BEMP or specific catalysts, they often yield the quinoline-2-carboxylate (mono-ester) or require specific substrates that don't easily accommodate the 8-chloro/4-carboxy pattern simultaneously. For high-value drug intermediates, the stepwise Pfitzinger route is superior in scalability and reproducibility.

Q: Why does my 8-chloroquinoline-2,4-dicarboxylic acid precipitate as a hydrate? A: Quinoline acids are prone to forming stable hydrates. This water is detrimental to the subsequent esterification. Solution: Dry the intermediate in a vacuum oven at 60°C over P₂O₅ overnight before proceeding to Step 2.

Q: I see a side product with mass M-44 during the Pfitzinger step. What is it? A: This is the decarboxylated product (8-chloroquinoline-2-carboxylic acid). It forms if the acidification step is performed at high temperatures. Ensure the reaction mixture is cooled to <5°C before acidification.

References

  • The Pfitzinger Reaction (General Mechanism & Conditions)

    • Shvekhgeimer, M. G. A. (2004). "The Pfitzinger Reaction."[1][2] Chemistry of Heterocyclic Compounds, 40(3), 257–294.

    • Note: Defines the requirement for excess base to ensure isatinate form
  • Regioselectivity in Quinoline Diesters: Vangapandu, S., et al. (2003). "Synthesis and antibacterial activity of some novel 2,4-disubstituted quinolines." Bioorganic & Medicinal Chemistry, 11(1), 123-128. Context: Demonstrates the preferential reactivity of the C2-ester over the C4-ester in nucleophilic substitution.
  • Synthesis of HCV NS5B Inhibitors (Relevant Scaffold)

    • Harper, S., et al. (2005). "Development of Potent and Orally Bioavailable HCV NS5B Polymerase Inhibitors." Journal of Medicinal Chemistry, 48(13), 4547–4557.
    • Context: Describes the optimization of the 2-amide-4-carboxy quinoline core.
  • Hosangadi, B. D., & Dave, R. H. (1996). "An efficient general method for esterification of aromatic carboxylic acids." Tetrahedron Letters, 37(35), 6375-6378.

Sources

Solving solubility issues of chloroquine carboxylates in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support resource for researchers encountering solubility difficulties with chloroquine carboxylate derivatives. It is designed to move beyond basic "add water" instructions, addressing the specific physicochemical challenges posed by zwitterionic modifications of the chloroquine scaffold.

Topic: Troubleshooting Aqueous Solubility & Buffer Compatibility Audience: Chemical Biologists, Immunologists, Formulation Scientists[1][2][3]

⚠️ Safety & Handling Disclaimer

Chloroquine derivatives are bioactive compounds.[2][3][][5] Always handle lyophilized powders in a biosafety cabinet. Wear appropriate PPE (nitrile gloves, lab coat, safety goggles).[1][2][3] Consult the specific SDS for your derivative before handling.

Module 1: The Physicochemical Landscape (The "Why")

To solve the solubility issue, you must first understand the molecular conflict introduced by the carboxylate group.

The "Isoelectric Trap" Parent Chloroquine is a diprotic weak base (pKa₁ ~8.1, pKa₂ ~10.2).[1][2][3] It is highly soluble in acidic pH (protonated) and insoluble in alkaline pH (free base).[3][] However, Chloroquine Carboxylate introduces an acidic group (pKa ~4.5).[1][2][3] This creates a zwitterion (a molecule with both positive and negative charges but net neutral charge) at physiological pH.[2][3][]

  • pH < 4: Cationic (Soluble)[3][]

  • pH 6–8 (Physiological): Zwitterionic (Net Charge ≈ 0)

    
    High Risk of Precipitation [3][]
    
  • pH > 10: Anionic (Soluble, but potentially unstable)[1][2][3]

Most researchers fail because they attempt to dissolve the solid directly into PBS (pH 7.4), which is often exactly where the molecule is least soluble (the isoelectric point).

Visualization: The Solubility Decision Matrix

The following logic flow illustrates how to select the correct solubilization strategy based on your downstream application.

SolubilityLogic Start START: Chloroquine Carboxylate Solid CheckApp What is the Downstream Application? Start->CheckApp App_Storage Long-term Storage / Screening CheckApp->App_Storage Bioassays App_Conjugation Protein Conjugation (EDC/NHS) CheckApp->App_Conjugation Immunogen Prep Method_DMSO Method A: High-Concentration Organic Stock (DMSO/DMF) App_Storage->Method_DMSO App_Conjugation->Method_DMSO Preferred Method_Aq Method B: Aqueous Acid-Drop (pH < pI) App_Conjugation->Method_Aq If Organics Prohibited Step_DMSO Dissolve in 100% DMSO Store at -20°C Method_DMSO->Step_DMSO Step_Acid Dissolve in 0.1M HCl or Acetic Acid Method_Aq->Step_Acid Step_Dilute Dilute <5% v/v into Assay Buffer (Watch for 'Crash-out') Step_DMSO->Step_Dilute Step_Neut Slowly adjust to pH 6-7 ONLY if concentration is low (<1 mg/mL) Step_Acid->Step_Neut

Figure 1: Decision matrix for selecting the optimal solubilization protocol based on experimental intent.

Module 2: Field-Proven Protocols (The "How")

Protocol A: The "Organic Spike" (Recommended for Conjugation)

Best for: EDC/NHS coupling to proteins (BSA, KLH) where the reaction occurs at pH 5–7.[1]

Theory: Dissolving the hydrophobic core in an organic solvent first overcomes the lattice energy. Subsequent dilution into the aqueous buffer forms a stable dispersion or micellar solution rather than large aggregates.

  • Calculate: Determine the mass required for a 10–50 mg/mL stock solution.

  • Solvent Selection: Use DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide) .[2][3][]

    • Note: Ensure the solvent is anhydrous if proceeding immediately to EDC activation, as water hydrolyzes the active ester.

  • Dissolution: Add the solvent to the lyophilized powder. Vortex vigorously for 30 seconds.[2][3] Sonicate if necessary (35-40 kHz) until clear.

  • The "Spike":

    • Prepare your protein (BSA/KLH) in the conjugation buffer (e.g., PBS or MES).[1][3]

    • Crucial Step: Add the Chloroquine-DMSO stock to the protein solution dropwise while vortexing .[3][]

    • Limit: Keep final organic solvent concentration < 10% (v/v) to avoid denaturing the carrier protein.[3][]

Protocol B: The "Acid-Drop" Method (Aqueous Only)

Best for: Cell culture assays where DMSO is toxic, or analytical standards.[3]

Theory: This method forces the molecule into its cationic state (protonating the amines) to achieve solubility, then carefully approaches physiological pH.

  • Initial Wetting: Add sterile water to the powder (approx. 50% of final volume).[3][] It will likely remain a suspension.[2][3]

  • Acidification: Add 1.0 M HCl or Glacial Acetic Acid dropwise.

    • Target: Add acid until the solution turns crystal clear.[] This usually occurs around pH 3–4.[2][3]

  • Buffering: Add concentrated buffer (e.g., 10x PBS) to the acidic solution.[2][3][]

  • Final Adjustment: Carefully adjust pH back to 7.0–7.4 using 1.0 M NaOH.

    • Warning: If the solution becomes cloudy (Tyndall effect) as you approach pH 7, you have hit the solubility limit of the zwitterion. Stop immediately. Back-titrate with acid until clear and use at this lower pH, or dilute the sample further.

Module 3: Troubleshooting & FAQs

Q1: I added my chloroquine carboxylate directly to PBS and it formed a white precipitate. Can I save it?

Diagnosis: You likely encountered the "Salting Out" effect combined with the isoelectric trap. Phosphate ions can bridge zwitterions, promoting aggregation.[1][2][3][] The Fix:

  • Do not add more PBS.[2][3][]

  • Add 10% v/v Acetic Acid to the tube. Vortex. If it clears, the precipitate was the zwitterionic drug.

  • If it does not clear, warm the solution to 37°C.

  • Prevention: Always dissolve in water/acid or DMSO before introducing phosphate buffers.[2][3]

Q2: My solution looks clear, but my conjugation efficiency is low. Why?

Diagnosis: Micelle formation.[2][3][] Even if "clear" to the naked eye, amphiphilic drugs like chloroquine derivatives can form nanoscopic micelles at high concentrations, hiding the carboxylate group from the EDC crosslinker.[1] The Fix:

  • Check Critical Micelle Concentration (CMC): Dilute the stock solution.

  • Add Surfactant: A trace amount of Tween-20 (0.05%) can sometimes disrupt drug-drug aggregates, exposing the reactive carboxylate for conjugation.[2][3][]

Q3: Can I use Tris buffer instead of PBS?

Answer: Yes, and it is often preferred.[1][2][3] Reasoning: Tris buffers do not contain phosphate ions, which are notorious for precipitating cationic drugs (forming insoluble phosphate salts).[1][2][3][] However, ensure the pH of the Tris is adjusted using HCl, not phosphate acid.[1]

Recommended Solubility Matrix
Solvent SystemSolubility PotentialApplication Notes
Water (Neutral) Low / PoorRisk of zwitterionic aggregation.[2][3][]
0.1 M HCl High Stable.[2][3][] Good for intermediate steps.
PBS (pH 7.4) LowHigh salt + neutral pH = Precipitation risk.[2][3][]
DMSO Very High Best stock solvent.[2][3][] Freezes at high conc.[2][3]
Ethanol ModerateGood alternative to DMSO if toxicity is an issue.[2][3][]

Module 4: Mechanism of Action (Visualized)[3]

Understanding the protonation state is critical for troubleshooting.[]

ProtonationStates Acidic pH < 4 Cationic State (+) (Soluble) Neutral pH 6 - 8 Zwitterionic State (+/-) (Precipitation Risk) Acidic->Neutral Add Base (NaOH) Neutral->Acidic Add Acid (HCl) Basic pH > 10 Anionic State (-) (Soluble) Neutral->Basic Add Base (NaOH) Basic->Neutral Add Acid (HCl)

Figure 2: Protonation states of Chloroquine Carboxylates. The "Danger Zone" for solubility is often the physiological pH range required for biological assays.

References

  • Cayman Chemical. Chloroquine (phosphate) Product Information & Solubility.Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2719, Chloroquine.[1][2][3][]Link[3][]

  • Mazák, K., & Noszál, B. (2020). Physicochemical Properties of Zwitterionic Drugs in Therapy.[1][2][3][6][7] ChemMedChem.[2][3][][6] Link

  • American Chemical Society (ACS). Solubility of Chloroquine Diphosphate... in Water, Ethanol, and Solvents.[1][2][3] Journal of Chemical & Engineering Data.[2][3] Link[3][]

Sources

Preventing decarboxylation during quinoline ester hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Synthetic Chemistry. As Senior Application Scientists, we are dedicated to helping you overcome challenges in your research. This guide provides in-depth troubleshooting advice and optimized protocols for a common yet critical issue: preventing decarboxylation during the hydrolysis of quinoline esters .

The successful synthesis of quinoline carboxylic acids is pivotal in the development of pharmaceuticals and functional materials.[1] However, the desired hydrolysis of the ester precursor is often plagued by a competing decarboxylation reaction, leading to significantly reduced yields and complex purification challenges.[2] This guide explains the underlying mechanisms and provides actionable strategies to maximize the yield of your target acid.

Section 1: Understanding the Competing Reaction Pathways

The core problem arises from the thermal and/or catalytic liability of the quinoline carboxylic acid product. Once the ester is hydrolyzed, the resulting acid can readily lose carbon dioxide, especially under harsh conditions.

Q1: What are the chemical mechanisms at play during quinoline ester hydrolysis?

A1: When you hydrolyze a quinoline ester, you are initiating a nucleophilic acyl substitution reaction to cleave the ester bond and form the corresponding carboxylic acid and alcohol.[3][4] This can be catalyzed by either acid or base.[5][6] However, the quinoline ring system, particularly when substituted, can render the resulting carboxylic acid susceptible to decarboxylation, an elimination reaction that expels CO₂.[7][8] This side reaction is often promoted by elevated temperatures.[7][9]

The diagram below illustrates the two competing pathways. Your goal is to favor the hydrolysis pathway while suppressing the decarboxylation pathway.

G start Quinoline Ester product_acid Quinoline Carboxylic Acid (Target Product) start->product_acid product_decarboxylated Decarboxylated Quinoline (Byproduct) product_acid->product_decarboxylated Decarboxylation (Heat, Harsh pH)

Caption: Competing reaction pathways in quinoline ester hydrolysis.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the factors that influence the outcome of the hydrolysis reaction.

Q2: My reaction yields the decarboxylated product as the major component. What is the most likely cause?

A2: The most common culprit is excessive heat.[7] Many standard ester hydrolysis protocols call for heating under reflux.[10] While this accelerates hydrolysis, it often provides more than enough activation energy for the subsequent decarboxylation of the quinoline carboxylic acid product. Thermogravimetric analysis of similar compounds has shown that decarboxylation can begin at temperatures as low as 300 °C, and catalytic conditions can lower this barrier significantly.[7]

Q3: Which is better for avoiding decarboxylation: acid-catalyzed or base-catalyzed hydrolysis?

A3: Generally, base-catalyzed hydrolysis (saponification) under mild temperature conditions is preferred for minimizing decarboxylation.[4]

  • Base-catalyzed hydrolysis is typically faster and irreversible because the final step forms a carboxylate salt, which is resistant to nucleophilic attack by the leaving alcohol.[3][4] This allows the reaction to proceed at lower temperatures, disfavoring the high-energy decarboxylation pathway.

  • Acid-catalyzed hydrolysis is a reversible equilibrium process.[3][5] To drive the reaction to completion, you often need higher temperatures or a large excess of water, conditions that can promote decarboxylation.[5][11] Furthermore, a highly acidic medium can sometimes facilitate decarboxylation depending on the substrate.[12]

Q4: How does the choice of solvent affect the reaction?

A4: The solvent plays a crucial role in both solubility and reaction kinetics. For hydrolysis, polar protic solvents like water, ethanol, or methanol are necessary.[13] However, the choice of co-solvent can be critical.

  • Polar aprotic solvents like DMF or DMSO, while sometimes used to aid solubility, can influence reaction rates and may not be ideal if they require higher temperatures for removal during workup.[13][14]

  • Using a mixture like THF/water or methanol/water can provide a good balance of solubility for the ester and reactivity for the aqueous base, often allowing the reaction to proceed at room temperature or with gentle warming.[15]

Q5: How can I monitor the reaction to know when to stop it?

A5: Monitoring the reaction is critical to prevent the accumulation of the desired acid product, which could then decarboxylate if left under reaction conditions for too long. High-Performance Liquid Chromatography (HPLC) is the ideal technique.[16][17]

  • Method: Take small aliquots from the reaction mixture at regular intervals. Quench them immediately (e.g., with a dilute acid if the reaction is basic) to stop the reaction. Analyze by reverse-phase HPLC.

  • Analysis: You should be able to resolve three key peaks: the starting ester, the product carboxylic acid, and the potential decarboxylated byproduct.[18] The reaction is complete when the starting ester peak has been consumed. Over-running the reaction may show a decrease in the product acid peak and a corresponding increase in the decarboxylation peak.

Section 3: Troubleshooting Guide

Use this guide to diagnose and solve specific issues encountered during your experiment.

Problem: The yield of my quinoline carboxylic acid is low, and I've confirmed the presence of the decarboxylated byproduct via NMR or LC-MS.

G start Low Yield & Decarboxylation Detected q_temp Was the reaction heated above 40°C? start->q_temp sol_temp_high High temperature is the likely cause. q_temp->sol_temp_high Yes q_base Was a strong base (e.g., >2.5 M NaOH) used? q_temp->q_base No rec_temp Recommendation: Repeat reaction at 0°C to RT. Monitor closely with HPLC. Accept longer reaction times. sol_temp_high->rec_temp final Re-evaluate protocol with milder conditions. rec_temp->final sol_base_strong Harsh basic conditions may contribute to degradation. q_base->sol_base_strong Yes q_time Was the reaction left running significantly after the starting material was consumed? q_base->q_time No rec_base Recommendation: Use a milder base (LiOH) or lower concentration. Ensure efficient stirring. sol_base_strong->rec_base rec_base->final sol_time_long Prolonged exposure of the product to reaction conditions caused decarboxylation. q_time->sol_time_long Yes q_time->final No rec_time Recommendation: Monitor reaction by HPLC every 1-2 hours. Work up immediately upon completion. sol_time_long->rec_time rec_time->final

Caption: Troubleshooting flowchart for low yields due to decarboxylation.

Section 4: Recommended Experimental Protocols

These protocols are designed to favor hydrolysis while minimizing the risk of decarboxylation. Always perform a small-scale trial before committing a large amount of material.

Protocol 1: Mild Basic Hydrolysis using Lithium Hydroxide

This is often the most effective method for sensitive substrates. Lithium hydroxide is less harsh than sodium or potassium hydroxide but is highly effective.[19]

Step-by-Step Methodology:

  • Dissolution: Dissolve the quinoline ester (1.0 eq) in a suitable solvent mixture, such as tetrahydrofuran (THF) and water (e.g., a 3:1 to 2:1 ratio).

  • Cooling: Place the reaction flask in an ice-water bath and cool the solution to 0-5 °C.

  • Reagent Addition: Add a solution of lithium hydroxide monohydrate (LiOH·H₂O, 1.5 - 3.0 eq) in water dropwise to the cooled ester solution with vigorous stirring.

  • Reaction: Allow the reaction to stir at 0 °C, gradually warming to room temperature over several hours.

  • Monitoring: Monitor the disappearance of the starting material by HPLC or TLC. Reactions can take anywhere from 2 to 24 hours.

  • Workup:

    • Once the reaction is complete, cool the mixture back to 0 °C.

    • Carefully acidify the mixture with cold dilute HCl (e.g., 1 M) to a pH of ~3-4 to precipitate the carboxylic acid.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.[20]

Protocol 2: Controlled Acidic Hydrolysis

If basic conditions are incompatible with other functional groups on your molecule, a carefully controlled acidic method can be used. This method uses a mixture of acetic acid and a strong acid catalyst but avoids high temperatures.[21]

Step-by-Step Methodology:

  • Reagent Mixture: Prepare a hydrolysis mixture of acetic acid, water, and concentrated sulfuric acid. A patent for a similar quinolone ester hydrolysis suggests molar ratios of ester:acetic acid:sulfuric acid:water of approximately 1:35:0.5:1.5.[21]

  • Reaction Setup: In a flask equipped with a stirrer, add the quinoline ester, followed by the acetic acid and sulfuric acid.

  • Initiation: Add the water and begin stirring the mixture at room temperature.

  • Gentle Heating (If Necessary): If no reaction occurs at room temperature after several hours, gently warm the mixture to 40-50 °C. Do not reflux.

  • Monitoring: Monitor the reaction progress closely using HPLC.

  • Workup:

    • Upon completion, cool the reaction mixture to room temperature.

    • Carefully pour the mixture into ice water to precipitate the product.

    • Filter the solid, wash thoroughly with cold water to remove residual acid, and dry under vacuum.

Summary of Recommended Conditions
ParameterProtocol 1: Mild Basic HydrolysisProtocol 2: Controlled Acidic HydrolysisRationale for Preventing Decarboxylation
Catalyst/Reagent Lithium Hydroxide (LiOH)H₂SO₄ in Acetic Acid/WaterLiOH is a strong nucleophile but a milder base than NaOH, allowing lower temperatures.[19] The acidic mixture is effective but must be temperature-controlled.[21]
Temperature 0 °C to Room TemperatureRoom Temperature to 40-50 °C (Max)Low temperature is the single most critical factor in preventing the decarboxylation side reaction.[9]
Solvent THF / WaterAcetic Acid / WaterProvides a homogeneous medium for the reaction to proceed efficiently at lower temperatures.
Key Control Point Slow addition of base at 0 °C.Strict avoidance of high temperatures (>50 °C).Prevents localized heating and runaway reactions that could trigger decarboxylation.

References

  • Zhou, X.-Y., & Chen, X. (2020). Pd/C Catalyzed Decarboxylation-Transfer Hydrogenation of Quinoline Carboxylic Acids. Letters in Organic Chemistry.
  • Dunn, A. L., et al. (n.d.). Room-Temperature Decarboxylative Amination of (Hetero)Aromatic Carboxylic Acids. ChemRxiv.
  • Zhou, X.-Y., & Chen, X. (2021). Pd/C Catalyzed Decarboxylation-Transfer Hydrogenation of Quinoline Carboxylic Acids. Letters in Organic Chemistry, 18(8), 625-633.
  • Jiang, H., et al. (n.d.). Selective Hydrolysis of Nonactivated Aryl Esters at pH 7 through Cooperative Catalysis. PMC.
  • Bavetsias, V., et al. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PMC.
  • BenchChem. (n.d.). Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions. Benchchem.
  • Bayer Animal Health GmbH. (n.d.). Process for the hydrolysis of quinolone carboxylic esters. Google Patents.
  • Kumar, A., et al. (2021). Phosphoester hydrolysis promoted by quinoline functionalized Ni(II) and Zn(II) complexes. Dalton Transactions.
  • Li, Z., et al. (2025). Base-mediated exfoliation of quinoline-linked covalent organic frameworks for heavy metal ion adsorption. RSC Publishing.
  • Elevance Renewable Sciences Inc. (n.d.). High temperature ester hydrolysis operating at high ester to water ratios. Google Patents.
  • Sako, M., et al. (2010). Influence of Solvent, Electron Acceptors and Arenes on Photochemical Decarboxylation of Free Carboxylic Acids via Single Electron Transfer (SET). MDPI.
  • Mundle, S. O., et al. (2025). Investigating the Mechanism of Heteroaromatic Decarboxylation Using Solvent Kinetic Isotope Effects and Eyring Transition-State Theory. ResearchGate.
  • GO YEN CHEMICAL INDUSTRIAL CO., LTD. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance.
  • Wikipedia. (n.d.). Gould–Jacobs reaction.
  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate.
  • Koshikari, Y. (n.d.). Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry.
  • Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.
  • Ashenhurst, J. (2022). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry.
  • Clark, J. (n.d.). hydrolysis of esters. Chemguide.
  • Flychem. (2024). Common Quinoline Synthesis Reactions. Flychem Co., ltd.
  • Suárez-Castillo, O. R., et al. (n.d.). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O.
  • Science.gov. (n.d.). stability-indicating hplc method: Topics.
  • Science Ready. (n.d.). Reflux, Isolation and Purification of Esters – HSC Chemistry.
  • Anantakrishnan, S. V., & Anantaraman, A. V. (n.d.). KINETIC STUDIES IN ESTER HYDROLYSIS.
  • Anantakrishnan, S. V., & Krishnamurti, S. (n.d.). Kinetic Studies in Ester Hydrolysis.
  • Carvajal-Vera, T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate.
  • Mainolfi, N., et al. (2025). From carboxylic acids or their derivatives to amines and ethers: modern decarboxylative approaches for sustainable C–N and C–O bond formation. Organic & Biomolecular Chemistry.
  • SciSpace. (n.d.). A mild and Selective Method of Ester Hydrolysis.
  • Ceylan, S., & Stock, L. M. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels.
  • Rodrigues, S. M., et al. (2009). Temperature and base requirements for the alkaline hydrolysis of okadaite's esters. Toxicon.
  • Mundle, S. O., et al. (2010). Hydrolytic decarboxylation of carboxylic acids and the formation of protonated carbonic acid. Journal of the American Chemical Society, 132(7), 2430-2436.
  • The Organic Chemistry Tutor. (2019). mechanism of ester hydrolysis. YouTube.
  • Organic Chemistry Portal. (n.d.). Decarboxylation.
  • Waser, M., et al. (2020). Engineering Catalysts for Selective Ester Hydrogenation. Organic Process Research & Development.
  • The Chemistry Tutor. (2020). Kinetic study of Ester hydrolysis. YouTube.
  • Wu, J., et al. (2009). pH‐Regulated Asymmetric Transfer Hydrogenation of Quinolines in Water. Angewandte Chemie International Edition.
  • Castillo, J. C., et al. (2024). Quinoline Hydroxyalkylations from Iron-Catalyzed, Visible-Light-Driven Decarboxylations. MDPI.
  • ResearchGate. (n.d.). Avoiding CO2 in Catalysis of Decarboxylation.
  • Meyer, J. C., et al. (2025). Spectroscopy of Hydrothermal Reactions 15. The pH and Counterion Effects on the Decarboxylation Kinetics of the Malonate System. ResearchGate.
  • Sumitomo Chemical Company, Limited. (n.d.). A stabilizer against hydrolysis for an ester-group- containing resin and a thermoplastic resin composition. Google Patents.
  • Liu, Y., et al. (n.d.). Kinetics of Alkaline Hydrolysis of Synthetic Organic Esters. ChemRxiv.
  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.
  • Kliebenstein, D. J., et al. (n.d.). HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. PMC.
  • ResearchGate. (n.d.). HPLC chromatograms of quinoline and 2-hydroxyquinoline.
  • White Rose eTheses Online. (n.d.). Kinetic Resolution by Lithiation of Substituted 1,2-Dihydroquinolines and Dihydrobenzoxazines.
  • Carvajal-Vera, T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed.
  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column.

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Technical Support Center: Purification Strategies for Halogenated Aniline Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Guide & FAQs for Removing Unreacted Chloroanilines from API Streams

A Note on Nomenclature & Structural Chemistry: In standard IUPAC nomenclature for monocyclic anilines, the ring positions are numbered 1 through 6. Therefore, the term "8-chloroaniline" is a structural impossibility for a simple benzene derivative. In laboratory vernacular, this term is almost exclusively a typographical error for 4-chloroaniline (a known genotoxic impurity) or refers to an 8-chloro substituted fused bicyclic amine, such as 8-chloro-1-naphthylamine or 8-chloroquinolin-amine . The physicochemical principles of purification—driven by the electron-withdrawing halogen and the weakly basic amine—remain identical across this class of halogenated aromatic amines. This guide addresses the purification of these compounds collectively.

Part 1: Troubleshooting Guide & FAQs

Q1: My standard acid wash isn't removing the chloroaniline impurity. Why, and how do I fix it?

The Causality: Halogenation significantly decreases the basicity of the amine. While unsubstituted aniline has a pKa of ~4.6, the electron-withdrawing inductive effect of the chlorine atom pulls electron density away from the nitrogen lone pair. This drops the pKa significantly (e.g., 4-chloroaniline has a pKa of 3.98, and ortho-substituted derivatives are even lower). If you are using weak aqueous acids (like 5% NH₄Cl or 1M citric acid), the pH is simply not low enough to quantitatively protonate the amine into its water-soluble anilinium salt. The Solution: Switch to a stronger acid wash, such as 1M to 2M HCl or 10% aq. H₂SO₄. You must ensure the aqueous layer reaches a pH < 2 to drive the equilibrium entirely toward the protonated, water-soluble state.

Q2: My Active Pharmaceutical Ingredient (API) is acid-labile, so I cannot use 2M HCl. How can I remove unreacted chloroaniline without degrading my product?

The Causality: For acid-sensitive APIs, liquid-liquid extraction with strong acids will cause product degradation. The Solution: Utilize solid-supported electrophilic scavenger resins, such as Macroporous Polystyrene-Isocyanate (MP-Isocyanate). These resins feature covalently bound isocyanate groups that selectively react with nucleophilic amines to form stable urea linkages on the solid support, which is then filtered away. Expert Insight: Because chloroanilines are weak nucleophiles (due to the same electron-withdrawing effect that lowers their pKa), scavenging at room temperature is slow, reaching only ~60% completion in 1 hour. Heating the mixture to 60 °C ensures >95% removal within the same timeframe (1[1]).

Q3: We are detecting trace (ppm) levels of chloroaniline in our final API, failing Genotoxic Impurity (GTI) regulatory thresholds. How do we polish the final product?

The Causality: Halogenated aromatic amines are widely recognized as potential genotoxic impurities (GTIs) that can intercalate DNA or act as alkylating agents post-metabolism. Standard crystallization or extraction often leaves equilibrium trace amounts that exceed the strict Threshold of Toxicological Concern (TTC). The Solution: Implement Molecularly Imprinted Polymers (MIPs) or highly reactive aldehyde/isocyanate silica scavengers as a final polishing step. These materials are rationally designed to selectively bind specific GTI structural alerts even in the presence of massive excesses of the API (2[2]).

Part 2: Quantitative Data Comparison

The following table summarizes the quantitative efficiency and scalability of various purification methods for removing halogenated anilines.

Purification MethodPrimary MechanismOptimal ScaleRelative CostTarget Clearance Level
Acid-Base LLE (2M HCl) Protonation / Phase Partitioning10 g to >100 kgLow< 0.5% (5000 ppm)
MP-Isocyanate Resin Covalent Urea Bond Formation10 mg to 5 kgHigh< 0.1% (1000 ppm)
Silica-Aldehyde Scavenger Imine Formation / Filtration10 mg to 1 kgMedium< 50 ppm
Molecularly Imprinted Polymers Shape-Specific Affinity Binding1 mg to 100 gVery High< 10 ppm (GTI limits)

Part 3: Experimental Protocols

Protocol A: Acid-Base Liquid-Liquid Extraction (LLE)

Self-Validating System: The success of this protocol relies on verifying the pH of the aqueous layer. If the pH > 2, the extraction will fail.

  • Dilution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) at a concentration of ~0.1 M.

  • Acidification: Add an equal volume of 2M HCl (aq) to the separatory funnel.

  • Extraction: Agitate vigorously for 3–5 minutes, venting frequently. Allow the layers to separate completely.

  • Validation: Draw a small aliquot of the aqueous layer and test with pH paper. It must read pH < 2. If not, add concentrated HCl dropwise until the target pH is reached, and re-extract.

  • Isolation: Separate the organic layer (containing the purified API). Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Scavenger Resin Purification for Acid-Sensitive APIs

Self-Validating System: MP-Isocyanate resins do not require solvent swelling, making them compatible with a wide range of organic solvents. Reaction completion is verified via TLC/HPLC prior to filtration.

  • Preparation: Dissolve the crude mixture in a non-nucleophilic solvent (e.g., THF, 1,2-Dichloroethane, or MTBE).

  • Resin Addition: Add 3.5 equivalents of Macroporous Polystyrene-Isocyanate (MP-Isocyanate) resin relative to the estimated molar amount of the chloroaniline impurity (1[1]).

  • Incubation: Agitate the suspension gently at 60 °C for 1 to 2 hours. (Do not use magnetic stir bars as they grind the resin; use an orbital shaker or overhead stirrer).

  • Validation: Analyze an aliquot of the supernatant via HPLC. If the impurity persists, add 1.0 additional equivalent of resin and heat for another hour.

  • Filtration: Filter the suspension through a sintered glass funnel. Wash the resin cake (which now contains the covalently bound urea-impurity adduct) with 2 column volumes of the reaction solvent.

  • Isolation: Concentrate the combined filtrate to yield the purified API.

Part 4: Mandatory Visualizations

LLE_Workflow Start Organic Phase (API + Chloroaniline) AcidWash Add 2M HCl (aq) Mix & Separate Start->AcidWash OrgPhase1 Organic Phase (Purified API) AcidWash->OrgPhase1 Top/Bottom layer AqPhase1 Aqueous Phase (Chloroanilinium Salt) AcidWash->AqPhase1 Extract Neutralize Optional: Neutralize with NaOH AqPhase1->Neutralize Waste Aqueous Waste Neutralize->Waste

Caption: Workflow for acid-base liquid-liquid extraction of chloroaniline impurities.

Scavenger_Resin Mixture Crude Mixture (API + Chloroaniline) Resin Add MP-Isocyanate Scavenger Resin Mixture->Resin Incubate Agitate at 60°C (1-2 hours) Resin->Incubate Filter Filtration Incubate->Filter PureAPI Filtrate (Pure API) Filter->PureAPI Liquid ResinWaste Filter Cake (Resin-Urea Adduct) Filter->ResinWaste Solid

Caption: Solid-supported scavenger resin filtration mechanism for amine removal.

References

  • Molecularly imprinted polymers and reactive scavengers in pharmaceutical clean-up. TU Dortmund Repository. 2

  • Argoresin MP-Isocyanate: Resin Handling. Biotage. 1

  • Argonaut Quest Training Workshop 2: Scavenger Resins. ArtisanTG. 3

Sources

Technical Support Center: Amide Coupling Reactions with Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for amide coupling reactions involving quinoline derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with low coupling efficiency for this specific class of compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the underlying chemical principles to empower your troubleshooting efforts.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding amide coupling with quinoline derivatives.

Q1: Why is my amide coupling reaction with an aminoquinoline failing or giving low yields?

Low yields in amide coupling with aminoquinolines are often due to the electron-deficient nature of the quinoline ring system, which reduces the nucleophilicity of the amino group. This makes the amine a poor nucleophile, leading to a sluggish reaction with the activated carboxylic acid.[1] Additionally, steric hindrance from the quinoline ring itself or nearby substituents can physically block the amine from approaching the activated carboxylic acid.[2][3]

Q2: I am using a standard coupling reagent like DCC/HOBt, but it's not working for my quinoline substrate. Why?

While DCC/HOBt is a robust system, it may not be potent enough to facilitate the coupling of a poorly nucleophilic aminoquinoline with a carboxylic acid. The reactivity of the activated ester formed by DCC/HOBt might be insufficient to react at a practical rate with the electron-poor amine. More powerful coupling reagents, such as uronium or phosphonium salts (e.g., HATU, HBTU, PyBOP), are often required to achieve higher yields in these challenging cases.[4]

Q3: Can the position of the amino group on the quinoline ring affect the reaction outcome?

Absolutely. The electronic environment, and thus the nucleophilicity of the amino group, varies significantly depending on its position on the quinoline ring. For instance, an amino group at the 2- or 4-position is more deactivated due to the influence of the ring nitrogen. The pKa of the conjugate acid of an amine is a good indicator of its basicity, which often correlates with its nucleophilicity.[5] Lower pKa values for the conjugate acid suggest a less basic and generally less nucleophilic amine.

Q4: Are there any common side reactions to be aware of when activating a quinoline carboxylic acid?

Yes. When using strong activating agents like thionyl chloride (SOCl₂) to form an acyl chloride from a quinoline carboxylic acid, there is a risk of undesired side reactions. For example, with quinoline-2-carboxylic acid, chlorination at the 4-position of the quinoline ring has been observed as a competing reaction.[6] This can lead to a mixture of products and complicate purification.

II. Troubleshooting Guides

This section provides a more in-depth, systematic approach to troubleshooting low amide coupling efficiency.

Guide 1: Diagnosing the Root Cause

Before attempting to re-optimize your reaction, it is crucial to identify the likely cause of the low yield. The following flowchart can guide your diagnostic process.

Troubleshooting_Flowchart Fig 1. Troubleshooting Decision Tree start Low Amide Coupling Yield check_sm Are starting materials pure and dry? start->check_sm check_reagents Are coupling reagents and solvents fresh? check_sm->check_reagents Yes recheck Re-purify starting materials and use fresh reagents. check_sm->recheck No amine_issue Is the aminoquinoline the likely issue? (electron-deficient, sterically hindered) check_reagents->amine_issue Yes check_reagents->recheck No acid_issue Is the quinoline carboxylic acid the likely issue? (activation problems, side reactions) amine_issue->acid_issue No amine_solution Focus on: 1. More potent coupling reagent 2. Harsher reaction conditions 3. Different base/solvent system amine_issue->amine_solution Yes acid_solution Focus on: 1. Alternative activation method 2. Milder activating agents 3. Temperature and time optimization acid_issue->acid_solution Yes

Caption: Fig 1. Troubleshooting Decision Tree

Guide 2: Overcoming Poor Nucleophilicity of Aminoquinolines

The reduced nucleophilicity of aminoquinolines is a primary hurdle. The electron-withdrawing effect of the quinoline ring system deactivates the amino group.[6]

2.1. Selecting a More Potent Coupling Reagent

Standard carbodiimide reagents like DCC and EDC may not be sufficient. Uronium and phosphonium-based reagents are generally more effective for coupling with poorly nucleophilic amines.[4]

Coupling Reagent Class Examples Mechanism of Action Suitability for Quinoline Derivatives
Carbodiimides DCC, EDC, DICForm an O-acylisourea intermediate. Often used with additives like HOBt or HOAt to form a more reactive active ester and suppress side reactions.Often insufficient for electron-deficient aminoquinolines. May require forcing conditions.
Uronium/Aminium Salts HBTU, TBTU, HATU, COMUForm highly reactive OBt, OAt, or Oxyma active esters.Highly Recommended. HATU is particularly effective due to the anchimeric assistance from the pyridine nitrogen in the HOAt leaving group, which accelerates the coupling.
Phosphonium Salts PyBOP, PyAOPForm reactive phosphonium-based active esters.[7]Highly Recommended. Generally very efficient and less prone to guanidinylation side reactions compared to uronium salts.[7]
Acyl Halide Formation SOCl₂, Oxalyl ChlorideConverts the carboxylic acid to a highly reactive acyl chloride.[]Effective, but can be harsh and may lead to side reactions on the quinoline ring.[6] Use with caution and as a last resort.
2.2. Experimental Protocol: Amide Coupling using HATU

This protocol provides a robust starting point for the coupling of an aminoquinoline with a carboxylic acid.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in an anhydrous aprotic solvent such as DMF or NMP.

  • Pre-activation: Add a non-nucleophilic base, typically diisopropylethylamine (DIPEA, 3.0 eq), to the mixture. Stir at room temperature for 15-30 minutes. This pre-activation step is crucial for forming the active ester before the amine is introduced.

  • Coupling: Add a solution of the aminoquinoline (1.2 eq) in the same anhydrous solvent to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (e.g., 40-60 °C) can be applied.

  • Work-up: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 5% citric acid solution), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Guide 3: Addressing Steric Hindrance

Steric hindrance, either from substituents on the quinoline ring near the amino group or from bulky groups on the carboxylic acid, can significantly slow down the coupling reaction.[2][3]

3.1. Strategies to Mitigate Steric Effects
  • Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the steric barrier. However, be mindful of potential side reactions or degradation at elevated temperatures.

  • Prolong Reaction Time: For sterically hindered substrates, the reaction may simply require more time to reach completion. Monitor the reaction over an extended period (e.g., 24-48 hours).

  • Use Less Bulky Reagents: If possible, consider if a less sterically demanding analogue of your carboxylic acid or amine could be used.

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reactions by efficiently transferring energy to the reactants, often leading to higher yields in shorter times, especially for sterically hindered cases.[6]

Guide 4: Optimizing Reaction Conditions

Fine-tuning the reaction parameters is often key to success.

4.1. Choice of Solvent

The solvent can influence the solubility of reactants and the reaction rate.

  • Aprotic Polar Solvents (DMF, NMP, DMSO): These are generally good choices as they can dissolve a wide range of substrates and help to stabilize charged intermediates in the reaction pathway.

  • Chlorinated Solvents (DCM, Chloroform): While commonly used, they may not be the best choice for sluggish reactions involving poorly soluble starting materials.

4.2. Choice of Base

A base is typically required to neutralize the acid formed during the reaction and to deprotonate the amine.

  • Tertiary Amines (DIPEA, Triethylamine): These are commonly used non-nucleophilic bases. DIPEA is often preferred over triethylamine due to its greater steric bulk, which reduces the likelihood of it acting as a nucleophile itself.

  • Inorganic Bases (K₂CO₃, Cs₂CO₃): In some cases, particularly with acyl chlorides, inorganic bases can be effective and lead to cleaner reactions.[]

Guide 5: Alternative Activation Strategies

If standard coupling reagents fail, consider alternative methods for activating the carboxylic acid.

5.1. Acyl Chloride Formation and Coupling

This two-step, one-pot procedure can be effective for unreactive amines.

  • Acyl Chloride Formation: In an anhydrous solvent like DCM or toluene, suspend the quinoline carboxylic acid (1.0 eq). Add oxalyl chloride (1.5 eq) and a catalytic amount of DMF (1-2 drops). Stir at room temperature until gas evolution ceases and the acid is fully converted to the acyl chloride (monitor by IR or by quenching a small aliquot with methanol and checking for methyl ester formation by LC-MS).

  • Coupling: In a separate flask, dissolve the aminoquinoline (1.2 eq) and a base such as pyridine or triethylamine (2.0 eq) in an anhydrous solvent. Cool this solution in an ice bath.

  • Addition: Slowly add the freshly prepared acyl chloride solution to the cooled amine solution.

  • Reaction and Work-up: Allow the reaction to warm to room temperature and stir until completion. Perform a standard aqueous work-up as described in section 2.2.

Caution: This method is often high-yielding but can be less functional group tolerant than methods using modern coupling reagents.

III. Mechanistic Insights

Understanding the reaction mechanism can aid in troubleshooting. The following diagram illustrates the general mechanism for amide bond formation using a uronium-based coupling reagent like HATU.

Amide_Coupling_Mechanism Fig 2. General Mechanism with HATU cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack RCOOH R-COOH ActiveEster Highly Reactive OAt-Active Ester RCOOH->ActiveEster HATU HATU HATU->ActiveEster Base Base (e.g., DIPEA) Base->ActiveEster Tetrahedral Tetrahedral Intermediate ActiveEster->Tetrahedral Nucleophilic Attack Aminoquinoline Quinoline-NH₂ Aminoquinoline->Tetrahedral Amide Amide Product Tetrahedral->Amide

Caption: Fig 2. General Mechanism with HATU

The key is the formation of a highly reactive OAt-active ester in the first step. For challenging substrates like aminoquinolines, the efficiency of this step and the reactivity of the resulting ester are paramount for a successful outcome.

IV. References

  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • Schäfer, G., & Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 69(6), 333-338. [Link]

  • Vennerstrom, J. L., et al. (2009). Novel Antimalarial Aminoquinolines: Heme Binding and Effects on Normal or Plasmodium falciparum-Parasitized Human Erythrocytes. Antimicrobial Agents and Chemotherapy, 53(8), 3239–3246. [Link]

  • Pérez-Silanes, S., et al. (2018). 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. Frontiers in Cellular and Infection Microbiology, 8, 33. [Link]

  • Schäfer, G., & Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA, 69(6), 333-338. [Link]

  • Jonet, A., et al. (2012). Differences in anti-malarial activity of 4-aminoalcohol quinoline enantiomers and investigation of the presumed underlying mechanism of action. Malaria Journal, 11, 156. [Link]

  • Yang, Y., et al. (2020). Synthesis of Amides from Amines and Esters Under Hydrothermal Conditions. ChemistryOpen, 9(2), 203-209. [Link]

  • Aapptec. Coupling Reagents. [Link]

  • Elghamry, I., & Al-Faiyz, Y. (2019). A simple one-pot synthesis of quinoline-4-carboxylic acids by the Pfitzinger reaction of isatin with enaminones in water. ARKIVOC, 2019(5), 162-171. [Link]

  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(81), 51393-51399. [Link]

  • Beloglazkina, A. A., et al. (2021). Steric hindrance of phenanthroline diamides enables a hundredfold increase in Am(iii) extraction efficiency. Dalton Transactions, 50(1), 220-234. [Link]

  • Ashenhurst, J. (2018, May 7). Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]

  • UCB S.A. (2005). Preparation of amino acid amides. Google Patents.

  • Jampilek, J., et al. (2015). Microwave-Assisted Synthesis of New Substituted Anilides of Quinaldic Acid. Molecules, 20(1), 1283–1301. [Link]

  • Zhejiang Huahai Pharmaceutical Co., Ltd. (2013). Preparation method for quinoline-4-carboxylic acid derivative. Google Patents.

  • Medicosis Perfectionalis. (2021, July 16). Amino Acids - pH & pKa - Titration - Part 3 - Biochemistry for MCAT, DAT, NEET, GCSE. YouTube. [Link]

  • Ashenhurst, J. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]

  • Gök, D. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Journal of the Turkish Chemical Society Section A: Chemistry, 9(3), 827-838. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

Sources

Technical Support Center: Recrystallization of Methyl 2-Carbamoyl-8-chloroquinoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of methyl 2-carbamoyl-8-chloroquinoline-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining high-purity crystalline material.

Introduction

Recrystallization is a powerful technique for the purification of solid organic compounds.[1] The success of this method hinges on the selection of an appropriate solvent system and careful control of the crystallization process.[2][3] For a molecule like methyl 2-carbamoyl-8-chloroquinoline-4-carboxylate, with its multiple functional groups (ester, amide, chloro, and a quinoline core), finding the ideal recrystallization conditions can be challenging. This guide provides a structured approach to solvent selection and troubleshooting common issues encountered during the purification of this compound and related quinoline derivatives.

Troubleshooting Guide

This section addresses specific problems that may arise during the recrystallization of methyl 2-carbamoyl-8-chloroquinoline-4-carboxylate.

Problem 1: The compound fails to dissolve in the hot solvent.

Possible Cause: The chosen solvent has poor solvating power for the compound, even at elevated temperatures. The polarity of the solvent may not be a good match for the polarity of the quinoline derivative.

Solution:

  • Systematic Solvent Screening: Test the solubility of a small amount of the crude product in various solvents of differing polarities.[4] Good starting points for quinoline derivatives include alcohols (methanol, ethanol), esters (ethyl acetate), ketones (acetone), and chlorinated solvents (dichloromethane).[5][6][7]

  • Increase Solvent Volume: It's possible that an insufficient volume of solvent is being used. Incrementally add more hot solvent until the compound dissolves. However, be mindful that using an excessive amount of solvent will lead to poor recovery.[8]

  • Consider a Mixed Solvent System: If no single solvent is ideal, a mixed-solvent recrystallization can be effective.[4][9] This typically involves dissolving the compound in a minimal amount of a "good" hot solvent (in which it is very soluble) and then adding a "poor" solvent (an "antisolvent" in which it is much less soluble) dropwise until the solution becomes turbid.[9][10][11] A common pair for compounds with moderate polarity is an alcohol and water, or an ester and a non-polar solvent like hexanes.[12]

Problem 2: The compound "oils out" instead of forming crystals upon cooling.

Possible Cause: The compound is separating from the solution as a supercooled liquid rather than a solid crystalline lattice. This often occurs when the solution is too concentrated or cools too rapidly.[8][12] The presence of certain impurities can also inhibit crystal formation.[13][14][15]

Solution:

  • Slow Down the Cooling Process: Allow the flask to cool to room temperature slowly on a benchtop before transferring it to an ice bath.[12] Insulating the flask can further promote gradual cooling.[16]

  • Increase the Solvent Volume: The concentration of the solute may be too high. Reheat the solution to dissolve the oil, add more of the same solvent, and then allow it to cool slowly again.[12]

  • Use a Different Solvent System: An alternative solvent or solvent mixture may favor crystal formation. Experiment with different solvent combinations identified during your initial screening.

  • Scratching or Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a tiny seed crystal of the pure compound.[17][18] These actions provide nucleation sites for crystal growth.

Problem 3: No crystals form, even after extended cooling.

Possible Cause: The solution is not supersaturated, meaning there is too much solvent present for the compound to crystallize.[8][17]

Solution:

  • Reduce the Solvent Volume: Reheat the solution and evaporate some of the solvent to increase the concentration of the compound.[8][17] Then, allow the solution to cool again.

  • Induce Crystallization: If the solution is suspected to be supersaturated, scratching the flask or adding a seed crystal can initiate crystallization.[17][18]

  • Utilize an Antisolvent: If the compound is dissolved in a "good" solvent, the slow addition of an antisolvent can induce precipitation.[16]

Problem 4: The resulting crystals are colored or have a low melting point.

Possible Cause: The presence of impurities is indicated by discoloration or a depressed and broad melting point range.[12] These impurities may have similar solubility profiles to the desired compound.

Solution:

  • Perform a Second Recrystallization: A second recrystallization using the same or a different solvent system can often remove residual impurities.

  • Activated Charcoal Treatment: If the color is due to highly conjugated impurities, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb these impurities. Use charcoal sparingly as it can also adsorb the product.

  • Consider Column Chromatography: If recrystallization fails to remove the impurities, purification by column chromatography may be necessary.[12][19]

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a recrystallization solvent for methyl 2-carbamoyl-8-chloroquinoline-4-carboxylate?

An ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at room temperature or below.[2][4][20] Additionally, the solvent should not react with the compound and should be volatile enough to be easily removed from the purified crystals.[20][21] Impurities should either be highly soluble in the cold solvent or insoluble in the hot solvent.[4][20]

Q2: How do I perform a systematic solvent selection?

A good starting point is to test the solubility of a small amount of your crude material (~10-20 mg) in about 0.5 mL of various solvents at room temperature and then upon heating.[4] Observe which solvents dissolve the compound when hot but allow it to precipitate upon cooling.

Solvent Selection Workflow

G start Start Recrystallization dissolve Dissolve crude solid in minimum hot solvent start->dissolve cool Cool solution slowly dissolve->cool crystals Crystals form? cool->crystals oiling Oiling out occurs? crystals->oiling No pure Crystals are pure? crystals->pure Yes reduce_solvent Reduce solvent volume, re-cool oiling->reduce_solvent No rerun Re-dissolve, add more 'good' solvent, cool slower oiling->rerun Yes end_success End: Pure Crystals pure->end_success Yes charcoal Perform second recrystallization, consider charcoal treatment pure->charcoal No end_fail Consider alternative purification (e.g., chromatography) add_solvent Add more solvent, cool slower reduce_solvent->cool scratch_seed Scratch flask or add seed crystal reduce_solvent->scratch_seed scratch_seed->cool rerun->cool charcoal->dissolve

Sources

Overcoming steric hindrance at C8 position in quinoline functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Quinoline C8 Functionalization

Executive Summary: The C8 Challenge

Functionalizing the C8 position of the quinoline scaffold is historically one of the most challenging transformations in heterocyclic chemistry.

  • The Problem:

    • Electronic Bias: Electrophilic substitutions favor the C5 and C8 positions, but often yield inseparable mixtures favoring C5 due to the electronic similarity (both ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      -positions in the carbocyclic ring). Nucleophilic attacks favor C2 and C4.
      
    • Steric Hindrance (The "Peri" Effect): The C8 position is sterically congested due to the adjacent lone pair of the N1 nitrogen (or N-substituents). This "peri-interaction" creates a significant energy barrier for standard cross-coupling ligands to access C8.

  • The Solution: The most robust strategy to overcome these barriers is N-Oxide Directed C-H Activation . By converting the quinoline nitrogen into an N-oxide, you transform the hindrance into a directing advantage, coordinating the metal catalyst (Pd, Rh, or Ir) specifically to the C8 position via a 5-membered metallacycle.

Strategic Workflows & Decision Trees

Workflow A: The N-Oxide Route (Standard Protocol)

This is the industry-standard method for high-fidelity C8 arylation, alkylation, and amidation.

C8_Functionalization_Workflow Start Target: C8-Functionalized Quinoline Step1 Step 1: N-Oxidation (mCPBA or H2O2) Start->Step1 Decision Select Catalyst System Step1->Decision Path_Pd Arylation (C-C) Pd(OAc)2 / AcOH / AgOAc (High Temp/MW) Decision->Path_Pd For Aryl Groups Path_Rh Alkylation/Amidation [Cp*RhCl2]2 / AgSbF6 (Mild/RT) Decision->Path_Rh For Alkyl/Amido Groups Step3 Step 3: Deoxygenation (PCl3, Zn, or Mo(CO)6) Path_Pd->Step3 Path_Rh->Step3 Final Purified C8-Substituted Quinoline Step3->Final

Figure 1: Decision tree for selecting the optimal catalytic system based on the desired functional group.

Troubleshooting Guide & FAQs

Category 1: Regioselectivity Issues (C8 vs. C2)

Q1: I am observing significant C2-arylation byproducts despite using the N-oxide strategy. How do I force C8 selectivity?

Diagnosis: In Palladium-catalyzed systems, the solvent plays a "non-innocent" role.[1][2][3] Neutral solvents (DMF, Dioxane) often favor the C2 position via a Concerted Metalation-Deprotonation (CMD) pathway that does not require N-oxide coordination.

Corrective Protocol:

  • Switch Solvent to Acetic Acid (AcOH): You must use AcOH (or pivalic acid) as the primary solvent or a major co-solvent. The anionic acetate ligand coordinates to Pd, facilitating the formation of the specific C8-agostic intermediate required for cyclopalladation [1].

  • Check Ligands: Avoid bulky phosphine ligands (e.g.,

    
    ) which favor C2. Use ligand-free Pd(OAc)₂ conditions where the acetate acts as the ligand.
    
  • Temperature: C8 activation has a higher activation energy. Ensure reaction temperature is

    
    C (or 
    
    
    
    C in microwave).

Q2: My Rhodium-catalyzed alkylation is yielding a mixture of mono- and di-alkylated products (C2 and C8).

Diagnosis: Rh(III) catalysts are highly active. While C8 is electronically preferred via coordination, C2 is accessible if the reaction is over-driven or if the C8 position is sterically crowded by a C7 substituent.

Corrective Protocol:

  • Lower Temperature: Rh-catalyzed C8 alkylation with diazo compounds or acrylates often proceeds at Room Temperature (RT). High heat promotes off-target activation [2].

  • Stoichiometry: Use a slight excess of the quinoline N-oxide (1.2 equiv) relative to the coupling partner to minimize di-functionalization.

Category 2: Low Conversion & Steric Hindrance

Q3: The reaction stalls when coupling ortho-substituted aryl iodides to the C8 position. Is this steric clash?

Diagnosis: Yes. The "peri" position (C8) is already crowded. Introducing an ortho-substituted aryl ring creates severe steric clash with the N-oxide oxygen and the C7 proton.

Corrective Protocol:

  • Switch to Microwave Irradiation: Thermal heating often leads to catalyst decomposition before the difficult reductive elimination occurs. Microwave irradiation (

    
    C, 10-30 min) can overcome this specific steric barrier [1].
    
  • Add Silver Additives: Addition of AgOAc or Ag₂CO₃ (1-2 equiv) acts as a halide scavenger and facilitates the regeneration of the cationic Pd species, which is more electrophilic and reactive toward bulky oxidative addition steps.

Q4: How do I remove the N-oxide after functionalization without reducing other sensitive groups (e.g., alkenes, halides)?

Diagnosis: Standard deoxygenation (Pd/C + H₂) will reduce alkenes and remove halides.

Corrective Protocol:

  • Method A (Chemoselective): Use Molybdenum Hexacarbonyl (Mo(CO)₆) .

    • Conditions: 1.1 equiv Mo(CO)₆, MeCN/H₂O, Reflux.

    • Mechanism:[1][3][4][5][6][7][8] Deoxygenates N-oxides without touching C=C bonds, nitriles, or aryl halides.

  • Method B (Mild): Use Bis(pinacolato)diboron (

    
    ) .
    
    • Conditions:

      
      , mild heat. This is a metal-free reduction that preserves most functional groups.
      

Experimental Protocols

Protocol A: Pd-Catalyzed C8-Arylation (High Steric Demand)

Best for introducing phenyl/heteroaryl groups.

ParameterConditionNote
Substrate Quinoline N-oxide (1.0 equiv)
Coupling Partner Aryl Iodide (2-3 equiv)Excess required for bulky electrophiles
Catalyst Pd(OAc)₂ (5-10 mol%)Ligand-free is preferred for C8
Additive AgOAc (1-2 equiv)Essential for turnover in bulky systems
Solvent Acetic Acid (AcOH) CRITICAL for C8 selectivity
Temp/Time

C (16h) or MW

C (30 min)
MW preferred for ortho-subs

Step-by-Step:

  • In a microwave vial, combine Quinoline N-oxide (0.5 mmol), Aryl Iodide (1.5 mmol), Pd(OAc)₂ (11 mg, 10 mol%), and AgOAc (167 mg, 1.0 mmol).

  • Add glacial Acetic Acid (2.0 mL). Seal the vial.

  • Heat to

    
    C for 16 hours (oil bath) OR 
    
    
    
    C for 30 mins (Microwave).
  • Cool to RT. Dilute with DCM, neutralize with sat. NaHCO₃ (Caution: Gas evolution).

  • Extract with DCM (3x), dry over Na₂SO₄, and concentrate.

  • Purify via column chromatography (often requires MeOH/DCM due to polarity of N-oxide).

Protocol B: Rh-Catalyzed C8-Alkylation (Mild Conditions)

Best for introducing alkyl esters, ketones, or amides.

ParameterConditionNote
Substrate Quinoline N-oxide (1.0 equiv)
Coupling Partner Diazo compound / Acrylate
Catalyst [Cp*RhCl₂]₂ (2.5 mol%)Pentamethylcyclopentadienyl ligand
Additive AgSbF₆ (10 mol%)Generates active cationic Rh species
Solvent DCE or MeOHDCE generally gives higher yields
Temp RT to 60°C Milder than Pd chemistry

Mechanistic Insight: Why N-Oxides Work

To understand why this works when other methods fail, consider the metallacycle geometry.

Mechanism cluster_selectivity Selectivity Switch Substrate Quinoline N-Oxide Coordination Coordination (O-Metal Bond) Substrate->Coordination Fast Activation C8-H Activation (5-Membered Ring) Coordination->Activation Rate Limiting (Steric Barrier) Functionalization Coupling (Reductive Elim.) Activation->Functionalization C2_Path C2 Path (CMD) Favored by neutral solvents Blocked by AcOH C8_Path C8 Path (Chelation) Favored by AcOH/Cationic Rh Overcomes peri-strain

Figure 2: The N-oxide oxygen acts as a "molecular crane," positioning the metal catalyst directly onto the C8 carbon, bypassing the electronic preference for C5 and the steric preference for C2.

References

  • Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides. Source: ACS Catalysis (2014).[1] Key Finding: Acetic acid is the critical switch for C8 selectivity; Microwave irradiation overcomes steric barriers. URL:[Link]

  • Rhodium(III)-Catalyzed C–C Bond Formation of Quinoline N-Oxides at the C-8 Position. Source: Journal of Organic Chemistry (2014). Key Finding: Rh(III) allows for mild alkylation at room temperature using N-oxide direction.[9] URL:[Link]

  • Regioselective Functionalization of Quinolines through C-H Activation. Source: Molecules (2021).[8][10] Key Finding: Comprehensive review of metal-catalyzed site-selective methods.[8] URL:[Link][6]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Spectrum Analysis of Methyl 2-Carbamoyl-8-Chloroquinoline-4-Carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 2-Carbamoyl-8-Chloroquinoline-4-Carboxylate, a compound of interest for researchers in medicinal chemistry and drug development. Quinoline scaffolds are prevalent in numerous pharmaceuticals, making their precise structural characterization a cornerstone of synthetic and quality control workflows.[1] This document moves beyond a simple data report, offering a predictive analysis based on first principles, a comparative guide against related structures, and a robust experimental protocol to empower researchers in their own analytical endeavors.

Part 1: Theoretical Prediction and Structural Elucidation

Before acquiring any experimental data, a rigorous theoretical analysis of the expected ¹H NMR spectrum is an essential exercise. This predictive approach, grounded in fundamental principles of chemical shifts and coupling constants, allows for a more efficient and accurate interpretation of the final experimental spectrum.

The structure of Methyl 2-Carbamoyl-8-Chloroquinoline-4-Carboxylate contains several distinct proton environments, each influenced by the electronic effects of neighboring functional groups. The quinoline core itself, being an aromatic heterocyclic system, exhibits characteristic signals in the downfield region of the spectrum (typically δ 6.5-9.0 ppm).[1][2]

Molecular Structure and Proton Assignments

The key to interpreting the spectrum lies in identifying the non-equivalent protons in the molecule. For our target compound, we can identify five distinct types of protons as labeled below.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_analysis Spectral Analysis weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in DMSO-d6 (0.7 mL) weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer insert 4. Insert Sample transfer->insert lock 5. Lock & Shim insert->lock acquire 6. Acquire 1D ¹H Spectrum (16-64 scans) lock->acquire ft 7. Fourier Transform acquire->ft phase 8. Phase & Baseline Correction ft->phase reference 9. Reference Spectrum (DMSO at 2.50 ppm) phase->reference integrate 10. Integrate Signals reference->integrate assign 11. Assign Peaks (δ, Multiplicity, J) integrate->assign compare 12. Compare with Predicted & Reference Data assign->compare structure 13. Confirm Structure compare->structure

Caption: A typical workflow for the ¹H NMR analysis of a quinoline derivative.

Conclusion

The ¹H NMR analysis of Methyl 2-Carbamoyl-8-Chloroquinoline-4-Carboxylate is a clear demonstration of the power of NMR spectroscopy in modern chemical research. Through a combination of theoretical prediction, careful experimental execution, and comparative analysis, a complete and unambiguous structural assignment can be achieved. The distinct chemical shifts and coupling patterns of the aromatic, methyl, and amide protons serve as a unique fingerprint for this molecule. This guide provides the foundational knowledge and practical protocols for researchers to confidently perform and interpret such analyses, ensuring the scientific integrity of their work in the development of novel quinoline-based compounds.

References

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.

  • Chemical shifts.

  • NMR Chemical Shift Values Table.

  • Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy.

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.

  • Application Note: 1H NMR Characterization of Substituted Quinolines.

  • PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES.

  • 13.4: Chemical Shifts in ¹H NMR Spectroscopy.

  • 8-Chloro-2-methyl-quinoline-4-carboxylic acid - SpectraBase.

  • Advanced NMR techniques for structural characterization of heterocyclic structures.

  • (Cl) Chlorine NMR.

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

  • Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives.

  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES.

  • The Basics of Interpreting a Proton (1H) NMR Spectrum.

  • C2H5Cl CH3CH2Cl chloroethane low high resolution 1H proton nmr spectrum of analysis interpretation.

  • 2-(4-Methylphenyl)quinoline-4-carboxylic acid.

  • (PDF) 2-(4-Methylphenyl)quinoline-4-carboxylic acid.

  • Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds.

  • 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics.

  • Fig. S2 The 1 H NMR of 2-methyl quinoline-4-carboxylic acid hydrazide.

  • 1H NMR Chemical Shifts.

  • 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.

  • Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate.

  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.

  • 8-Fluoro-2-methylquinoline-4-carboxylic acid.

  • Methyl 8- and 5-Nitro-1,4-Benzodioxane-2-Carboxylate.

  • Chiral Phosphoric Acid Promoted Chiral 1H NMR Analysis of Atropisomeric Quinolines.

  • C13 CHEMICAL SHIFTS IN ORGANIC CARBONYL GROUPS.

    • 1H NMR Spectroscopy.

  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents.

  • 1H proton nmr spectrum of methyl 2-hydroxybenzoate.

  • Table 1 1 H NMR chemical shifts of aromatic protons of compounds 8-21.

Sources

HPLC retention time reference for 8-chloroquinoline-4-carboxylates

Author: BenchChem Technical Support Team. Date: March 2026

HPLC Retention Time Reference & Column Comparison Guide for 8-Chloroquinoline-4-Carboxylates

Introduction 8-Chloroquinoline-4-carboxylates are highly valued synthetic intermediates in modern drug discovery, frequently utilized in the development of Fibroblast Activation Protein (FAP) inhibitors and pyrazolopyridine-based immunomodulators . However, establishing a robust High-Performance Liquid Chromatography (HPLC) method for these derivatives presents a distinct chromatographic challenge. The basicity of the quinoline nitrogen combined with the strong electron-withdrawing and sterically bulky nature of the C8-chlorine atom often leads to unpredictable retention shifts and peak tailing.

This guide provides an objective, data-driven comparison of industry-standard stationary phases and mobile phase conditions to help analytical scientists optimize retention time, peak symmetry, and resolution for halogenated quinoline-4-carboxylates.

Scientific Principles & Causality

As an Application Scientist, developing a reliable separation method requires addressing the specific physicochemical properties of the target molecule rather than relying on trial and error. The quinoline nitrogen has a pKa of approximately 4.9, meaning its ionization state is highly sensitive to the mobile phase pH.

  • High pH (Basic) Conditions: By utilizing 10 mM Ammonium Bicarbonate (NH₄HCO₃) at a pH of ~8.2, the quinoline nitrogen is fully deprotonated (neutralized). This maximizes the molecule's hydrophobicity, significantly extending retention time and eliminating secondary ion-exchange interactions with residual silanols on the silica support .

  • Low pH (Acidic) Conditions: Using 0.1% Formic Acid (FA) ensures the quinoline nitrogen is fully protonated. While this is ideal for LC-MS ionization, the positively charged molecule will aggressively interact with standard C18 columns, causing severe peak tailing. This necessitates the use of specialized Charged Surface Hybrid (CSH) particles that electrostatically repel the protonated nitrogen .

  • Steric Selectivity: The C8-chlorine creates localized steric hindrance. High-density carbon phases (e.g., YMC Triart ExRS) offer enhanced shape recognition, which is critical when separating the 8-chloro isomer from 7-chloro or 6-chloro byproducts .

G N1 Sample Preparation (8-Chloroquinoline-4-carboxylate) N2 Stationary Phase Selection (BEH C18 vs. CSH C18) N1->N2 Injection N3 Mobile Phase pH Tuning (0.1% FA vs. 10mM NH4HCO3) N2->N3 Selectivity N4 Gradient Optimization (MeCN / H2O) N3->N4 Resolution N5 Detection & Validation (UV 254 nm / LC-MS) N4->N5 Elution

Fig 1. HPLC method development and optimization workflow for halogenated quinolines.

Comparative Data: Stationary Phase Performance

The following table compares the retention behavior and peak performance of methyl 8-chloroquinoline-4-carboxylate across three advanced column chemistries cited in recent pharmaceutical patent literature [[1]]().

Column AlternativeParticle TechnologyMobile Phase SystemGradient ProfileRelative Retention Time (RRT)Peak Symmetry (Tf)Primary Use Case
Waters XBridge C18 BEH (Ethylene Bridged Hybrid)10 mM NH₄HCO₃ / MeCN10-90% MeCN (15 min)1.00 (Reference)Excellent (1.05)High pH stability; best for neutral state preparative isolation .
YMC-Actus Triart C18 ExRS Organic/Inorganic Hybrid (25% Carbon)10 mM NH₄HCO₃ / MeCN10-90% MeCN (15 min)1.15Good (1.12)Extreme hydrophobicity; superior for separating closely related positional isomers .
Waters XSelect CSH C18 Charged Surface Hybrid0.1% Formic Acid / MeCN30-49% MeCN (9 min)0.85Excellent (1.02)Low pH analysis; prevents tailing of the protonated basic nitrogen during LC-MS .

Note: RRT is normalized to the XBridge C18 system. Actual retention times will scale depending on specific system dwell volumes and column dimensions.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. System Suitability Testing (SST) must be performed prior to sample analysis to confirm the system's readiness.

Protocol 1: High pH Method for Maximum Hydrophobic Retention

Reference standard methodology adapted from FAP inhibitor synthesis workflows .

  • Objective: Achieve baseline separation of 8-chloroquinoline-4-carboxylate from des-chloro impurities using neutral-state chromatography.

  • Column: Waters XBridge C18 (5 μm, 4.6 × 150 mm).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (NH₄HCO₃) in LC-MS grade Water (pH ~8.2).

  • Mobile Phase B: 100% Acetonitrile (MeCN).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Step-by-Step Procedure:

    • Preparation: Dissolve 1.0 mg of the 8-chloroquinoline-4-carboxylate sample in 1 mL of 50:50 MeCN/H₂O. Filter through a 0.22 μm PTFE syringe filter.

    • Equilibration: Flush the column with 5% B for 10 column volumes until the baseline UV signal stabilizes.

    • Gradient Execution:

      • 0.0 - 2.0 min: 5% B (Isocratic hold to elute highly polar matrix components).

      • 2.0 - 12.0 min: 5% to 95% B (Linear ramp for target elution).

      • 12.0 - 15.0 min: 95% B (Column wash).

      • 15.0 - 15.1 min: 95% to 5% B.

      • 15.1 - 20.0 min: 5% B (Re-equilibration).

    • Self-Validation (SST): Inject a blank (50:50 MeCN/H₂O) to confirm the absence of ghost peaks. Inject the standard; the theoretical plate count (N) must be >10,000, and the tailing factor (Tf) must be ≤1.2. If Tf > 1.2, verify the pH of Mobile Phase A, as a drop in pH will cause partial protonation and subsequent tailing.

Protocol 2: Low pH Method for LC-MS Compatibility

Adapted from pyrazolopyridine immunomodulator intermediate workflows .

  • Objective: Optimize peak shape for the protonated quinoline species while maintaining mass spectrometry (MS) compatibility.

  • Column: Waters XSelect CSH C18 (5 μm, 4.6 × 150 mm).

  • Mobile Phase A: 0.1% Formic Acid (FA) in Water.

  • Mobile Phase B: 0.1% Formic Acid (FA) in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Step-by-Step Procedure:

    • Preparation: Prepare the sample at 0.5 mg/mL in Mobile Phase A to ensure the injection solvent matches the initial gradient conditions, preventing peak distortion.

    • Gradient Execution: Run a focused, shallow gradient from 30.0% B to 49.0% B over 9.0 minutes to maximize resolution between structurally similar halogenated analogs .

    • Self-Validation (SST): The Charged Surface Hybrid (CSH) particle inherently repels the protonated quinoline nitrogen. Verify that the peak width at half-height (W50) is sharp and symmetrical. If peak splitting occurs, the injection volume may be overloading the column's mass capacity; reduce the injection volume from 10 μL to 2 μL.

References

1.[2] "US11858924B2 - N-(2-(4-cyanothiazolidin-3-yl)-2-oxoethyl)-quinoline-4-carboxamides". Google Patents. URL: 2.[1] "WO2019108565A1 - Pyranopyrazole and pyrazolopyridine immunomodulators for treatment of autoimmune diseases". Google Patents. URL:

Sources

Introduction: The Analytical Imperative for Clonazepam

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of C12H9ClN2O3 (Clonazepam) and Comparative Analytical Methodologies

In the landscape of pharmaceutical development and clinical toxicology, the precise identification and quantification of active pharmaceutical ingredients (APIs) are paramount. Clonazepam, a potent 1,4-benzodiazepine with the molecular formula C12H9ClN2O3, is widely prescribed for its anticonvulsant and anxiolytic properties. Its clinical efficacy is concentration-dependent, and its potential for misuse necessitates robust analytical methods for therapeutic drug monitoring (TDM) and forensic analysis.

This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth exploration of the mass spectrometric behavior of clonazepam, focusing on its characteristic fragmentation pattern under electrospray ionization (ESI) conditions. We will dissect the structural origins of its primary fragments, present a validated experimental protocol for its analysis, and offer a comparative overview against alternative analytical techniques, supported by experimental data.

Part 1: The Foundational Mass Spectrometry of Clonazepam

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for analyzing compounds like clonazepam in complex biological matrices.[1][2] The technique's power lies in its selectivity and sensitivity, which are derived from the specific fragmentation of a target molecule.

When clonazepam is introduced into the mass spectrometer using positive mode electrospray ionization (ESI+), it readily accepts a proton to form the protonated molecule, or precursor ion, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 316.0.[1][3] This ion is then isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, structurally significant product ions. This process is the key to confident identification and quantification.

Characteristic Fragmentation Pathway

The most prominent and widely utilized fragmentation pathway for clonazepam involves the transition from the precursor ion of m/z 316.0 to a primary product ion at m/z 270.0 .[1][3] This transition is highly specific and forms the basis for most quantitative Multiple Reaction Monitoring (MRM) assays.

The loss of 46 Da (316.0 → 270.0) is consistent with the neutral loss of formic acid (HCOOH) or a related rearrangement, a characteristic fragmentation for this class of compounds. Other, less abundant product ions, such as m/z 214 , may also be observed at higher collision energies, providing additional points of confirmation.[1]

The diagram below illustrates the proposed primary fragmentation mechanism of protonated clonazepam.

G cluster_precursor Precursor Ion Generation (ESI+) cluster_fragmentation Collision-Induced Dissociation (CID) cluster_detection Detection (MRM) Clonazepam Clonazepam (C12H9ClN2O3) MW = 315.7 g/mol Precursor [M+H]⁺ m/z = 316.0 Clonazepam->Precursor +H⁺ Product1 Primary Product Ion m/z = 270.0 Precursor->Product1 Neutral Loss (46 Da) Product2 Secondary Product Ion m/z = 214.0 Product1->Product2 Further Fragmentation Quantifier Quantifier Ion m/z 270.0 Product1->Quantifier Qualifier Qualifier Ion m/z 214.0 Product2->Qualifier

Caption: Proposed ESI-MS/MS fragmentation pathway for Clonazepam.

Part 2: Experimental Protocol for LC-MS/MS Analysis

A self-validating protocol is critical for ensuring data integrity. The following method is a robust starting point for the quantitative analysis of clonazepam in plasma or urine, based on common parameters found in validated methods.[1][3]

Step-by-Step Methodology
  • Sample Preparation (Protein Precipitation):

    • To a 50 µL aliquot of plasma or urine sample, add 150 µL of acetonitrile containing the internal standard (e.g., Clonazepam-d4).

    • Vortex mix for 60 seconds to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitate.

    • Transfer the supernatant to a clean vial for injection.

    • Causality: Protein precipitation is a rapid and effective method for removing the bulk of matrix interferences (proteins) that can foul the LC column and suppress the MS signal. Acetonitrile is an efficient precipitating agent and is compatible with reversed-phase chromatography.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical gradient might start at 30% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

    • Causality: A C18 column is chosen for its hydrophobic stationary phase, which effectively retains the moderately non-polar clonazepam molecule. The acidic mobile phase (formic acid) promotes protonation of the analyte, which is essential for positive mode ESI and improves peak shape.

  • Tandem Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Clonazepam: Precursor m/z 316.0 → Product m/z 270.0 (Quantifier), and optionally → m/z 214.0 (Qualifier).[1][3]

      • Clonazepam-d4 (IS): Precursor m/z 320.1 → Product m/z 274.1.[1][4]

    • Key Parameters: Optimize declustering potential (DP) and collision energy (CE) for each transition to maximize signal intensity. Typical CE values for the primary transition are in the range of -25 to -35 V.[1]

    • Causality: MRM is used for its unparalleled selectivity and sensitivity. By monitoring a specific precursor-to-product ion transition, chemical noise is filtered out, allowing for accurate quantification even at very low concentrations. The use of a stable isotope-labeled internal standard (Clonazepam-d4) corrects for any variability in sample preparation and matrix effects.

The workflow from sample to result is depicted in the following diagram.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Plasma/Urine Sample Spike Add Internal Standard (IS) Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC LC Separation (C18 Column) Supernatant->LC MS MS/MS Detection (MRM Mode) LC->MS Integrate Integrate Peak Areas (Analyte & IS) MS->Integrate Calculate Calculate Concentration Integrate->Calculate Report Generate Report Calculate->Report

Caption: General workflow for quantitative analysis of Clonazepam.

Part 3: Comparative Performance Analysis

While LC-MS/MS is the premier analytical choice, it is instructive to compare its performance against other common techniques. The primary advantages of LC-MS/MS are its superior sensitivity and specificity.

ParameterLC-MS/MSHPLC-UVGC-MSImmunoassay
Specificity Very High (based on m/z)Low to ModerateHigh (with derivatization)Low (high cross-reactivity)
Sensitivity (LOQ) Very High (sub-ng/mL)[3]Moderate (~50-100 ng/mL)High (ng/mL)Moderate (~200 ng/mL cutoff)[5]
Sample Prep Simple (e.g., precipitation)SimpleComplex (derivatization required)[2]None (direct)
Throughput High (2-5 min/sample)Moderate (5-15 min/sample)Low (requires long run times)Very High
Primary Use Confirmation & QuantificationRoutine screening (high conc.)Confirmation (less common now)Initial Screening
LC-MS/MS vs. Immunoassay: A Case Study in Clinical Compliance

The limitations of less specific methods are starkly illustrated in clinical compliance monitoring. Immunoassays are often used for initial screening due to their speed and low cost. However, they suffer from a lack of specificity and may not detect key metabolites.

A study comparing clonazepam compliance testing in urine samples found that:

  • An immunoassay with a 200 ng/mL cutoff identified only 21% of patients as positive.[5][6]

  • Using LC-MS/MS, 87% of the same patients were identified as positive when using a more appropriate cutoff of 40 ng/mL for the primary metabolite, 7-aminoclonazepam.[5][6]

This dramatic difference highlights the trustworthiness of LC-MS/MS. A physician relying on the immunoassay result would have incorrectly concluded that a majority of their compliant patients were not taking their medication, potentially leading to erroneous clinical decisions. This demonstrates that for definitive results, the specificity of mass spectrometry is not just advantageous, but essential.

Conclusion

The mass spectrometric fragmentation of C12H9ClN2O3 (clonazepam) is well-characterized, with the MRM transition of m/z 316.0 → 270.0 serving as a robust and specific signature for its confident identification and quantification. LC-MS/MS offers unparalleled performance, providing the low detection limits and high specificity required for demanding applications in pharmacology and toxicology. When compared to alternative methods like immunoassays or HPLC-UV, the experimental data unequivocally supports LC-MS/MS as the authoritative technique, delivering trustworthy results that can be relied upon for critical decision-making in both research and clinical settings.

References

  • Wang, J., et al. (2009). LC–MS Method for the Quantification of Clonazepam in Rat Plasma. ResearchGate. [Link]

  • Waters Corporation. (n.d.). LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy. Waters Application Note. [Link]

  • Shimadzu Corporation. (n.d.). Fully Automated Sample Preparation for Benzodiazepines in Serum using CLAM-2040. Shimadzu Application News. [Link]

  • Thangadurai, S., et al. (2017). Simultaneous method for the separation and identification of certain benzodiazepine drugs in pharmaceutical formulations by liquid chromatography-tandem mass spectrometry (LC-MS/MS). MedCrave Online. [Link]

  • Barboza, F. M., et al. (2016). Development and Validation of Method for the Determination of the Benzodiazepines Clonazepam, Clobazam and N-desmethylclobazam in Serum by LC-MS/MS and its Application in Clinical Routine. Brazilian Journal of Analytical Chemistry. [Link]

  • Gau, R., et al. (2007). Quantitative analysis of 33 benzodiazepines, metabolites and benzodiazepine-like substances in whole blood by liquid chromatography. DSpace. [Link]

  • Al-Safi, I. R., et al. (2023). Development and Validation of an LC-MS/MS Method for the Simultaneous Determination of Alprazolam, Bromazepam, Clonazepam, Diazepam and Flunitrazpam in Human Urine and Its Application to Samples from Suspected Drug Abusers. PMC. [Link]

  • Tomko, J. T., et al. (n.d.). Analysis of Benzodiazepines using Liquid Chromatography Mass Spectrometry-Mass Spectrometry. Kura Biotech. [Link]

  • SCIEX. (n.d.). A Fast and Sensitive LC/MS/MS Method for the Quantitation and Confirmation of 30 Benzodiazepines and Nonbenzodiazepine Hypnotics. SCIEX. [Link]

  • Waters Corporation. (n.d.). Development of A Rapid and Sensitive Method for the Quantification of Benzodiazepines in Plasma and Larvae by LC-MS/MS. Waters Application Note. [Link]

  • Moore, C., et al. (2010). Comparison of Clonazepam Compliance by Measurement of Urinary Concentration by Immunoassay and LC-MS/MS in Pain Management Population. Pain Physician. [Link]

  • Jing, D., et al. (2014). Qualitative and Quantitative Analysis of Clonazepam and its Metabolite 7-aminoclonazepam in Blood by LC-tandem QTOF/MS and LC-MS/MS. Semantic Scholar. [Link]

  • Agilent Technologies. (n.d.). Analysis of Benzodiazepines in Blood by LC/MS/MS. Agilent Application Note. [Link]

  • ResearchGate. (n.d.). The MS/MS spectrum for each of the benzodiazepines. ResearchGate. [Link]

  • Moore, C., et al. (2010). Comparison of clonazepam compliance by measurement of urinary concentration by immunoassay and LC-MS/MS in pain management population. PubMed. [Link]

Sources

Comparative Guide: Crystal Structure Analysis (XRD) of 2-Carbamoyl-8-Chloroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of the solid-state properties of 2-carbamoyl-8-chloroquinoline derivatives. These scaffolds are critical in medicinal chemistry due to their ability to act as bidentate/tridentate ligands for metalloprotein inhibition (e.g., in anti-cancer and anti-neurodegenerative applications).

Unlike standard spectroscopic methods (NMR, IR), Single Crystal X-Ray Diffraction (SC-XRD) is the only definitive method to resolve the tautomeric ambiguity (amide vs. imidic acid) and conformational locking induced by the 8-chloro substituent. This guide compares the crystallographic data of these derivatives against non-chlorinated and 8-hydroxy analogs to highlight the structural impact of halogenation.

Part 1: Structural Significance & Mechanism

The 8-chloroquinoline-2-carboxamide scaffold exhibits unique "crystal engineering" features driven by two competing forces:

  • Intramolecular Hydrogen Bonding: A strong N-H...N interaction between the amide hydrogen and the quinoline nitrogen typically locks the molecule into a planar conformation.

  • Steric & Halogen Effects: The bulky Chlorine atom at position 8 introduces steric strain and potential intermolecular Cl...Cl or Cl...

    
     interactions that disrupt planar stacking, often leading to higher solubility compared to the 8-H analogs.
    
Molecular Interaction Topology

The following diagram illustrates the critical intramolecular forces defining this crystal class.

MolecularTopology QuinolineCore Quinoline Core (Rigid Scaffold) AmideGroup 2-Carboxamide (H-Bond Donor) QuinolineCore->AmideGroup C2 Attachment ChloroSub 8-Chloro Substituent (Steric/Electronic Modulator) QuinolineCore->ChloroSub C8 Substitution Planarity Planar Conformation (High Lattice Energy) AmideGroup->Planarity Intramolecular N-H...N Bond Packing Crystal Packing (Pi-Stacking / Halogen Bonds) ChloroSub->Packing Intermolecular Cl...Cl Interactions Planarity->Packing Facilitates Stacking

Caption: Interaction map showing how the 2-carboxamide and 8-chloro groups dictate the final crystal lattice architecture.

Part 2: Comparative Crystallographic Data

The table below contrasts the crystallographic parameters of the target class against a validated reference standard (N-(Quinolin-8-yl)quinoline-2-carboxamide) to illustrate the impact of the quinoline-2-carboxamide motif on lattice geometry.

Table 1: Lattice Parameter Comparison
ParameterTarget Class: 8-Chloro-2-Carboxamides (Representative)Reference Std: N-(Quinolin-8-yl)quinoline-2-carboxamide [1]Alternative: 5-Chloroquinolin-8-yl Acrylate [2]
Crystal System Monoclinic / Triclinic (Polymorph dependent)OrthorhombicMonoclinic
Space Group

or


(Non-centrosymmetric)

a (

)
~7.5 - 9.06.3651(13)5.824 (Approx)
b (

)
~11.0 - 13.511.475(2)14.210 (Approx)
c (

)
~12.0 - 15.019.861(4)12.850 (Approx)

(Angle)
95° - 105°90°98.5°
Z Value 444
Key Interaction Cl...

and N-H...O (Inter)

-

Stacking (3.73

)
C-H...O

Analysis of Data:

  • Space Group Preference: The prevalence of

    
     in chloro-substituted quinolines (Column 3) suggests that the 8-chloro derivative will likely crystallize in centrosymmetric space groups, favoring antiparallel packing to minimize dipole moments.
    
  • Pi-Stacking: The Reference Standard (Column 2) shows a centroid-centroid distance of 3.73

    
    . The introduction of an 8-Chloro group typically expands this distance slightly (to >3.8 
    
    
    
    ) due to the larger Van der Waals radius of Chlorine (1.75
    
    
    ) compared to Hydrogen (1.2
    
    
    ), potentially increasing solubility.

Part 3: Experimental Protocol (Self-Validating)

To obtain publication-quality XRD data for this class of compounds, the following protocol synthesizes the "Self-Validating" approach—ensuring the crystal grown is chemically pure and suitable for diffraction.

Workflow Diagram

XRDWorkflow Start Crude 8-Cl-Quinoline Derivative Solubility Solubility Test (MeCN vs. EtOH/CHCl3) Start->Solubility Growth Slow Evaporation (Dark, 298K, 2 Weeks) Solubility->Growth Select Solvent Check Microscopy Check (Birefringence?) Growth->Check Check->Solubility Amorphous/Twin (Retry) Mount Mount on Goniometer (0.1 - 0.3mm block) Check->Mount Single Crystal Found Data Data Collection (Mo Kalpha, 100K) Mount->Data

Caption: Step-by-step workflow for isolating single crystals suitable for SC-XRD analysis.

Detailed Methodology

1. Crystallization (Vapor Diffusion/Slow Evaporation):

  • Solvent Selection: 8-chloroquinoline derivatives often show moderate solubility in Acetonitrile (MeCN) or Ethanol.

  • Protocol: Dissolve 0.3 mmol of the derivative in 20 mL of MeCN. Filter the solution through a 0.45

    
    m PTFE syringe filter to remove nucleation sites (dust).
    
  • Growth Condition: Allow the filtrate to evaporate slowly in the dark at room temperature (298 K).

  • Validation: Crystals should appear within 10–14 days. Use a polarizing microscope; true single crystals will extinguish light uniformly when rotated 90° under cross-polarizers.

2. Data Collection Parameters:

  • Radiation Source: Mo K

    
     (
    
    
    
    = 0.71073
    
    
    ) is preferred over Cu K
    
    
    for chlorinated compounds to minimize absorption fluorescence caused by the Chlorine atom.
  • Temperature: Collect data at 100–173 K (cryogenic). Room temperature collection often results in high thermal ellipsoids for the terminal Chlorine, obscuring precise bond lengths.

  • Resolution: Aim for a resolution of 0.80

    
     or better to accurately map the electron density of the amide hydrogen.
    

Part 4: Performance vs. Alternatives

Why choose XRD over NMR for this specific scaffold?

FeatureXRD (Crystal Structure) NMR (Solution State) Verdict
Tautomer ID Definitive. Directly locates H atoms on N (amide) vs O (imidic acid).Ambiguous. Rapid proton exchange can blur signals.XRD is required for IP/Patenting.
Conformation Absolute. Shows the exact twist angle between amide and quinoline ring.Average. NOESY gives only proximity, not exact angles.XRD reveals steric locking.
Interactions Mapped. Visualizes Cl...Cl and

-

stacking networks.
Inferred. Only implies aggregation via concentration shifts.XRD predicts solid-state stability.
Expert Insight

For 8-chloro derivatives, the C-Cl bond length is a critical quality attribute. In a standard


 aromatic system, this bond should be approx 1.73–1.74 

. Significant deviation (>1.76

) in the XRD data often indicates disorder or incorrect space group assignment, serving as an internal quality check for your refinement.

References

  • Kim, J., et al. (2012). N-(Quinolin-8-yl)quinoline-2-carboxamide . Acta Crystallographica Section E, 68(2), o468. Link

  • ResearchGate. (2025).[1] Synthesis and Crystal Structure of 5-chloroquinolin-8-yl Acrylate . ResearchGate.[1] Link

  • Al-Busafi, S. N., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications . Journal of Chemistry. Link

  • BenchChem. (2025).[2] Comparative Analysis of Chelating Efficiency: 2-HQ vs 8-HQ . BenchChem Technical Guides. Link

Sources

Validating the Purity of Quinoline Building Blocks: A Comparative Guide to LC-MS Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity in Quinoline-Based Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, from antimalarials like quinine to modern anticancer drugs. As researchers and drug development professionals, the synthetic quinoline building blocks we use are the fundamental starting points of the discovery process. Their purity is not a trivial matter; it is a critical determinant of reaction yield, impurity profiling, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). An impure building block can introduce unforeseen side products, complicate downstream purification, and compromise biological assay results, leading to costly delays and misinterpreted data.

This guide provides an in-depth, experience-based comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the validation of quinoline building block purity. We will move beyond mere protocol recitation to explain the underlying principles and causalities, empowering you to make informed decisions for your specific analytical challenges. The objective is to equip you with not just one, but a choice of validated methods, and the expertise to decide which is most suitable for your purpose.

The Power of LC-MS: A Two-Dimensional Approach to Purity Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive technique for assessing the purity of small organic molecules like quinolines.[1][2] Its power lies in its dual-stage analysis.[3] First, High-Performance Liquid Chromatography (HPLC) separates the sample mixture based on the components' physicochemical properties, such as polarity.[4][5] Then, the mass spectrometer detects and identifies these separated components based on their mass-to-charge ratio (m/z), offering exceptional sensitivity and specificity.[2][4][6] This combination allows us to not only quantify the main quinoline compound but also to tentatively identify unknown impurities, providing invaluable insights into the synthetic process.

For quinoline analysis, a basic nitrogen atom in the heterocyclic ring makes it readily protonated.[7] This makes Electrospray Ionization (ESI) the preferred "soft" ionization technique, as it efficiently generates protonated molecular ions [M+H]+ with minimal fragmentation, simplifying spectral interpretation.[6][8][9][10]

Comparative Experimental Framework: Speed vs. Resolution

In a fast-paced research environment, analytical methods must be fit for purpose. A method designed for high-throughput screening of a new synthetic route will have different priorities than one used for the definitive purity assessment of a final key intermediate. Here, we compare two robust LC-MS methods designed for these distinct needs:

  • Method A: High-Throughput Screening (HTS) - A fast gradient method designed for rapid purity checks (e.g., < 5 minutes), ideal for reaction monitoring or library quality control.

  • Method B: High-Resolution Purity Profiling - A shallow gradient method providing superior separation, designed for detailed impurity analysis and final batch release.

Core Experimental Workflow

The workflow for both methods follows the same fundamental steps, from initial sample preparation to final data analysis. The key differences lie within the LC separation parameters.

LC_MS_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. LC-MS Analysis cluster_data 3. Data Processing Sample Weigh Quinoline Building Block Dissolve Dissolve in Diluent (e.g., 50:50 ACN/H2O) Sample->Dissolve Filter Filter through 0.22 µm Syringe Filter Dissolve->Filter LC LC Separation (Method A or B) Filter->LC ESI ESI Source (Ionization) LC->ESI MS Mass Analyzer (Detection by m/z) ESI->MS TIC Extract Total Ion Chromatogram (TIC) MS->TIC Integrate Integrate Peaks TIC->Integrate Report Calculate % Purity (Area Percent) Integrate->Report

Caption: General workflow for purity validation of quinoline building blocks by LC-MS.

Detailed Methodologies & Rationale

System Suitability and Sample Preparation

Before analyzing any samples, the LC-MS system's readiness must be confirmed. A system suitability test (SST) using a certified reference standard of a similar compound (e.g., quinoline itself) should be performed to ensure the system is performing as expected in terms of retention time stability, peak shape, and detector response.

Standard Sample Preparation Protocol:

  • Stock Solution: Accurately weigh ~1 mg of the quinoline building block and dissolve it in 1.0 mL of a suitable diluent (typically 50:50 acetonitrile/water) to create a 1 mg/mL stock solution.

  • Working Solution: Dilute the stock solution 100-fold (e.g., 10 µL into 990 µL of diluent) to a final concentration of 10 µg/mL. This concentration is generally optimal for ESI-MS without causing detector saturation.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter (PTFE or nylon) to remove any particulates that could clog the LC system.

Method A: High-Throughput Screening (HTS)

This method is designed for speed, providing a rapid assessment of purity. The trade-off is a potential co-elution of closely related impurities.

Rationale for Choices:

  • Column: A short (50 mm) column with small particles (e.g., < 2.7 µm) allows for high flow rates and rapid separations without excessive backpressure. A standard C18 phase is a versatile starting point for moderately polar quinolines.[5]

  • Gradient: The steep, fast gradient (5% to 95% organic in 2 minutes) ensures all components are eluted from the column quickly, enabling a short run time.

Parameter Method A: High-Throughput Screening
LC Column C18, 2.1 x 50 mm, 2.7 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.6 mL/min
Gradient 5% B to 95% B in 2.0 min; Hold at 95% B for 0.5 min
Column Temp. 40 °C
Injection Vol. 2 µL
Ionization Mode ESI Positive
Scan Range m/z 100-1000
Capillary Voltage 3.5 kV
Drying Gas Temp. 300 °C
Method B: High-Resolution Purity Profiling

This method prioritizes chromatographic resolution to separate and detect trace-level impurities that might be missed by a faster method. It is the preferred choice for final purity certification.

Rationale for Choices:

  • Column: A longer (100-150 mm) column provides more surface area for interaction, leading to better separation of complex mixtures. A pentafluorophenyl (PFP) phase can offer alternative selectivity for aromatic and heterocyclic compounds through pi-pi interactions, which is often beneficial for resolving isomers.[11]

  • Gradient: The shallow, extended gradient (e.g., 30 minutes) allows more time for closely eluting compounds to separate, providing a more accurate impurity profile.

Parameter Method B: High-Resolution Purity Profiling
LC Column PFP, 2.1 x 100 mm, 2.7 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient 5% B to 60% B in 20.0 min; 60% B to 95% B in 5.0 min
Column Temp. 40 °C
Injection Vol. 5 µL
Ionization Mode ESI Positive
Scan Range m/z 100-1000
Capillary Voltage 3.5 kV
Drying Gas Temp. 300 °C

Data Interpretation: From Chromatogram to Purity Report

The primary output from an LC-MS analysis is the Total Ion Chromatogram (TIC), which plots detector response against retention time. Purity is typically calculated using the area percent method, where the peak area of the main compound is expressed as a percentage of the total area of all detected peaks.

Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100

Identifying Common Impurities

The mass spectrometer is invaluable for providing clues about the identity of impurity peaks. Common impurities in quinoline syntheses (e.g., Skraup, Doebner-von Miller) can include:

  • Starting Materials: Unreacted anilines or carbonyl compounds.[12]

  • Regioisomers: Particularly in syntheses using unsymmetrical precursors.[12]

  • Over/Under-Oxidized Products: Such as partially saturated quinoline derivatives.[12][13]

  • Polymeric Byproducts: Often seen as tarry residues in acid-catalyzed reactions.[12][13]

By examining the m/z of an impurity peak, we can hypothesize its structure. For example, in the synthesis of a methylquinoline (MW: 143.19, [M+H]+: 144.12), an impurity peak at m/z 142.10 could suggest an unwanted dehydrogenation product.

Hypothetical Data Comparison

Let's consider a hypothetical sample of 6-methoxy-4-methylquinoline (Expected [M+H]+ = 174.09).

Method Main Peak RT (min) Main Peak Area % Impurity 1 (m/z 160.07) Impurity 2 (m/z 174.09)
Method A (HTS) 1.8598.5%Detected as shoulderCo-eluted with main peak
Method B (High-Res) 12.3197.2%Baseline resolved (0.4%)Baseline resolved (1.1%)

This hypothetical data illustrates that while Method A gave a quick, optimistic purity value, the superior resolving power of Method B revealed a regioisomer (Impurity 2, same m/z) and another byproduct (Impurity 1, likely demethylated product) that were hidden in the fast analysis. This demonstrates the importance of selecting the method appropriate for the analytical goal.

Separation_Concept cluster_lc LC Column cluster_ms MS Detector start p1 end quinoline Quinoline (Analyte) end->quinoline Elution Time 1 impurity1 Impurity 1 end->impurity1 Elution Time 2 impurity2 Impurity 2 end->impurity2 Elution Time 3 p2 p3 ms_out Detects by m/z mixture Sample Mixture (Quinoline + Impurities) mixture->start Injection quinoline->ms_out impurity1->ms_out impurity2->ms_out

Caption: Conceptual diagram of LC separation followed by MS detection.

Trustworthiness and Method Validation

To ensure the data generated is reliable, analytical methods must be validated according to guidelines like those from the International Council for Harmonisation (ICH), specifically ICH Q2(R1).[14][15][16] For a purity method, key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products).[14][15] This is demonstrated by resolving the main peak from all other detected components.

  • Linearity: Demonstrating that the detector response is proportional to the analyte concentration over a given range.

  • Accuracy: The closeness of the test results to the true value. This can be assessed by spiking the sample with known amounts of impurities.[14]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Limit of Quantitation (LOQ): The lowest amount of an impurity that can be quantitatively determined with suitable precision and accuracy.[17]

By performing these validation experiments, you build a self-validating system that provides trustworthy and defensible purity data, which is essential for regulatory submissions and ensuring product quality.

Conclusion and Recommendations

Validating the purity of quinoline building blocks is a non-negotiable step in pharmaceutical research and development. LC-MS stands as the premier analytical tool for this task, offering a powerful combination of separation and identification.

As a guiding principle:

  • Employ Method A (HTS) for rapid, in-process checks where speed is paramount and an approximate purity is sufficient to guide synthetic decisions.

  • Utilize Method B (High-Resolution) for the definitive characterization of key intermediates and final building blocks, where an accurate and detailed impurity profile is critical for quality control and documentation.

Ultimately, the choice of method is driven by the analytical question being asked. By understanding the causality behind the experimental parameters and the trade-offs between speed and resolution, researchers can confidently select and implement the appropriate LC-MS methodology to ensure the integrity of their chemical matter and the success of their drug discovery programs.

References

  • Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. U.S. National Library of Medicine. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. U.S. National Library of Medicine. [Link]

  • Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. ResearchGate. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • (PDF) Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. ResearchGate. [Link]

  • Basic Principles of HPLC, MS & LC-MS | Liquid Chromatography. Chemyx Inc. [Link]

  • Mass Spectrometry Fundamentals. Agilent. [Link]

  • CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Almac Group. [Link]

  • Monitoring of aromatic amines by HPLC with electrochemical detection: comparison of methods for destruction of carcinogenic aromatic amines in laboratory wastes. PubMed. [Link]

  • Quinoline. Wikipedia. [Link]

  • A study of the analytical behaviour of selected synthetic and naturally occurring quinolines using electrospray ionisation ion trap mass spectrometry, liquid chromatography and gas chromatography and the construction of an appropriate database for quinoline characterisation. ResearchGate. [Link]

  • A New View of Reversed Phase HPLC Selectivity. Element Lab Solutions. [Link]

  • Method categories according to the ICH Q2(R1). Lösungsfabrik. [Link]

  • Reversed Phase HPLC Columns. Phenomenex. [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. LGCGroup. [Link]

  • Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International. [Link]

  • Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. U.S. National Library of Medicine. [Link]

  • Quinoline: Structure, Properties & Uses Explained. Vedantu. [Link]

  • Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. LinkedIn. [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. National Library of Indonesia. [Link]

  • Electrospray ionization – Knowledge and References. Taylor & Francis. [Link]

  • Preparation and Properties of Quinoline. SlideShare. [Link]

  • Liquid Chromatography Mass Spectrometry (LC MS MS) Analysis. NorthEast BioLab. [Link]

Sources

The Ester Question: A Comparative Guide to Methyl vs. Ethyl Quinoline Derivatives in Bioassays

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the quinoline scaffold represents a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Its versatility allows for a wide range of chemical modifications to modulate biological activity. Among these, esterification is a common strategy to enhance properties like cell permeability and metabolic stability. This guide provides an in-depth comparison of two of the most common ester modifications—methyl and ethyl esters—on quinoline derivatives, using experimental data to dissect how this seemingly minor structural change can impact biological outcomes.

The Subtle Power of an Alkyl Group: Why Esters Matter

The introduction of an ester group, and specifically the choice between a methyl (-COOCH₃) and an ethyl (-COOCH₂CH₃) moiety, can significantly alter a molecule's physicochemical profile. These changes, while subtle, have profound implications for a compound's journey through a biological system.

  • Lipophilicity and Permeability: The addition of a single methylene unit (-CH₂-) in the ethyl ester increases the compound's lipophilicity (fat-solubility) compared to the methyl ester. This can directly influence its ability to cross the lipid-rich membranes of cells, a critical step for reaching intracellular targets.

  • Steric Effects: The slightly larger size of the ethyl group can introduce steric hindrance, potentially altering how the molecule binds to its target protein or enzyme. This can either enhance or diminish its biological effect.

  • Metabolic Stability: Esters are susceptible to hydrolysis by esterase enzymes present in the body. The rate of this hydrolysis can differ between methyl and ethyl esters, affecting the compound's half-life and overall bioavailability.

Understanding these factors is crucial for rationally designing quinoline-based drugs with optimal efficacy and pharmacokinetic profiles.

A Head-to-Head Comparison: Anticancer Cytotoxicity

Direct comparative studies of methyl versus ethyl ester quinoline derivatives are not abundant in the literature, highlighting a key area for future research. However, a study by Mphahlele et al. provides a valuable case study in the context of anticancer activity.[1][2] They synthesized a series of thieno[3,2-c]quinoline-2-carboxylates and evaluated their cytotoxicity against the human breast adenocarcinoma cell line, MCF-7.[1][2]

This investigation included a direct comparison between a methyl ester and its corresponding ethyl ester analog, providing a rare opportunity to isolate the effect of this specific structural change.

Data-Driven Comparison Table
Compound IDDerivativeBioassayCell LineLC₅₀ (µM)Reference
82 Methyl 6,8-bis(4-methoxyphenyl)thieno[3,2-c]quinoline-2-carboxylateCytotoxicity (MTT Assay)MCF-7 (Human Breast Adenocarcinoma)18.98Mphahlele et al., 2014
83 Ethyl 6,8-bis(4-methoxyphenyl)thieno[3,2-c]quinoline-2-carboxylateCytotoxicity (MTT Assay)MCF-7 (Human Breast Adenocarcinoma)15.54Mphahlele et al., 2014

LC₅₀ (Lethal Concentration 50) is the concentration of a compound that causes the death of 50% of the cells in a given time period.

Analysis of Results

The experimental data reveals that the ethyl ester derivative (83 ) exhibited greater cytotoxic potency (a lower LC₅₀ value) against MCF-7 cells compared to its methyl ester counterpart (82 ). While the difference is not dramatic, it is significant and suggests that the addition of a single methylene group enhances the compound's anticancer activity in this specific molecular context.

This enhanced activity of the ethyl ester could be attributed to several factors:

  • Increased Lipophilicity: The ethyl group makes compound 83 more lipophilic than 82 , potentially leading to improved cell membrane penetration and higher intracellular concentrations.

  • Optimal Target Binding: The slightly larger ethyl group may create a more favorable steric interaction within the binding pocket of the molecular target, leading to stronger inhibition.

This case study underscores the importance of seemingly minor structural modifications in lead optimization. The choice between a methyl and an ethyl ester is not arbitrary and should be guided by experimental data.

Experimental Protocol: A Guide to the MTT Cytotoxicity Assay

To ensure the trustworthiness and reproducibility of such findings, a robust experimental protocol is essential. The MTT assay is a standard colorimetric method for assessing cell viability and is the technique used to generate the data above.

Principle of the MTT Assay

The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. This product is insoluble in aqueous solution and is solubilized using a solvent like dimethyl sulfoxide (DMSO). The absorbance of the resulting colored solution is directly proportional to the number of viable cells.

Step-by-Step Protocol
  • Cell Seeding:

    • Action: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well).

    • Rationale: This density ensures that cells are in their logarithmic growth phase during the experiment and provides a sufficient signal for detection.

  • Cell Adhesion:

    • Action: Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO₂.

    • Rationale: This allows the cells to adhere to the bottom of the wells and recover from the stress of plating.

  • Compound Treatment:

    • Action: Prepare serial dilutions of the test compounds (methyl and ethyl ester quinoline derivatives) in fresh culture medium. Replace the old medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO-treated cells) and a positive control (a known cytotoxic drug).

    • Rationale: A range of concentrations is necessary to determine the dose-response relationship and calculate the LC₅₀ value. The vehicle control ensures that the solvent used to dissolve the compounds does not affect cell viability.

  • Incubation:

    • Action: Incubate the plate for a specified period (e.g., 48 or 72 hours).

    • Rationale: The incubation time should be sufficient for the compounds to exert their cytotoxic effects.

  • MTT Addition:

    • Action: Add MTT solution (e.g., 20 µL of a 5 mg/mL stock) to each well and incubate for 3-4 hours.

    • Rationale: During this time, viable cells will metabolize the MTT into formazan crystals.

  • Solubilization:

    • Action: Carefully remove the medium and add a solubilizing agent (e.g., 150 µL of DMSO) to each well.

    • Rationale: This dissolves the purple formazan crystals, creating a homogenous solution for absorbance measurement.

  • Absorbance Reading:

    • Action: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

    • Rationale: The absorbance value is directly proportional to the number of living, metabolically active cells.

  • Data Analysis:

    • Action: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration to generate a dose-response curve and determine the LC₅₀ value.

    • Rationale: This provides a quantitative measure of the compound's cytotoxicity.

Experimental Workflow Diagram

MTT_Assay_Workflow MTT Cytotoxicity Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Detection cluster_analysis Data Analysis seed 1. Seed Cells in 96-Well Plate adhere 2. Incubate for 24h for Adhesion seed->adhere treat 3. Add Quinoline Derivatives (Methyl & Ethyl Esters) adhere->treat incubate 4. Incubate for 48-72h treat->incubate add_mtt 5. Add MTT Reagent incubate->add_mtt formazan 6. Incubate 3-4h (Formazan Formation) add_mtt->formazan solubilize 7. Solubilize Formazan (DMSO) formazan->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Calculate % Viability & Determine LC₅₀ read->analyze

Caption: Workflow of the MTT cytotoxicity assay for screening anticancer compounds.

Conclusion and Future Perspectives

The direct comparison of methyl and ethyl ester quinoline derivatives demonstrates that even a minimal structural modification can influence biological activity. In the case of the studied thieno[3,2-c]quinoline-2-carboxylates, the ethyl ester proved to be a more potent cytotoxic agent against MCF-7 breast cancer cells than the methyl ester. This is likely due to an increase in lipophilicity, leading to better cell permeability.

This guide highlights the critical need for more systematic studies that directly compare simple alkyl ester analogs of various bioactive scaffolds. Such research would provide invaluable structure-activity relationship (SAR) data, enabling medicinal chemists to make more informed decisions during the drug design and optimization process. Future work should not only compare methyl and ethyl esters but also explore a wider range of alkyl esters (e.g., propyl, isopropyl, butyl) to build more comprehensive models of how ester modifications impact the efficacy of quinoline derivatives across different therapeutic areas, including antimicrobial and anti-inflammatory applications.

References

  • Rawat, A., Singh, S., & Sharma, A. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(21), 5275-5297.
  • Mphahlele, M. J., Gildenhuys, S., Moleele, S. S., & Mampa, R. M. (2014). Novel Polycarbo-Substituted Alkyl (Thieno[3,2-c]quinoline)-2-Carboxylates: Synthesis and Cytotoxicity Studies. Molecules, 19(11), 18591–18604. [Link]

Sources

Comprehensive Comparison Guide: UV-Vis Absorption Maxima of 8-Chloroquinoline and Its Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Quinoline Photophysics

The 8-chloroquinoline (8CQ) scaffold is a privileged pharmacophore in medicinal chemistry, widely utilized in the development of antimalarial, antibacterial, and antineoplastic agents. In drug development, characterizing the electronic structure of these derivatives is critical. UV-Vis spectroscopy serves as a frontline analytical tool to monitor structural functionalization, assess the HOMO-LUMO energy gap, and predict photophysical behavior (such as potential phototoxicity or fluorescence).

This guide objectively compares the UV-Vis absorption maxima (


) of 8-chloroquinoline against its structural isomers and functionalized derivatives. By analyzing the spectral shifts—both bathochromic (red) and hypsochromic (blue)—we can map the electronic influence of specific substituents on the quinoline ring's 

and

transitions.

Comparative Analysis of UV-Vis Absorption Maxima

The position and electronic nature (electron-donating vs. electron-withdrawing) of substituents on the quinoline core dictate the energy required for electronic excitation. The highly electronegative chlorine atom at the 8-position (adjacent to the heteroaromatic nitrogen) exerts a strong inductive electron-withdrawing effect, distinct from substitutions at the 6-position.

Table 1: Quantitative Comparison of UV-Vis Absorption Maxima

Note: Variations in solvent polarity can induce solvatochromic shifts. Data is synthesized from experimental and Time-Dependent Density Functional Theory (TD-DFT) studies.

CompoundKey Structural FeatureSolvent

(nm)
Dominant TransitionReference
8-Chloroquinoline (8CQ) Baseline 8-substituted coreEthanol / Water~290 - 315

[1]
6-Chloroquinoline (6CQ) Isomeric comparison (para to N-ring)Ethanol / Water290

[2]
8-Chloroquinoline-2-carbaldehyde Extended conjugation via carbonylGas / Theoretical246

[3]
8-Hydroxyquinoline (8HQ) Electron-donating -OH groupMethanol276, 313

,

[4]

Performance Insights:

  • Isomeric Effects (8CQ vs. 6CQ): While both exhibit strong

    
     transitions near 290 nm, the 8-chloro substitution often broadens the absorption band toward 315 nm due to the proximity of the chlorine lone pairs to the nitrogen atom, slightly altering the HOMO energy level [1, 2].
    
  • Functionalization (Carbaldehyde addition): The introduction of a formyl group at the 2-position (8-chloroquinoline-2-carbaldehyde) drastically alters the electronic landscape. The strong electron-withdrawing nature of the carbonyl group stabilizes the LUMO, resulting in a distinct, high-energy

    
     transition at 246 nm [3].
    
  • Alternative Scaffolds (8HQ): Replacing the chlorine with a hydroxyl group (8-hydroxyquinoline) splits the absorption profile into two distinct bands (276 nm and 313 nm), reflecting the strong resonance electron-donating effect of the oxygen atom which facilitates intramolecular charge transfer (ICT) [4].

Experimental Methodology: Self-Validating UV-Vis Protocol

To ensure high-fidelity spectroscopic data that is reproducible across different laboratories, the following step-by-step protocol must be strictly adhered to. As an application scientist, I emphasize not just what to do, but the causality behind each parameter.

Step-by-Step Workflow

1. Solvent Selection & Preparation

  • Action: Select spectroscopic-grade ethanol or dichloromethane (DCM).

  • Causality: Standard reagent-grade solvents contain aromatic impurities or stabilizers (like amylene in DCM) that heavily absorb UV light below 300 nm. Spectroscopic-grade solvents ensure a transparent optical window, preventing artifactual overlap with the quinoline's

    
     bands.
    

2. Stock Solution & Serial Dilution

  • Action: Dissolve the 8-chloroquinoline derivative to create a 1.0 mM stock solution. Dilute immediately to a working concentration of 10 µM to 50 µM .

  • Causality: Quinolines possess extended planar aromatic systems highly prone to

    
     stacking. High concentrations induce molecular aggregation, which fundamentally alters the ground-state electronic structure, leading to artificial bathochromic (red) shifts and deviations from the Beer-Lambert law.
    

3. Cuvette Selection

  • Action: Utilize a matched pair of Quartz cuvettes with a 10 mm optical path length.

  • Causality: Standard optical glass or disposable plastic cuvettes absorb strongly below 340 nm. Because the critical transitions for chloroquinolines occur between 240 nm and 315 nm, quartz is mandatory to prevent total signal attenuation.

4. Baseline Correction & Spectral Scanning

  • Action: Perform a dual-beam baseline correction using the pure solvent. Scan the sample from 200 nm to 600 nm at a medium scan speed (e.g., 240 nm/min) with a slit width of 1-2 nm.

  • Causality: A narrow slit width provides the necessary spectral resolution to differentiate closely overlapping

    
     and 
    
    
    
    transitions, while baseline correction mathematically subtracts solvent scattering and cuvette absorbance.

Visualizing the Analytical Logic

The following diagram illustrates the logical dependencies and causal relationships in the UV-Vis validation workflow for quinoline derivatives.

UVVisWorkflow Start Compound Synthesis & Purification Solvent Solvent Selection (Spectroscopic Grade) Start->Solvent Prep Sample Dilution (10-50 µM) Solvent->Prep Prevents impurity overlap Cuvette Quartz Cuvette (10mm Path Length) Prep->Cuvette Avoids π-π stacking Scan UV-Vis Scanning (200 - 600 nm) Cuvette->Scan UV transparency <340nm Analysis Data Analysis (HOMO-LUMO Gap & Transitions) Scan->Analysis Resolves electronic transitions

Figure 1: Systematic workflow and causal logic for the UV-Vis spectroscopic analysis of 8-chloroquinoline derivatives.

References

  • Title: FTIR, FT-Raman, FT-NMR, ab initio and DFT electronic structure investigation on 8-chloroquinoline and 8-nitroquinoline Source: Journal of Molecular Structure (via ResearchGate) URL: [Link]

  • Title: Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Features of 6-Chloroquinoline Source: DergiPark URL: [Link]

  • Title: DENSITY FUNCTIONAL THEORY ANALYSIS AND MOLECULAR DOCKING EVALUATION OF 8-CHLOROQUINOLINE 2-CARBALDEHYDE Source: Journal of Computational Chemistry & Molecular Modeling (Siftdesk) URL: [Link]

  • Title: In vitro cytotoxicity activity of novel Schiff base ligand–lanthanide complexes Source: Scientific Reports (via PMC / SciSpace) URL: [Link]

Safety Operating Guide

Proper Disposal Procedures: Methyl 2-carbamoyl-8-chloroquinoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Action Directive

Do not dispose of this compound down the drain or in general trash. Methyl 2-carbamoyl-8-chloroquinoline-4-carboxylate is a halogenated organic intermediate . Its disposal pathway is strictly governed by the presence of the Chlorine (Cl) atom at position 8.[1] You must segregate this compound into the Halogenated Waste Stream to prevent the formation of corrosive hydrochloric acid and toxic dioxins during the incineration process.

Chemical Profile & Hazard Identification

As a Senior Application Scientist, I prioritize understanding the molecule to dictate the method. This compound is not just a generic "white powder"; it is a functionalized quinoline scaffold.[1]

FeatureStructural ComponentDisposal Implication
Scaffold Quinoline RingAquatic Toxin: Quinolines are notoriously toxic to aquatic life.[1] Zero-discharge to sewer systems is mandatory.[1]
Halogen 8-Chloro substituentIncineration Hazard: Upon combustion, this releases HCl gas.[1] It must go to an incinerator with a scrubber.[1] Segregate from non-halogenated waste.[1][2][3][4]
Functionality Methyl Ester (C4) & Carbamoyl (C2)Chemical Stability: Generally stable, but can hydrolyze in strong acids/bases.[1] Keep waste pH neutral (5–9) to prevent uncontrolled decomposition in the drum.[1]

Safety Data (Inferred from SAR - Structure-Activity Relationship):

  • Signal Word: WARNING

  • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H411 (Toxic to aquatic life).[1]

  • Physical State: Solid (typically off-white to yellow powder).[1]

Pre-Disposal Protocol: The "Self-Validating" System

A self-validating system means the workflow prevents errors before they happen.[1] For this compound, the error to avoid is Cross-Contamination .[1]

The Halogen Rule (The "Why")

Disposal facilities charge significantly more for halogenated waste because they must scrub the exhaust gases.[1] If you dissolve 1 gram of this chlorinated quinoline into 20 liters of non-halogenated acetone, the entire 20L drum becomes halogenated waste .[1]

Protocol:

  • Solid Waste (Preferred): Keep the compound in its solid state whenever possible.[1] This minimizes volume and disposal cost.[1]

  • Liquid Waste (If Dissolved): If the compound is in solution (e.g., reaction mother liquor), the entire solution is now Halogenated Solvent Waste , regardless of the solvent used (even if the solvent is Ethanol or Ethyl Acetate).

Container Compatibility
  • Acceptable: High-Density Polyethylene (HDPE), Polypropylene (PP), or Borosilicate Glass.

  • Unacceptable: Metal cans (unless lined), as the potential hydrolysis of the ester/amide could release acidic byproducts that corrode metal over long storage periods.

Step-by-Step Disposal Workflow
Scenario A: Disposing of Pure Solid / Excess Reagent
  • Containment: Place the solid substance into a clear, sealable plastic bag (4-mil polyethylene) or a screw-top wide-mouth jar.

  • Secondary Containment: Place the primary bag/jar into a secondary clear bag.

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: Methyl 2-carbamoyl-8-chloroquinoline-4-carboxylate.[1]

    • Hazard Checkbox: Toxic, Irritant.[1][5]

    • Constituents: 100%.[1][6]

  • Staging: Place in the "Solid Hazardous Waste" bin. Ensure this bin is destined for incineration, not landfill.

Scenario B: Disposing of Reaction Mixtures (Liquids)
  • Segregation: Identify your "Halogenated Waste" carboy.[1] Do NOT pour into the "Non-Halogenated / Organic" carboy.[1]

  • Transfer: Pour the solution into the carboy using a funnel to avoid spills.

  • Logging: Immediately log the addition on the carboy's inventory sheet.[1]

    • Entry: "Methyl 2-carbamoyl-8-chloroquinoline-4-carboxylate solution."[1]

    • Volume: e.g., "500 mL".

  • Closure: Cap the carboy tightly immediately after use.

Visual Decision Logic (Workflow)

The following diagram illustrates the critical decision points to ensure regulatory compliance.

DisposalWorkflow Start Waste Generation: Methyl 2-carbamoyl-8-chloroquinoline-4-carboxylate StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Pure Compound LiquidPath Dissolved in Solvent StateCheck->LiquidPath Reaction Mix Bagging Double Bag in 4-mil Polyethylene SolidPath->Bagging SolventCheck Is the Solvent Halogenated? LiquidPath->SolventCheck Labeling Label: 'Toxic, Halogenated Organic' Bagging->Labeling HaloStream HALOGENATED WASTE STREAM (High Temp Incineration + Scrubber) SolventCheck->HaloStream Yes (e.g., DCM) SolventCheck->HaloStream No (e.g., Ethanol) - CONTAMINATED HaloStream->Labeling Final EHS / Waste Management Pickup Labeling->Final

Caption: Decision tree for segregating chlorinated quinoline waste. Note that non-halogenated solvents become halogenated waste once this compound is added.[1][7]

Spill Contingency & Decontamination

In the event of a benchtop spill (solid):

  • PPE: Wear Nitrile gloves, safety glasses, and a lab coat.[1] If powder is fine/dusty, use an N95 or P100 respirator to prevent inhalation of the quinoline core.[1]

  • Dry Clean-up: Do not wet initially.[1] Gently sweep powder into a dustpan or use a HEPA vacuum.[1]

  • Wet Wipe: Clean the surface with a paper towel dampened with Ethanol or Acetone (to solubilize the organic ester), then follow with soap and water.[1]

  • Disposal: The paper towels and sweepings must go into the Solid Hazardous Waste bag, not the regular trash.

Regulatory & Compliance (Authoritative Grounding)

The disposal of this compound is regulated under the Resource Conservation and Recovery Act (RCRA) in the United States (and equivalent REACH regulations in the EU).

  • Waste Characterization: While this specific molecule may not have a unique "P" or "U" list code, it falls under Process Waste rules.[1]

  • Halogenated Solvents (F-List): If dissolved in spent methylene chloride or chloroform, the waste carries F001/F002 codes [1].[1]

  • Characteristic Waste: If the waste solution is ignitable (Flash point <60°C), it carries the D001 code.[1][8] Due to the halogen content, it must be treated as "Hazardous Waste Fuel" or incinerated with specific emission controls [2].[1]

References
  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed Wastes (F, K, P, and U Lists).[1] Retrieved from [Link]1]

  • Temple University EHRS. Halogenated Solvents in Laboratories: Segregation and Disposal. Retrieved from [Link]1]

  • American Chemical Society (ACS). Identifying and Segregating Chemical Waste Streams.[1] Retrieved from [Link]1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.